molecular formula C4H10NaO3PS B127109 Sodium O,O-diethyl phosphorothioate CAS No. 5852-63-1

Sodium O,O-diethyl phosphorothioate

Cat. No.: B127109
CAS No.: 5852-63-1
M. Wt: 192.15 g/mol
InChI Key: YMPPRYJBYFNJTO-UHFFFAOYSA-M
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Description

Sodium O,O-diethyl phosphorothioate is a key organophosphorus compound primarily utilized as a crucial synthetic intermediate in the development of organophosphate pesticides . Its role is fundamental in the production of insecticides that protect crops from a wide range of agricultural pests, contributing to higher agricultural yields . Organophosphorus insecticides typically exert their primary toxicological effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system . Recent research explores novel organophosphorus insecticides with multi-target modes of action, investigating their effects on synaptic transmission and voltage-gated ion channels, which highlights the ongoing research value of this chemical class . This product is offered for research and further manufacturing applications and is strictly not intended for direct human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPPRYJBYFNJTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2465-65-8 (Parent)
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60207235
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-63-1
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Sodium O,O-diethyl phosphorothioate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Sodium O,O-diethyl phosphorothioate, a key organophosphorus intermediate. It is intended for researchers, chemists, and drug development professionals who utilize or are investigating this versatile chemical building block. We will delve into its core chemical properties, structure, synthesis, and critical applications, with a focus on the underlying scientific principles that govern its reactivity and utility.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 5852-63-1) is the sodium salt of O,O-diethyl hydrogen phosphorothioate.[1][2] It belongs to the class of organothiophosphates, which are characterized by a central phosphorus atom bonded to oxygen, sulfur, and organic moieties. This seemingly simple molecule possesses a rich chemistry, primarily dictated by the electronic properties of the phosphorothioate group.

Molecular Structure and Tautomerism

The phosphorothioate anion can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in most common applications, the thione form, with a phosphorus-sulfur double bond (P=S), is predominant due to its greater thermodynamic stability. The negative charge is primarily localized on the oxygen atom, forming the sodium salt.

Caption: Predominant thione structure of this compound.

Physicochemical Data Summary

For any experimental design, a clear understanding of a compound's physical properties is paramount. These values dictate the choice of solvents, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 5852-63-1[1][3][4]
Molecular Formula C₄H₁₀NaO₃PS[1][2]
Molecular Weight 192.15 g/mol [1][2]
Appearance Solid[3]
Melting Point 190-191 °C[3]
Solubility Slightly soluble in Methanol and Water[3]
Synonyms Sodium Diethyl Thionophosphate, O,O-Diethyl Thiophosphate Sodium Salt[1][4]
InChIKey YMPPRYJBYFNJTO-UHFFFAOYSA-M[1][2]

Analytical and Spectroscopic Characterization

Proper characterization is the cornerstone of chemical research, ensuring purity and confirming identity. The following section outlines the expected spectroscopic signatures for this compound, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this compound.

  • ³¹P NMR: As an organophosphorus compound, ³¹P NMR is essential. A single resonance is expected, typically in the range of 50-70 ppm for thionophosphates, which confirms the presence of a single phosphorus environment. This chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the ethyl groups. Based on data for the parent acid, the expected pattern is a triplet around 1.3 ppm corresponding to the methyl protons (CH₃) and a multiplet (a doublet of quartets due to coupling with both the other protons and the phosphorus atom) around 4.0 ppm for the methylene protons (-O-CH₂-).[5] The integration ratio of these signals should be 3:2.

  • ¹³C NMR: The carbon spectrum will show two distinct signals for the ethyl groups: one for the methyl carbon (CH₃) around 16-18 ppm and another for the methylene carbon (-O-CH₂) around 63-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by vibrations of the phosphorothioate core.

  • P=S Stretch: A strong absorption band typically appears in the 640-850 cm⁻¹ region, characteristic of the P=S (thione) double bond.[6]

  • P-O-C Stretch: Strong bands in the 950-1050 cm⁻¹ region are indicative of the P-O-C (alkoxy) linkages.[6]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H bonds of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a negative ion mode Electrospray Ionization (ESI-MS), the primary ion observed would be the [M-Na]⁻ anion at an m/z of 169.1, corresponding to the O,O-diethyl phosphorothioate anion.[5]

Synthesis and Chemical Reactivity

Recommended Synthetic Protocol

An environmentally conscious and efficient method for synthesizing O,O-dialkyl monothiophosphoric acid sodium salts has been developed, avoiding harsh reagents and minimizing waste.[7] The protocol involves two main stages: the formation of a trialkylamine salt intermediate, followed by a salt exchange.

start Start: Diethyl phosphite, Sulfur, Triethylamine, Toluene mix 1. Mix & Stir (25-30°C) start->mix intermediate Intermediate Formation: Soluble O,O-diethyl phosphorothioate triethylamine salt mix->intermediate Exothermic reaction, controlled addition naoh 2. Add 20% NaOH (aq) Stir at 35-39°C for 60 min intermediate->naoh separation 3. Phase Separation naoh->separation Salt exchange aq_phase Aqueous Phase: This compound separation->aq_phase org_phase Organic Phase: Toluene, Triethylamine (Recycle) separation->org_phase concentrate 4. Concentrate Aqueous Phase (Vacuum, 35-38°C) aq_phase->concentrate product Final Product: White solid Sodium O,O-diethyl phosphorothioate concentrate->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [7]

  • Reaction Setup: In a suitable reaction vessel, charge toluene, triethylamine (1.02 eq), and elemental sulfur (1.02 eq). Stir to form a slurry at 25-30°C.

  • Phosphite Addition: Prepare a solution of diethyl phosphite (1.0 eq) in toluene. Add this solution dropwise to the reaction mixture. Causality Note: This controlled addition is crucial to manage the exothermic reaction between the phosphite and sulfur, which is catalyzed by the triethylamine base.

  • Intermediate Formation: Stir the reaction mass at 35-39°C for approximately 60 minutes to ensure complete formation of the soluble O,O-diethyl phosphorothioate triethylamine salt.

  • Salt Exchange: Add a 20% aqueous solution of sodium hydroxide (0.99 eq) to the reaction mass. Stir vigorously at 35-39°C. Causality Note: The sodium hydroxide performs a salt exchange, precipitating the desired sodium salt into the aqueous phase while liberating the triethylamine into the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower aqueous layer contains the product. The upper organic layer, containing toluene and triethylamine, can be retained for recycling.

  • Isolation: Concentrate the aqueous layer under vacuum at a temperature not exceeding 40°C to remove water, yielding the final product as a white solid.

The Ambident Nucleophile: A Core Concept in Reactivity

The phosphorothioate anion is a classic example of an ambident nucleophile , meaning it has two distinct nucleophilic centers: the "soft" sulfur atom and the "hard" oxygen atom. Its reaction pathway with electrophiles is a textbook illustration of Hard and Soft Acids and Bases (HSAB) theory.[8][9]

  • S-Alkylation (Soft-Soft Interaction): When reacting with soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), the nucleophilic attack occurs preferentially from the larger, more polarizable sulfur atom. This is the kinetic product and is the basis for its use in oligonucleotide synthesis.[8]

  • O-Acylation (Hard-Hard Interaction): When reacting with hard electrophiles, such as acyl chlorides or silyl chlorides, the attack occurs from the more electronegative, less polarizable oxygen atom.[8]

Understanding this duality is critical for drug development professionals when designing synthetic routes for novel phosphorothioate-containing molecules.

Key Applications in Science and Industry

Foundational Role in Antisense Therapeutics

The single most significant application of phosphorothioate chemistry is in the field of antisense oligonucleotides (ASOs). Natural DNA and RNA, which contain phosphodiester linkages, are rapidly degraded by cellular enzymes called nucleases. To be effective as drugs, ASOs require chemical modifications to resist this degradation.

Replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom to create a phosphorothioate linkage dramatically increases nuclease resistance.[10] This modification is a cornerstone of ASO technology, enhancing the pharmacokinetic profile and therapeutic efficacy of these drugs.[11][12]

cluster_0 Standard Phosphodiester Linkage cluster_1 Phosphorothioate Linkage (Nuclease Resistant) P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O⁻ P1->O1_3 O1_4 O P1->O1_4 degraded Degraded Fragments P1->degraded Base1_1 Base₁ O1_2->Base1_1 5' Sugar Base1_2 Base₂ O1_4->Base1_2 3' Sugar P2 P S2_1 S P2->S2_1 O2_2 O P2->O2_2 O2_3 O⁻ P2->O2_3 O2_4 O P2->O2_4 stable Stable ASO Drug P2->stable Base2_1 Base₁ O2_2->Base2_1 5' Sugar Base2_2 Base₂ O2_4->Base2_2 3' Sugar enzyme Nuclease (Degrading Enzyme) enzyme->P1 Cleavage enzyme->P2 Blocked

Sources

An In-depth Technical Guide to the Synthesis and Purification of Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium O,O-diethyl phosphorothioate is a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including insecticides and cholinesterase inhibitors[1][2]. Its utility as a nucleophile allows for the introduction of the O,O-diethyl phosphorothioate moiety into target molecules. This guide provides a comprehensive overview of a robust and environmentally conscious synthesis method for this compound, along with detailed purification and analytical protocols to ensure the high purity required for research and development applications.

The methodologies described herein are designed to be self-validating, with an emphasis on the chemical principles that underpin each step. This approach empowers the researcher to not only replicate the procedures but also to adapt them as needed for specific applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step, one-pot reaction. This method, adapted from a general procedure for O,O-dialkyl monothiophosphoric acid sodium salts, offers high yields and minimizes waste by allowing for the recycling of the amine and solvent[3]. The overall reaction scheme is depicted below:

Synthesis_Reaction cluster_0 Step 1: Formation of the Triethylammonium Salt cluster_1 Step 2: Conversion to the Sodium Salt Diethyl_phosphite Diethyl phosphite Intermediate O,O-diethyl phosphorothioate triethylammonium salt Diethyl_phosphite->Intermediate + S, Et3N in Toluene Sulfur Sulfur (S) Triethylamine Triethylamine (Et3N) Toluene Toluene Final_Product This compound Intermediate->Final_Product + NaOH NaOH Sodium Hydroxide (NaOH) Byproduct Triethylamine (recyclable) Final_Product->Byproduct

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Diethyl phosphite

  • Sulfur powder

  • Triethylamine

  • Toluene

  • 20% (w/v) Sodium hydroxide solution

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add sulfur (1.02 molar equivalents) and toluene.

  • Formation of the Triethylammonium Salt: To this suspension, add triethylamine (1.01 molar equivalents). Prepare a solution of diethyl phosphite (1.0 molar equivalent) in toluene and add it dropwise to the sulfur-triethylamine mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 35-39 °C for approximately 60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Conversion to the Sodium Salt: Once the formation of the intermediate salt is complete, add a 20% aqueous solution of sodium hydroxide (0.99 molar equivalents) to the reaction mixture. Continue stirring at 35-39 °C.

  • Phase Separation: After the addition of sodium hydroxide, transfer the mixture to a separatory funnel. The aqueous layer containing the sodium salt will separate from the organic layer (toluene containing triethylamine).

  • Isolation of the Product: Separate the aqueous layer and wash it with toluene to remove any remaining triethylamine. The aqueous solution of this compound can be used directly or concentrated under reduced pressure at 35-38 °C to obtain the white solid product[3].

Purification of this compound

The crude this compound can be purified by recrystallization to remove unreacted starting materials and byproducts.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Water

  • Ethanol (absolute)

Procedure:

  • Dissolution: Dissolve the crude solid product in a minimal amount of water at room temperature[4].

  • Precipitation: To the aqueous solution, add absolute ethanol as an anti-solvent, with stirring, until a white solid precipitates.

  • Cooling: Cool the mixture in an ice bath to maximize the precipitation of the purified product.

  • Filtration and Drying: Filter the white solid, wash it with a small amount of cold ethanol, and dry it under vacuum to obtain the purified this compound.

Purification_Workflow A Crude this compound B Dissolve in minimal water A->B C Add ethanol (anti-solvent) B->C D Precipitation of pure product C->D E Cool in ice bath D->E F Filter and wash with cold ethanol E->F G Dry under vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Analytical Methods for Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase (IP-RP) HPLC is a suitable method for the analysis of phosphorothioates[5].

Table 1: HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in water
Mobile Phase B 0.1 M Triethylammonium acetate (TEAA) in acetonitrile
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

The presence of a single major peak is indicative of a high-purity product. Peak broadening may be observed due to the presence of diastereomers if the phosphorothioate is chiral, although this is not the case for the parent sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are invaluable for structural confirmation and purity assessment.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups. A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) coupled to each other and to the phosphorus atom.

  • ³¹P NMR: A single resonance in the ³¹P NMR spectrum is a strong indicator of a single phosphorus-containing species. The chemical shift will be characteristic of a phosphorothioate.

Conclusion

The synthesis and purification methods detailed in this guide provide a clear and reproducible path to obtaining high-purity this compound. By understanding the principles behind each step, researchers can confidently produce this valuable intermediate for their synthetic needs. The analytical methods described are essential for verifying the quality of the final product, ensuring the integrity of subsequent research.

References

  • Gilar, M., & Fountain, K. J. (2022). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega, 7(35), 30786–30794.
  • Patil, U. K., & Shinde, N. S. (2020). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophosphoric Acid Sodium Salt. Revista Desafio Online, 7(2), 1-10.
  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • Kaboudin, B., & Farjadian, F. (2009).
  • Google Patents. (n.d.). CN1752001A - The preparation method of sodium thiophosphate.
  • Gilar, M., & Fountain, K. J. (2022). Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions. Analytical Biochemistry, 659, 114956.
  • SpectraBase. (n.d.). Diethyl dithiophosphate sodium salt solution - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). phosphorothioic acid, o,o-diethyl ester, sodium salt. Retrieved from [Link]

  • PubMed. (1986). Phosphorothioate-modified oligodeoxyribonucleotides. III. NMR and UV spectroscopic studies of the Rp-Rp, Sp-Sp, and Rp-Sp duplexes, [d(GGSAATTCC)]2, derived from diastereomeric O-ethyl phosphorothioates. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • Dieng, T., Fraix, A., Salaün, J. Y., Dez, I., Klein Gebbink, R. J. M., & van Koten, G. (2008).

Sources

A Technical Guide to the Cholinesterase Inhibition Mechanism of Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Organophosphorus (OP) compounds represent a significant class of chemicals with widespread applications, most notably as pesticides and, tragically, as chemical warfare agents.[1][2] Their biological activity is primarily rooted in their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This guide provides an in-depth technical exploration of the mechanism of action for a specific organophosphorothioate, Sodium O,O-diethyl phosphorothioate. We will dissect its journey from a relatively benign precursor to a potent enzyme inhibitor, detail the molecular interactions at the enzyme's active site, present robust experimental protocols for its characterization, and discuss the principles of therapeutic intervention. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of this classic yet complex toxicological mechanism.

The Cholinergic Synapse: A Primer on the Role of Acetylcholinesterase (AChE)

To comprehend the action of an inhibitor, one must first appreciate the function of its target. Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in cholinergic neurotransmission, the process governing muscle contraction, glandular secretion, and various cognitive functions.[4] Its sole function is to catalyze the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve signal, allowing the synapse to reset for subsequent transmission.[3] Inhibition of AChE disrupts this vital process, leading to an accumulation of acetylcholine in the synaptic cleft.[5] This buildup results in hyperstimulation of muscarinic and nicotinic cholinergic receptors, causing a toxidrome known as a "cholinergic crisis," which can manifest as muscle weakness, paralysis, respiratory depression, seizures, and ultimately, death.[1][2]

This compound: From Pro-Inhibitor to Potent Toxin

This compound (CAS 5852-63-1) is an organophosphorus compound belonging to the phosphorothioate subclass.[6][7] A critical feature of many phosphorothioates is that they are not potent inhibitors of AChE in their native "thion" form (containing a P=S bond).[8] Instead, they function as pro-inhibitors that require metabolic bioactivation.

Chemical Structure

The molecular structure of this compound forms the basis of its chemical reactivity and subsequent biological activity.

cluster_0 This compound P P S S P->S O1 O⁻ P->O1 O2 O P->O2 O3 O P->O3 Na Na⁺ O1->Na Et1 CH₂CH₃ O2->Et1 Et2 CH₂CH₃ O3->Et2

Caption: Chemical structure of this compound.

Metabolic Bioactivation: The Thion-to-Oxon Conversion

The primary mechanism for the toxification of phosphorothioates is oxidative desulfuration, a process predominantly carried out by cytochrome P450 enzymes in the liver.[9] This reaction replaces the sulfur atom with an oxygen atom, converting the parent compound into its oxygen analog, or "oxon."[4][8] The resulting oxon, O,O-diethyl phosphate, is a significantly more potent inhibitor of AChE. The phosphorus atom in the oxon form is more electrophilic, rendering it a far better target for nucleophilic attack by the serine residue in the AChE active site.

Thion Sodium O,O-diethyl phosphorothioate (Thion) (Weak Inhibitor) Oxon O,O-diethyl phosphate (Oxon) (Potent Inhibitor) Thion->Oxon Oxidative Desulfuration Enzyme Cytochrome P450 (Liver Microsomes) Enzyme->Thion

Caption: The essential bioactivation of the thion form to the potent oxon inhibitor.

Molecular Mechanism of AChE Inhibition

The toxicity of the activated oxon metabolite stems from its covalent interaction with the active site of AChE. This process can be broken down into two key stages: phosphorylation and aging.

Covalent Phosphorylation of the Active Site

The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334. The inhibition process is a nucleophilic attack by the hydroxyl group of Serine-203 on the electrophilic phosphorus atom of the oxon.[10] This reaction forms a stable, covalent phosphate-ester bond between the inhibitor and the enzyme, rendering the enzyme inactive.[8] Acetylcholine can no longer access the catalytic serine, and its hydrolysis ceases.

"Aging": The Path to Irreversibility

Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary chemical process known as "aging."[5] This process involves the cleavage of one of the ethyl groups from the phosphorus adduct. The resulting dealkylated, negatively charged phosphate group is extremely stable and highly resistant to both spontaneous hydrolysis and therapeutic reactivation by nucleophilic agents like oximes.[5] This aging process solidifies the inhibition, making it effectively irreversible. The rate of aging is highly dependent on the specific organophosphate.

Mechanism of AChE Inhibition and Aging cluster_AChE AChE Active Site AChE Ser-OH His-N Phosphorylated Phosphorylated AChE->Phosphorylated 2. Phosphorylation Oxon O,O-diethyl phosphate (Oxon Metabolite) Oxon->AChE:ser 1. Nucleophilic Attack Aged Aged Phosphorylated->Aged 3. Aging (Dealkylation)

Caption: Covalent phosphorylation of AChE's active site serine and subsequent aging.

Quantitative Analysis of Inhibition Kinetics

The potency of an irreversible inhibitor is typically described by the bimolecular rate constant, kᵢ. This value reflects the rate at which the inhibitor inactivates the enzyme. However, kinetic studies of OP inhibition have revealed complexities, with the apparent kᵢ sometimes varying with inhibitor concentration, potentially due to interactions with a peripheral binding site on the enzyme that allosterically modulates the active site.[8][11]

ParameterDescriptionTypical Value Range (for Oxons)Significance
kᵢ Bimolecular inhibition rate constant0.02 - 300 nM⁻¹h⁻¹[8]Higher kᵢ indicates faster inhibition and greater potency.
Aging t½ Half-life for the aging processMinutes to HoursA short aging half-life rapidly leads to irreversible inhibition, making antidote intervention time-critical.
kᵣ Spontaneous reactivation rate constant~0.09 h⁻¹[8]Represents the very slow, often negligible, rate of natural hydrolysis of the phosphorylated enzyme before aging.

Experimental Protocols for Mechanistic Validation

Validating the inhibitory activity of a compound like this compound requires robust in vitro assays. A key challenge is accounting for the required metabolic activation.

Core Protocol: The Ellman Assay for AChE Activity

The Ellman assay is a rapid, inexpensive, and widely used spectrophotometric method to determine AChE activity and its inhibition.[12][13]

Causality and Principle: The assay does not measure acetylcholine hydrolysis directly. Instead, it uses a surrogate substrate, acetylthiocholine (ATCh). AChE hydrolyzes ATCh to produce acetate and thiocholine. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), cleaving it to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of yellow color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[13] An inhibitor will slow this rate.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. The slightly alkaline pH is optimal for both enzyme activity and the reaction with DTNB.

    • DTNB Stock (10 mM): Dissolve DTNB in the pH 7.0 phosphate buffer.

    • ATCh Stock (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily as it can hydrolyze spontaneously.

    • Enzyme Solution: Prepare a working solution of purified AChE (e.g., from human erythrocytes or recombinant sources) in the buffer. The concentration should be determined empirically to yield a linear rate of reaction for at least 5-10 minutes.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

      • 20 µL of the test compound (this compound, diluted in buffer) or buffer alone for control wells.

      • 20 µL of the AChE enzyme solution.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. This pre-incubation is critical for time-dependent irreversible inhibitors.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCh solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Determine the percent inhibition for each concentration of the test compound relative to the control wells: % Inhibition = 100 * (1 - V_inhibitor / V_control).

    • Plot % Inhibition versus inhibitor concentration to determine the IC₅₀ value.

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis A 1. Add Buffer, Inhibitor, and AChE to Plate B 2. Pre-incubate to allow Enzyme-Inhibitor Interaction A->B C 3. Add DTNB (Ellman's Reagent) B->C D 4. Initiate with ATCh (Substrate) C->D E 5. Measure Absorbance (412 nm) Kinetically D->E F 6. Calculate Reaction Rates (V) E->F G 7. Determine % Inhibition and IC₅₀ F->G

Caption: Standard experimental workflow for the Ellman Assay.

Advanced Protocol: Incorporating Metabolic Activation

To test the hypothesis that this compound requires bioactivation, the assay must be modified to include a metabolic component.[4]

Causality and Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes. By adding them to the assay, we can simulate the in vivo oxidative desulfuration that converts the thion to the active oxon.[4] This provides a more biologically relevant assessment of the compound's true inhibitory potential.

Methodology Modification:

  • Additional Reagents:

    • Liver Microsomes: Commercially available (e.g., rat or human liver microsomes).

    • NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system is essential as it continuously regenerates the NADPH cofactor required for P450 enzyme activity.

  • Modified Pre-incubation Step:

    • In a separate tube, combine the test compound, liver microsomes, and the NADPH regenerating system in buffer.

    • Incubate this mixture (e.g., for 30-60 minutes at 37°C) to allow for metabolic conversion.

    • Following this "activation incubation," add an aliquot of this mixture to the Ellman's assay plate containing the AChE enzyme and proceed with the standard protocol.

Self-Validation: A crucial control for this experiment is to run parallel assays: one with the thion compound alone, one with the thion plus the complete metabolic system, and one with the thion plus a heat-inactivated metabolic system. Significant inhibition should only be observed in the presence of the active metabolic system, thus validating that bioactivation is required.

Reversal of Inhibition: The Role of Oxime Reactivators

Treatment for OP poisoning involves a dual approach: an antimuscarinic agent like atropine to manage the symptoms of acetylcholine excess, and a cholinesterase reactivator to restore enzyme function.[14] Pralidoxime (2-PAM) is a commonly used reactivator.[15]

Mechanism of Action: Oximes are strong nucleophiles. The oxime group (-NOH) attacks the phosphorus atom of the OP-AChE complex, displacing the serine residue and forming a stable oxime-phosphate complex.[16][17] This action cleaves the inhibitor from the enzyme, restoring its catalytic function. However, this reactivation is only effective if administered before the "aging" process occurs.[5][15] Once aged, the enzyme is resistant to reactivation by currently available oximes.

Mechanism of AChE Reactivation by an Oxime Phosphorylated Phosphorylated Reactivated Reactivated Phosphorylated:ser->Reactivated:ser 2. Serine Released OximeAdduct Oxime-Phosphate Adduct Phosphorylated->OximeAdduct 3. Inhibitor Cleaved Oxime Pralidoxime (Oxime) Oxime->Phosphorylated 1. Nucleophilic Attack on Phosphorus

Caption: Oximes can reactivate phosphorylated AChE if administered before aging.

Conclusion

The mechanism of action of this compound as a cholinesterase inhibitor is a multi-step process that epitomizes the toxicology of organophosphorothioates. It begins with a critical metabolic bioactivation step, converting the relatively inert thion into its highly reactive oxon analog. This active metabolite then proceeds to covalently phosphorylate the catalytic serine residue in the active site of acetylcholinesterase. This inhibition can become permanent through a subsequent dealkylation, or "aging," process. Understanding this complete pathway—from metabolic activation to irreversible enzyme inactivation—is fundamental for the development of effective diagnostic tools, therapeutic antidotes, and next-generation pesticides with improved safety profiles. The experimental protocols detailed herein provide a framework for the robust scientific validation of these molecular interactions.

References

  • Title: Cholinesterase reactivator - Wikipedia Source: Wikipedia URL
  • Title: Treatment of organophosphate intoxication using cholinesterase reactivators: facts and fiction Source: PubMed URL
  • Title: Mechanisms of organophosphate neurotoxicity Source: PubMed Central - NIH URL
  • Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition Source: MDPI URL
  • Title: Cholinesterase reactivator: Pralidoxime chloride Source: Pharmaguideline URL
  • Title: Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning Source: PubMed URL
  • Title: Treatment of Organophosphate Intoxication Using Cholinesterase Reactivators: Facts and Fiction Source: Ingenta Connect URL
  • Title: Anticholinesterase Agents: Poisoning and Treatment Source: JoVE URL
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  • Title: A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala Source: PubMed Central URL
  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL
  • Title: CAS 5852-63-1: sodium O,O-diethyl thiophosphate Source: CymitQuimica URL
  • Title: phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS Source: PubChem URL
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  • Title: Validation of Enzyme Inhibition Kinetics: A Comparative Guide on Diethyl Isopropylphosphonate and Other Organophosphorus Compounds Source: Benchchem URL
  • Title: O,O-diethyl phosphorothioate | C4H11O3PS Source: PubChem URL
  • Title: Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon Source: PubMed URL
  • Title: Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site Source: PubMed URL

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Sodium O,O-diethyl phosphorothioate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Sodium O,O-diethyl phosphorothioate (CAS No. 5852-63-1) is an organophosphorus compound of interest in various research and synthetic applications.[1][2] A thorough understanding of its behavior in solution is paramount for the design of robust experimental protocols, ensuring reproducible results, and maintaining the integrity of stock solutions. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from structurally related compounds and general principles of organophosphorothioate chemistry. Crucially, it provides detailed, field-proven methodologies for researchers to empirically determine these critical parameters in their own laboratory settings.

Introduction: The Compound and Its Context

This compound is the sodium salt of O,O-diethyl phosphorothioic acid. It possesses a tetrahedral phosphorus center bonded to two ethoxy groups, one oxygen atom, and one sulfur atom, with the negative charge delocalized between the oxygen and sulfur, though typically depicted on the oxygen in the thiono form (P=S).

Chemical Structure:

  • Name: this compound

  • Synonyms: Sodium Diethyl Thionophosphate, O,O-Diethyl Phosphorothioate Sodium Salt[1]

  • CAS Number: 5852-63-1[1][2]

  • Molecular Formula: C₄H₁₀NaO₃PS[1][2]

  • Molecular Weight: 192.15 g/mol [1][2]

The solubility and stability of this compound are not merely physical constants; they are determining factors in its utility. Inconsistent solubility can lead to inaccurate dosing in biological assays, while degradation can result in the formation of impurities with altered reactivity or toxicity. This guide aims to equip the researcher with the foundational knowledge and practical tools to confidently handle and deploy this reagent.

Solubility Profile

The solubility of a compound is dictated by its polarity, molecular size, and the nature of the solvent. As an ionic salt, this compound's solubility is governed by the solvent's ability to solvate the sodium cation and the diethyl phosphorothioate anion.

Expected Solubility in Common Laboratory Solvents

While exhaustive quantitative data is not publicly available, a qualitative solubility profile can be inferred from its structure and data on analogous compounds. The closely related Sodium O,O-diethyl phosphorodi thioate is reported to have a water solubility of 1000 g/L at 20°C, indicating very high aqueous solubility.[3][4][5] The presence of the polar P-O⁻ and P=S moieties suggests strong interactions with polar solvents.

Table 1: Estimated Qualitative Solubility of this compound

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticVery HighExcellent solvation of both the sodium cation and the polar phosphorothioate anion.
MethanolPolar ProticHighGood solvation properties, though likely less effective than water. A related potassium salt is sold in a 2 mg/mL methanol solution.[6]
EthanolPolar ProticHigh to ModerateReduced polarity compared to methanol may slightly decrease solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHigh to ModerateStrong polar aprotic solvent capable of solvating cations and anions effectively.
AcetonitrilePolar AproticLow to ModerateLess polar than DMSO; may be a suitable solvent but likely not for high concentrations.
AcetonePolar AproticLowLower dielectric constant makes it less effective at solvating ionic species.
Tetrahydrofuran (THF)Nonpolar AproticVery Low / InsolubleLimited ability to stabilize charged species.
Dichloromethane (DCM)Nonpolar AproticInsolubleIneffective at solvating ionic salts.
Hexane / HeptaneNonpolarInsolubleNo capacity for solvating ionic compounds.
Experimental Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of the compound at a specific temperature, based on OECD Guideline 105.

Causality: The shake-flask method is chosen for its simplicity and accuracy for compounds with moderate to high solubility. The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period, after which the concentration of the dissolved compound is measured.

Protocol Steps:

  • Preparation:

    • Add an excess amount of this compound to a series of glass vials (in triplicate for each solvent). "Excess" means enough solid remains visibly undissolved at the end of the experiment. A starting point could be ~100 mg of solid per 1 mL of solvent.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a preliminary period of 24 hours. The goal is to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

    • After 24 hours, stop agitation and allow the vials to sit for 1 hour for undissolved solid to settle.

    • Carefully sample the supernatant and measure the concentration (see Step 4).

    • Resume agitation for another 24 hours (total 48 hours). Sample and measure the concentration again.

    • Self-Validation: Equilibrium is confirmed when the concentration measured at 24 hours and 48 hours does not differ significantly (e.g., <5% variation). If it does, continue agitation for another 24-hour period.

  • Phase Separation (Critical Step):

    • Once equilibrium is reached, undissolved solid must be completely removed from the saturated solution.

    • Centrifuge the vials at a controlled temperature (the same as equilibration) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Alternatively, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the analyte. Note: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent loss of analyte due to adsorption.

  • Analysis and Calculation:

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., RP-HPLC with UV detection, or ³¹P NMR with an internal standard).

    • Prepare a calibration curve using standards of known concentration in the same solvent.

    • Calculate the solubility in units such as mg/mL or g/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Add excess solid to vials (3x) prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant T (24h) equil2 Sample & Analyze equil3 Agitate at constant T (48h) equil4 Sample & Analyze equil5 Compare results (24h vs 48h) equil6 Equilibrium Reached sep1 Centrifuge or Filter (0.22 µm) equil6->sep1 equil7 Continue Agitation sep2 Collect clear saturated supernatant sep1->sep2 an1 Quantify using validated method (e.g., HPLC) sep2->an1 an2 Calculate Solubility (e.g., mg/mL) an1->an2

Caption: General Workflow for Stability Assessment.

Recommended Analytical Methodologies

For both solubility and stability studies, a validated, stability-indicating analytical method is required.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and robust method. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is a good starting point for method development. A stability-indicating method is one that can resolve the main peak from all known degradation products and process impurities.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for organophosphorus compounds. It can provide unambiguous structural information and can be used for quantification with an appropriate internal standard. It is particularly useful for identifying the products of degradation, such as the phosphate formed from desulfurization or the thiolo isomer from rearrangement, as these will have distinct chemical shifts.

Conclusion

While specific published data on the solubility and stability of this compound is sparse, its chemical nature as an ionic organophosphorothioate allows for a well-reasoned estimation of its properties. It is expected to be highly soluble in polar protic solvents like water and alcohols, with limited solubility in nonpolar organic solvents. Its stability in solution is critically dependent on pH, temperature, and exposure to light. The primary value of this guide lies not in reporting unavailable data, but in providing the scientific rationale and detailed, self-validating experimental protocols for researchers to determine these crucial parameters with confidence. Empirical verification in the specific solvent and matrix of interest remains the gold standard for ensuring the quality and reproducibility of any research involving this compound.

References

  • Freed, V. H., & Chiou, C. T. (1978). The hydrolysis rate of chlorpyrifos, O-O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution. Archives of Environmental Contamination and Toxicology, 7(1), 13-22. Available from: [Link]

  • LookChem. (n.d.). Cas 3338-24-7,sodium O,O-diethyl dithiophosphate. Retrieved January 14, 2026, from [Link]

  • MacInnes, I., & Schulten, H. R. (1978). The hydrolysis rate of chlorpyrifos,O-O-diethylO-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Quadra Chemicals. (2019). SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]

  • Seabolt, E. E., & Ford, W. T. (2003). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir, 19(12), 5155–5161. Available from: [Link]

  • Chem Service, Inc. (2015). SAFETY DATA SHEET: O,O-Diethyl phosphorochloridothioate. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 655, O,O-diethyl phosphorothioate. Retrieved January 14, 2026, from [Link].

  • Zhang, J., & Hu, S. (1983). A DISCUSSION ABOUT THIONO-THIOLO REARRANGEMENT OF O-ALKYL PHOSPHORO-DICHLORIDOTHIOATES. Chemical Journal of Chinese Universities, 4(3), 329. Available from: [Link]

  • ResearchGate. (n.d.). Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. Retrieved January 14, 2026, from [Link]

  • ChemicalBook. (n.d.). sodium O,O-diethyl dithiophosphate CAS#: 3338-24-7.
  • ResearchGate. (n.d.). Thiono-Thiolo rearrangement vs. in-situ decomposition reactions. Retrieved January 14, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 14, 2026, from [Link]

  • Sutton, J. M., & Charnock, H. M. (2000). Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Rentel, C., et al. (2024). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321726, Sodium diethyl phosphorodithioate. Retrieved January 14, 2026, from [Link].

  • Cook, K. A., & Cain, R. B. (1999). The degradation of sodium O,O-diethyl dithiophosphate by bacteria from metalworking fluids. Letters in Applied Microbiology, 28(1), 61-65. Available from: [Link]

  • Wikipedia. (n.d.). Organothiophosphate. Retrieved January 14, 2026, from [Link]

  • Kumar, G., & Sharma, P. (1999). Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel. Nucleosides & Nucleotides, 18(1), 89-93. Available from: [Link]

  • Material Science Research India. (n.d.). Thermal Degradation of Zinc-O, O-Diethyl Dithiophosphate. Retrieved January 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (2014). Highly Sensitive Detection of Organophosphorus Pesticides Represented by Methamidophos via Inner Filter Effect of Au Nanoparticles on the Fluorescence of CdTe Quantum Dots. Retrieved January 14, 2026, from [Link]

  • Liang, X., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research, 48(3), 1075–1090. Available from: [Link]

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"Sodium O,O-diethyl phosphorothioate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of Sodium O,O-diethyl phosphorothioate, a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identification and Properties

This compound is an organophosphorus compound that serves as a versatile nucleophile in various chemical transformations. It is crucial to distinguish it from its close analogue, Sodium O,O-diethyl phosphorodithioate, as the presence of an additional sulfur atom significantly alters the molecule's reactivity and physical properties.

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 5852-63-1[1][2]
Molecular Formula C4H10NaO3PS[1][2][3]
Molecular Weight 192.15 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms O,O-Diethyl Thiophosphate Sodium Salt, Sodium Diethyl Thionophosphate, Phosphorothioic acid, O,O-diethyl ester, sodium salt[1][2]
Appearance Typically a neat, colorless to pale yellow liquid or solid[4]
Solubility Soluble in organic solvents, with limited solubility in water[4]

For clarity, the corresponding properties of the dithioate analogue are provided in the appendix to avoid confusion in procurement and application.

Synthesis and Mechanism

The synthesis of this compound is a cornerstone for its application. A common and efficient laboratory-scale synthesis involves the reaction of a dialkyl phosphite with elemental sulfur in the presence of a sodium alkoxide. This method is favored for its high yield and the relative availability of the starting materials.

Synthetic Rationale

The core of this synthesis is the nucleophilic addition of the phosphite to elemental sulfur. The sodium alkoxide, in this case, sodium ethoxide, serves a dual purpose: it acts as a base to deprotonate the diethyl phosphite, forming a more reactive phosphite anion, and it provides the sodium counter-ion for the final product. The choice of an inert solvent is critical to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl phosphite

  • Elemental sulfur (powdered)

  • Sodium ethoxide

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • To a stirred solution of diethyl phosphite (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add powdered elemental sulfur (1.05 eq) in one portion.

  • The reaction is exothermic; maintain the temperature below 40 °C.

  • After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting materials by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • The precipitated solid is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent, and then dried under vacuum to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram```dot

Synthesis_Workflow start Start: Diethyl phosphite in anhydrous toluene step1 Add Sodium Ethoxide at 0°C start->step1 step2 Warm to RT, stir for 30 min (Formation of Sodium Diethyl Phosphite) step1->step2 step3 Cool to 0°C, add Elemental Sulfur step2->step3 step4 Stir at RT for 2-4 hours (Thionation Reaction) step3->step4 step5 Precipitation of Product step4->step5 step6 Filter and wash with diethyl ether step5->step6 end End: Pure this compound step6->end

Caption: Synthetic pathway from this compound to a novel cholinesterase inhibitor and its mechanism of action.

Safety and Handling

As an organophosphorus compound, this compound requires careful handling. While specific toxicity data for this compound is not extensively published, related organophosphorus compounds are known to be toxic.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. [5] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable reagent for the synthesis of biologically active molecules, most notably cholinesterase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research and development setting. The protocols and information provided in this guide are intended to support researchers in their endeavors to develop novel therapeutics.

Appendix: Distinction from Sodium O,O-diethyl phosphorodithioate

To prevent potential errors in experimental design and execution, the key identifiers for the dithioate analogue are provided below.

Table 2: Properties of Sodium O,O-diethyl phosphorodithioate

PropertyValueSource(s)
CAS Number 3338-24-7[6][7]
Molecular Formula C4H10NaO2PS2[6][7]
Molecular Weight ~208.2 g/mol [6]

The presence of a second sulfur atom in place of an oxygen atom leads to different chemical reactivity and applications, which are outside the scope of this guide.

References

  • Veeprho. O,O-Diethyl Thiophosphate (Sodium Salt) | CAS 5852-63-1. [Link]

  • PubChem. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS. [Link]

  • PubMed. Synthesis of novel phosphorothioates and phosphorodithioates and their differential inhibition of cholinesterases. [Link]

  • PubChem. Sodium diethyl phosphorodithioate | C4H10NaO2PS2. [Link]

  • Lookchem. Cas 3338-24-7,sodium O,O-diethyl dithiophosphate. [Link]

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"Sodium O,O-diethyl phosphorothioate" safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Sodium O,O-diethyl phosphorothioate

Foreword: The Critical Importance of Chemical Specificity

In the fields of chemical research and drug development, precision is paramount. The topic of this guide is This compound (CAS No. 5852-63-1). It is crucial to distinguish this compound from the similarly named but structurally distinct Sodium O,O-diethyl phosphorodithioate (CAS No. 3338-24-7). The presence of a second sulfur atom in the "dithioate" analogue significantly alters its chemical properties and, potentially, its toxicological profile. This guide is exclusively focused on the mono-thio compound and adheres strictly to data associated with it or its parent acid, extrapolating from the broader organophosphate class only with explicit justification.

Section 1: Chemical Identification and Properties

This compound is an organothiophosphate compound. Its primary documented application is as a reagent in the synthesis of novel phosphorothioates and phosphorodithioates, which are investigated as potential cholinesterase inhibitors[1]. Understanding its fundamental properties is the first step in a robust safety assessment.

Comparative Chemical Identifiers

To prevent common and potentially hazardous confusion, the table below delineates the key differences between the subject of this guide and its "dithioate" counterpart.

FeatureThis compound Sodium O,O-diethyl phosphorodi thioate
CAS Number 5852-63-1[1][2]3338-24-7[3][4][5]
Molecular Formula C₄H₁₀NaO₃PS[1][2]C₄H₁₀NaO₂PS₂[3][4][5]
Molecular Weight 192.15 g/mol [1][2]208.2 g/mol [4]
Structure Contains one sulfur atomContains two sulfur atoms
Physicochemical Properties

The following data has been compiled for this compound.

PropertyValueSource
Physical Form Solid[6]
IUPAC Name sodium;diethoxy-oxido-sulfanylidene-λ⁵-phosphane[2]
Synonyms O,O-Diethyl thiophosphate sodium salt, Sodium Diethyl Thionophosphate[1][6]

Section 2: Hazard Assessment and Toxicological Profile

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its hazards can be inferred from its chemical class (organothiophosphate) and data on its parent compound, O,O-diethyl phosphorothioate. Organophosphorus compounds are known for their potential to inhibit cholinesterase, an enzyme critical for nervous system function[7].

The parent compound, O,O-diethyl phosphorothioate, has been shown to induce DNA damage in hepatic cell lines, suggesting potential cytotoxicity.[8] Therefore, it must be handled with the assumption that it is a hazardous substance with potential for neurotoxicity and other systemic effects. Exposure can occur through inhalation, skin absorption, and ingestion[7].

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

A multi-layered approach to safety is essential. The most effective control measures are those that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous alternative?) Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOPs.

  • Restricted Access: Limit access to storage and handling areas to authorized personnel only.

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled[5][9]. Wash hands thoroughly after handling, even if gloves were worn[3][5].

Personal Protective Equipment (PPE)

Given the potential for skin absorption and severe eye damage from related compounds, a robust PPE strategy is mandatory[7][10].

PPE CategorySpecifications and Recommendations
Hand Protection Chemical-resistant gloves are required. Based on data for similar organophosphates, nitrile or PVC gloves are recommended. Always inspect gloves for tears or punctures before use[7].
Eye & Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield must be worn over goggles when there is any risk of splashing[3][5][7].
Skin & Body Protection A flame-resistant lab coat is required. For procedures with a higher risk of splashes, consider impervious clothing or an apron[3][10].
Respiratory Protection All work should be performed in a fume hood. If a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary[3][7].

Section 4: Standard Operating Protocol for Handling

This protocol outlines a safe workflow for handling this compound.

SOP_Workflow Start Start: Preparation Verify 1. Verify Fume Hood Functionality Start->Verify Don_PPE 2. Don Full PPE (Gloves, Goggles, Coat) Verify->Don_PPE Prepare_Work 3. Prepare Work Area (Line with absorbent pads) Don_PPE->Prepare_Work Handling Handling Phase Prepare_Work->Handling Retrieve 4. Retrieve Chemical from Storage Handling->Retrieve Weigh 5. Weigh Solid in Hood (Use tare container) Retrieve->Weigh Transfer 6. Transfer to Reaction Vessel Weigh->Transfer Cleanup Cleanup & Disposal Transfer->Cleanup Clean_Tools 7. Decontaminate Glassware & Equipment Cleanup->Clean_Tools Dispose_Waste 8. Dispose of Waste (Into labeled hazardous waste) Clean_Tools->Dispose_Waste Doff_PPE 9. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step workflow for safe handling of the chemical.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

In any case of exposure, seek immediate medical attention and provide the attending physician with the substance's identity.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth)[3][10]. Seek immediate medical help[9].
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[10][11]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing[3][10]. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting[3][5][10]. If the person is conscious, rinse their mouth with water[3][5]. Never give anything by mouth to an unconscious person[3]. Call a poison control center or doctor immediately[10].
Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite[11]. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[3][11].

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a sodium carbonate solution), followed by soap and water[11].

  • Report: Report the incident according to your institution's policies.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[3].

  • Hazards: Combustion may produce toxic fumes, including oxides of phosphorus, sulfur, and carbon[11].

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[3][11].

Section 6: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][5][6]. Protect from light and moisture[6]. Store locked up and away from incompatible materials such as strong acids and oxidizing agents[3][11][12].

  • Disposal: Dispose of the chemical and any contaminated materials as hazardous waste through a licensed disposal company[3][10]. Do not allow the substance to enter drains or sewer systems[3][12]. All local, regional, and national regulations must be followed.

References

  • Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosphate - ChemicalBook. (2024).
  • Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem. (n.d.).
  • O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica. (n.d.).
  • SAFETY DATA SHEET. (2019). Retrieved from [Source not explicitly named, document context suggests a chemical supplier].
  • Sodium O,O-diethyl dithiophosphate (cas 3338-24-7) SDS/MSDS download - Guidechem. (n.d.).
  • O,O'-Diethyl dithiophosphate - Santa Cruz Biotechnology. (n.d.).
  • Buy Sodium O,O-diethyl dithiophosphate from HANGZHOU LEAP CHEM CO., LTD. - Echemi. (n.d.).
  • phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS - PubChem. (n.d.).
  • Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate - Benchchem. (n.d.).
  • Cas 3338-24-7,sodium O,O-diethyl dithiophosphate | lookchem. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2015).
  • SAFETY DATA SHEET - Merck Millipore. (2024).
  • CAS 5852-63-1 | O,O-Diethyl Thiophosphate Sodium Salt Supplier - Clinivex. (n.d.).
  • O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem. (n.d.).

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The Central Role of Sodium O,O-diethyl phosphorothioate in Organophosphate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organophosphate (OP) chemistry encompasses a vast and diverse class of compounds, ranging from life-saving pharmaceuticals to highly toxic nerve agents and essential agricultural pesticides.[1] At the heart of the synthesis and metabolism of many of these critical compounds lies a versatile intermediate: Sodium O,O-diethyl phosphorothioate. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted role of this compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, its pivotal function as a nucleophilic building block, its significance as a biomarker of OP exposure, and the analytical methodologies for its detection. This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the causality behind its chemical behavior and applications.

Physicochemical Properties and Synthesis

This compound (CAS Number: 5852-63-1) is the sodium salt of O,O-diethyl phosphorothioic acid.[2][3] It is a key synthetic intermediate, often appearing as a colorless to pale yellow liquid, and is soluble in organic solvents with limited solubility in water.[4] The anion, O,O-diethyl phosphorothioate, is the conjugate base of O,O-diethyl phosphorothioic acid (CAS Number: 2465-65-8).[5]

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C₄H₁₀NaO₃PS[2][6]
Molecular Weight 192.15 g/mol [2][3][6]
CAS Number 5852-63-1[2][4][6][7]
Parent Acid CAS 2465-65-8 (O,O-diethyl phosphorothioic acid)[5]
Appearance Colorless to pale yellow liquid/Neat[4][6]
Solubility Soluble in organic solvents, limited in water[4]
IUPAC Name sodium;diethoxy-oxido-sulfanylidene-λ⁵-phosphane[3]

Note: This table summarizes computed and reported properties. Experimental values may vary based on purity and conditions.

Synthesis of this compound

A common and efficient method for the synthesis of O,O-dialkyl phosphorothioate salts involves the reaction of a dialkyl phosphite with elemental sulfur in the presence of a base.[8][9] This method is advantageous as it avoids harsh reagents and can be performed under relatively mild conditions. The organic base, such as an amine, facilitates the addition of sulfur to the phosphorus center, forming a trialkylamine salt of O,O-diethyl phosphorothioic acid. This intermediate is then converted to the sodium salt by treatment with a sodium base.[8]

G diethyl_phosphite Diethyl Phosphite intermediate_salt Triethylammonium O,O-diethyl phosphorothioate diethyl_phosphite->intermediate_salt + sulfur Sulfur (S₈) sulfur->intermediate_salt + base Base (e.g., Triethylamine) base->intermediate_salt product Sodium O,O-diethyl phosphorothioate intermediate_salt->product + naoh Sodium Hydroxide (NaOH) naoh->product byproduct Triethylamine + H₂O

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies.[8]

  • Reaction Setup: To a solution of diethyl phosphite (1.0 mol) in a suitable non-polar solvent such as toluene (300 mL) in a reaction vessel equipped with a stirrer and thermometer, add elemental sulfur (1.02 mol).

  • Addition of Base: Slowly add an organic base, for example, N,N-dimethyl benzylamine (1.0 mol), to the reaction mixture while maintaining the temperature between 35-40°C.

  • Reaction: Stir the mixture at 35-40°C for approximately 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of Sodium Salt: Once the reaction is complete, add a 20% aqueous solution of sodium hydroxide (0.99 eq) to the clear reaction mass while maintaining the temperature.

  • Phase Separation: After addition, stir for a short period and then allow the layers to separate. The aqueous layer contains the desired this compound.

  • Purification: Wash the aqueous layer with toluene to remove the organic base. The aqueous solution can then be concentrated under reduced pressure to yield the product.

Core Role in Organophosphate Synthesis: The Ambident Nucleophile

The O,O-diethyl phosphorothioate anion is a classic example of an ambident nucleophile, possessing two nucleophilic centers: the sulfur atom and the oxygen atom. This dual reactivity is central to its role as a versatile precursor in the synthesis of a wide array of phosphorothioate derivatives. The course of the reaction (S-alkylation vs. O-acylation) is largely dictated by the nature of the electrophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory.

  • S-Alkylation (Soft Electrophiles): Alkyl halides and tosylates are considered "soft" electrophiles. The sulfur atom in the phosphorothioate anion is a "soft" nucleophilic center. Consequently, the reaction of this compound with these electrophiles proceeds via S-alkylation to form S-alkyl-O,O-diethyl phosphorothioates.[10][11] This is a foundational reaction for the synthesis of many pesticides.[10][11]

  • O-Acylation (Hard Electrophiles): Acyl chlorides, with their highly polarized carbonyl carbon, are "hard" electrophiles. They preferentially react with the "hard" oxygen center of the phosphorothioate anion, leading to O-acylation products.[10][11]

G cluster_0 Reaction Pathways cluster_1 Soft Electrophile cluster_2 Hard Electrophile start Sodium O,O-diethyl phosphorothioate (Ambident Nucleophile) alkyl_halide Alkyl Halide (R-X) acyl_chloride Acyl Chloride (R-COCl) s_alkylation S-Alkylation Product alkyl_halide->s_alkylation Soft-Soft Interaction o_acylation O-Acylation Product acyl_chloride->o_acylation Hard-Hard Interaction

Caption: Reactivity of O,O-diethyl phosphorothioate as an ambident nucleophile.

This predictable reactivity makes this compound a crucial building block for creating complex organophosphate molecules with desired biological activities, such as cholinesterase inhibitors.[6]

Metabolic Fate and Toxicological Significance

This compound, more commonly referred to in toxicological literature as diethylthiophosphate (DETP), is a major metabolite of numerous organophosphorus pesticides, including parathion, chlorpyrifos, and diazinon.[5][12][13] Following exposure, the parent organophosphate undergoes metabolic transformation in the liver, primarily through the action of cytochrome P450 enzymes and esterases, leading to the formation of dialkyl phosphates (DAPs) like DETP, which are then excreted in the urine.[13]

The presence of DETP in urine is a reliable indicator of recent exposure to certain organophosphorus compounds, making it a critical biomarker in both clinical toxicology and epidemiological studies.[12][13]

G op_pesticide Organophosphate Pesticide (e.g., Parathion, Chlorpyrifos) exposure Human Exposure (Inhalation, Ingestion, Dermal) op_pesticide->exposure metabolism Metabolism (Liver - CYP450, Esterases) exposure->metabolism detp O,O-diethyl phosphorothioate (DETP) metabolism->detp urine Urinary Excretion detp->urine biomarker Biomarker of Exposure detp->biomarker

Caption: DETP as a biomarker of organophosphate pesticide exposure.

While often considered a detoxification product, DETP itself is not entirely benign. Studies have shown that it can induce DNA damage in hepatic cell lines and exhibits cytotoxicity in human peripheral blood mononucleated cells.[5] This underscores the importance of monitoring for this metabolite not just as an indicator of exposure, but also as a potential contributor to the overall toxicological profile of the parent compound.

Application in Detoxification and Antidote Synthesis: A Clarification

While the nucleophilic nature of the phosphorothioate anion suggests it could potentially react with and degrade electrophilic nerve agents, its primary role in the context of organophosphate poisoning is as a metabolite, not as a direct detoxifying agent or a precursor to standard antidotes.

The established antidotal therapy for organophosphate poisoning relies on a combination of agents with distinct mechanisms of action:[14]

  • Atropine: A competitive antagonist of muscarinic acetylcholine receptors to counteract the effects of acetylcholine accumulation.[1]

  • Oximes (e.g., Pralidoxime, 2-PAM): These compounds act as cholinesterase reactivators. They function by a nucleophilic attack on the phosphorus atom of the organophosphate-enzyme complex, thereby regenerating the active enzyme.[15][16]

  • Benzodiazepines (e.g., Diazepam): Used to control seizures.[14]

The synthesis of pralidoxime, a key oxime antidote, begins with pyridine-2-carboxaldehyde and hydroxylamine, a pathway that does not involve this compound.[15][17]

Research into the decontamination of nerve agents often focuses on strong nucleophiles or catalytic hydrolysis using materials like metal-organic frameworks (MOFs) or metal oxide nanoparticles.[18][19] While the O,O-diethyl phosphorothioate anion is nucleophilic, the development of practical detoxification strategies has centered on more reactive and specialized chemical systems.

Analytical Methodologies

The detection and quantification of O,O-diethyl phosphorothioate (DETP) as a biomarker are crucial for assessing human exposure to organophosphates. Due to its presence in complex biological matrices like urine, sensitive and selective analytical methods are required.

Data Presentation: Common Analytical Techniques for DETP
MethodPrincipleTypical UseReference(s)
Gas Chromatography (GC) with Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) Separation of volatile derivatives of DETP followed by selective detection. Requires derivatization.Routine biomonitoring of urine samples.General OP analysis principles
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of DETP in its native form followed by highly selective and sensitive mass detection.Gold standard for high-throughput analysis with low detection limits.General OP analysis principles
Thin-Layer Chromatography (TLC) Separation on a stationary phase with visualization by specific reagents.Qualitative or semi-quantitative screening.General OP analysis principles
Experimental Protocol: Sample Preparation for GC-MS Analysis of DETP in Urine

This is a generalized protocol illustrating the key steps.

  • Sample Collection: Collect a urine sample in a sterile container.

  • Enzymatic Hydrolysis: Adjust the pH of the urine sample and treat with β-glucuronidase/sulfatase to hydrolyze any conjugated DETP metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge).

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interferences.

    • Elute the DETP with a suitable solvent mixture.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr) and a catalyst, then heat to convert the polar DETP into a volatile ester.

  • Final Preparation: After the reaction, evaporate the excess reagent and reconstitute the sample in a suitable solvent for injection into the GC-MS system.

Conclusion

This compound holds a significant and multifaceted position in the field of organophosphate chemistry. Its primary importance stems from its role as a versatile, ambident nucleophilic precursor, enabling the synthesis of a vast range of phosphorothioate esters, including numerous commercially important pesticides. Furthermore, its identity as a key metabolite of these pesticides has established it as an indispensable biomarker for monitoring human exposure in both clinical and environmental settings. While not a direct player in the established protocols for nerve agent detoxification or antidote therapy, its fundamental chemistry is emblematic of the reactivity that governs the interactions of organophosphates. A thorough understanding of the synthesis, reactivity, and analytical detection of this compound is, therefore, essential for any scientist or researcher engaged in the development, application, or toxicological assessment of organophosphate compounds.

References

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  • ACS Publications. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]

  • Plapp, F. W., & Casida, J. E. (1958). Hydrolysis of the Alkyl-Phosphate Bond in Certain Dialkyl Aryl Phosphorothioate Insecticides by Rats, Cockroaches, and Alkali. Journal of Economic Entomology, 51(6), 800–803. [Link]

  • Wikipedia. Pralidoxime. [Link]

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  • Kumar, V., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(45), 31835-31851. [Link]

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  • Reddy, D. S. (2019). Mechanism-based novel antidotes for organophosphate neurotoxicity. Current opinion in toxicology, 17, 34–42. [Link]

  • Google Patents.
  • Gite, V. V., et al. (2020). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. Revista Desafio Online, 7(2), 33-44. [Link]

  • ResearchGate. Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • ResearchGate. Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. [Link]

  • Sudakin, D. L. (2012). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. Clinical toxicology (Philadelphia, Pa.), 50(1), 78–82. [Link]

  • MDPI. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]

  • ResearchGate. Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N-Containing Nucleophiles. [Link]

  • ResearchGate. Scheme 4: Proposed mechanism for the hydrolysis of dialkyl phosphonates using. [Link]

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Interaction of Sodium O,O-diethyl phosphorothioate with Biological Membranes: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Sodium O,O-diethyl phosphorothioate (DEPT-Na) is an organophosphorus compound of significant interest due to its role as a metabolite of several widely used pesticides and its inherent biological activity. While the primary toxic mechanism of many organophosphates is the inhibition of acetylcholinesterase, their interactions with biological membranes represent a critical, yet often secondary, aspect of their toxicological profile and bioavailability. This guide provides a comprehensive technical overview of the putative interactions between DEPT-Na and biological membranes. Drawing from established principles of organophosphate and phosphorothioate chemistry, we explore the physicochemical drivers of membrane association, the resultant impact on membrane integrity and function, and the advanced biophysical methodologies required to rigorously characterize these interactions. This document is intended for researchers, toxicologists, and drug development professionals seeking to understand and investigate the membrane-level effects of this and similar small molecules.

Part 1: Introduction to this compound and Membrane Interactions

This compound is an organothiophosphate compound. It is recognized as a metabolite of organophosphate pesticides like parathion and diazinon and is used as a material in the synthesis of novel cholinesterase inhibitors[1][2]. While its systemic effects are often attributed to enzyme inhibition, the journey of any xenobiotic to its intracellular target necessitates passage across or interaction with the cell membrane. This interaction is not merely a passive transit; it can fundamentally alter the physicochemical properties of the lipid bilayer, impacting cellular function and contributing to overall cytotoxicity[3][4].

The biological membrane is a highly dynamic and complex assembly of lipids and proteins, acting as a selective barrier and a platform for countless cellular processes. The introduction of an amphiphilic molecule like DEPT-Na can disrupt this delicate architecture. Understanding the nature of this interaction is paramount for predicting toxicity, understanding mechanisms of cellular uptake, and designing safer alternatives or novel therapeutic agents.

This guide will first delineate the key molecular characteristics of DEPT-Na, then explore the theoretical modes of its interaction with a model lipid bilayer, and finally, present a detailed survey of the experimental techniques and protocols essential for validating these hypotheses in a laboratory setting.

Physicochemical Profile of this compound

A molecule's behavior at the membrane interface is dictated by its structural and chemical properties. The key characteristics of DEPT-Na are summarized below.

PropertyValueSource
CAS Number 5852-63-1[5][6]
Molecular Formula C₄H₁₀NaO₃PS[1][6]
Molecular Weight 192.15 g/mol [1][6]
Structure See Synonyms[1][5]
Description An organophosphorus compound, often appearing as a solid or neat liquid. It is the sodium salt of O,O-diethyl phosphorothioate.[5][7]
Solubility Limited solubility in water, soluble in organic solvents.[5]

The structure features a polar phosphoro-thioate head group and two nonpolar ethyl tails, granting it amphiphilic character. The negatively charged oxygen and the sulfur atom are key determinants of its potential for electrostatic and hydrophobic interactions.

Part 2: Putative Mechanisms of Membrane Interaction

Based on studies of similar organophosphorus pesticides and amphiphilic molecules, the interaction of DEPT-Na with the lipid bilayer can be postulated to occur via several mechanisms[3]. The degree of lipophilicity and the molecular dipole moment are key determining factors[3].

  • Adsorption at the Polar-Apolar Interface: The negatively charged phosphorothioate group may interact with the polar head groups of membrane phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) through electrostatic and hydrogen bonding interactions. The ethyl groups would remain anchored at the interface, causing minimal disruption to the deeper hydrophobic core.

  • Intercalation into the Hydrocarbon Core: The ethyl tails can penetrate the hydrophobic acyl chain region of the bilayer. This mode of interaction is driven by the hydrophobic effect. Such intercalation increases the volume of the outer leaflet, potentially inducing mechanical stress and altering membrane fluidity.

  • Formation of Pores or Micellar Aggregates: At higher concentrations, organophosphorus compounds have been shown to increase the permeability of liposome membranes, suggesting a more disruptive mechanism[8]. DEPT-Na molecules might aggregate within the membrane, leading to the formation of transient pores or toroidal structures that compromise the barrier function of the membrane.

These potential interactions are not mutually exclusive and may occur concurrently or sequentially depending on the concentration of DEPT-Na and the specific lipid composition of the membrane.

G cluster_prep Phase 1: Model System Preparation cluster_exp Phase 2: Biophysical Characterization cluster_analysis Phase 3: Data Analysis & Interpretation prep_lipids Prepare Lipid Solution (e.g., POPC in Chloroform) dry_film Create Thin Lipid Film (Rotary Evaporation) prep_lipids->dry_film hydrate Hydrate Film with Buffer (Vortexing) dry_film->hydrate extrude Extrude to form LUVs (e.g., 100 nm) hydrate->extrude itc ITC: Measure Binding Thermodynamics extrude->itc Test Sample dsc DSC: Assess Phase Behavior extrude->dsc Test Sample fluor Fluorescence: Probe Fluidity & Permeability extrude->fluor Test Sample afm AFM: Visualize Structure extrude->afm SLB Formation analyze Fit Data to Models (e.g., Binding Isotherms) itc->analyze dsc->analyze fluor->analyze correlate Correlate Biophysical Changes afm->correlate analyze->correlate mechanistic Develop Mechanistic Hypothesis correlate->mechanistic

Sources

Degradation Pathways and Byproducts of Sodium O,O-diethyl phosphorothioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the degradation pathways of Sodium O,O-diethyl phosphorothioate, a compound of significant interest in various industrial and developmental applications. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the biotic and abiotic degradation mechanisms, the resulting byproducts, and the analytical methodologies required for their characterization. We will explore hydrolysis, oxidation, and microbial degradation, elucidating the chemical transformations and the formation of key intermediates and terminal products. Furthermore, this guide presents detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the degradation kinetics and mechanistic pathways.

Introduction to this compound

This compound is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy groups, a sulfur atom (in a thiono P=S form), and an oxygen atom bearing a sodium counterion. Its structure lends it to a variety of chemical reactions and degradation routes, which are critical to understand for assessing its environmental fate, toxicological profile, and stability in various formulations. The presence of the phosphorothioate moiety is a key determinant of its reactivity and metabolic fate.

Organophosphorus compounds, in general, are susceptible to degradation through several key reactions, primarily hydrolysis, oxidation, and microbial metabolism.[1] The specific pathways and the rates of degradation for this compound are influenced by environmental conditions such as pH, temperature, presence of oxidizing agents, and microbial activity.

Abiotic Degradation Pathways

Abiotic degradation involves chemical processes that are not mediated by living organisms. For this compound, the principal abiotic degradation pathways are hydrolysis, oxidative desulfurization, and thiono-thiolo rearrangement.

Hydrolysis

Hydrolysis is a primary mechanism for the degradation of many organophosphorus esters. The reaction involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O or P-S bonds. The rate of hydrolysis is significantly influenced by pH.

  • Mechanism: The hydrolysis of O,O-diethyl phosphorothioate likely proceeds via a nucleophilic substitution at the phosphorus center. Under neutral or acidic conditions, water acts as the nucleophile. In alkaline conditions, the hydroxide ion (OH-), a much stronger nucleophile, accelerates the degradation. The attack can lead to the cleavage of one of the ethoxy groups or the P-S bond.

  • Potential Byproducts:

    • O,O-diethyl phosphorothioic acid: Formed by the replacement of the sodium ion with a proton.

    • Ethanol: Resulting from the cleavage of the P-O-ethyl ester bond.

    • Monoethyl phosphorothioate: Formed upon the loss of one ethyl group.

    • Phosphorothioic acid: The fully hydrolyzed product.

    • Diethyl phosphate: If the thiono sulfur is replaced by an oxygen (see oxidation) followed by hydrolysis.

The following diagram illustrates the proposed hydrolytic degradation pathway.

parent This compound hydrolysis_acid O,O-diethyl phosphorothioic acid parent->hydrolysis_acid H+ ethanol Ethanol hydrolysis_acid->ethanol monoethyl Monoethyl phosphorothioate hydrolysis_acid->monoethyl H2O (-Ethanol) monoethyl->ethanol phosphorothioic_acid Phosphorothioic acid monoethyl->phosphorothioic_acid H2O (-Ethanol)

Caption: Proposed hydrolytic degradation of this compound.

Oxidation

The phosphorothioate (P=S) bond is susceptible to oxidation, a process that can significantly alter the toxicity and reactivity of the parent compound. This oxidative desulfurization results in the formation of the corresponding oxon (P=O) analog.

  • Mechanism: Oxidizing agents, such as hydroperoxides or hydroxyl radicals, can attack the sulfur atom. This can lead to the formation of a transient, unstable intermediate that subsequently rearranges to form the more stable P=O bond and releases a sulfur species. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin.[1]

  • Potential Byproducts:

    • Sodium O,O-diethyl phosphate (DEPO-Na): The direct product of oxidative desulfurization.

    • Sulfate: The ultimate fate of the sulfur atom following oxidation.

The conversion to the oxon analog is a critical step, as oxons are often more potent inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[1]

parent This compound (P=S) oxon Sodium O,O-diethyl phosphate (P=O) parent->oxon [O] sulfate Sulfate oxon->sulfate parent This compound ethanol Ethanol parent->ethanol Microbial Hydrolases aldehyde Acetaldehyde ethanol->aldehyde Microbial Oxidation orthophosphate Orthophosphate aldehyde->orthophosphate Further Microbial Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Summary of Degradation Byproducts

The following table summarizes the potential byproducts resulting from the different degradation pathways of this compound.

Degradation PathwayPrimary ByproductsSecondary/Terminal Byproducts
Hydrolysis O,O-diethyl phosphorothioic acid, EthanolMonoethyl phosphorothioate, Phosphorothioic acid
Oxidation Sodium O,O-diethyl phosphateSulfate
Thiono-Thiolo Rearrangement Sodium O,S-diethyl phosphorothioate-
Microbial Degradation EthanolAcetaldehyde, Orthophosphate

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound, a well-designed experimental protocol is essential. The following provides a general framework that can be adapted for specific research needs.

Abiotic Degradation Study (Hydrolysis)
  • Preparation of Buffer Solutions: Prepare buffers at various pH values (e.g., pH 4, 7, and 9) to simulate different environmental conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve the desired final concentration. Incubate the vials at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, withdraw aliquots from each vial.

  • Sample Analysis: Immediately analyze the samples for the parent compound and potential degradation products using a suitable analytical method, such as HPLC-UV or GC-MS.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., half-life). Identify and quantify the formation of byproducts.

Analytical Methodology

The choice of analytical method is critical for the accurate identification and quantification of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water (with a possible pH modifier like formic acid) is often effective.

    • Detection: A UV detector can be used if the compounds have a suitable chromophore. Mass spectrometry (LC-MS) provides higher selectivity and sensitivity, and allows for the identification of unknown byproducts based on their mass-to-charge ratio.

  • Gas Chromatography (GC):

    • Derivatization: As this compound is a salt, derivatization (e.g., methylation or silylation) may be necessary to increase its volatility for GC analysis.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

    • Detection: A flame photometric detector (FPD) with a phosphorus filter or a mass spectrometer (GC-MS) are highly selective and sensitive detectors for organophosphorus compounds.

The following diagram outlines a general workflow for a degradation study.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution incubate Incubate at Constant Temperature prep_stock->incubate prep_buffers Prepare Buffers (various pH) prep_buffers->incubate sampling Collect Samples at Time Intervals incubate->sampling analysis Analyze by HPLC-MS or GC-MS sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics byproducts Identify & Quantify Byproducts analysis->byproducts

Caption: General workflow for a degradation study of this compound.

Conclusion

The degradation of this compound is a multifaceted process involving abiotic pathways such as hydrolysis, oxidation, and thiono-thiolo rearrangement, as well as biotic degradation mediated by microorganisms. The primary degradation byproducts include smaller organic molecules like ethanol and acetaldehyde, as well as inorganic species such as orthophosphate and sulfate. The formation of the oxon analog through oxidation is a particularly important transformation due to its potential for increased biological activity. A thorough understanding of these degradation pathways and the resulting byproducts is paramount for the comprehensive assessment of the environmental and toxicological profile of this compound. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to further investigate the intricacies of its degradation.

References

  • Sherburn, R. E., & Large, P. J. (1999). The degradation of sodium O,O-diethyl dithiophosphate by bacteria from metalworking fluids. Letters in Applied Microbiology, 28(1), 61-65. [Link]

  • Althoff, M. R. A., Martens, J. F., Reichel, M., Metzulat, M., Klapötke, T. M., & Karaghiosoff, K. L. (2019). O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. Zeitschrift für Kristallographie - Crystalline Materials, 234(9), 613-621. [Link]

  • PubChem. (n.d.). Sodium O,O-diethyl dithiophosphate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Zhang, J., & Hu, S. (1983). A DISCUSSION ABOUT THIONO-THIOLO REARRANGEMENT OF O-ALKYL PHOSPHORO-DICHLORIDOTHIOATES. Chemical Journal of Chinese Universities, 4(3), 329. [Link]

  • Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320. [Link]

  • Eaton, D. L., & Klaassen, C. D. (2013). Principles of Toxicology. In Casarett & Doull's Toxicology: The Basic Science of Poisons, 8th ed. McGraw-Hill.

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Methodological & Application

Application Notes and Protocols for the Introduction of Phosphorothioate Linkages in DNA/RNA using Sulfurizing Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of oligonucleotides yields a phosphorothioate (PS) linkage. This modification is a cornerstone in the development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The primary benefit of this substitution is the enhanced resistance of the oligonucleotide to nuclease degradation, which significantly prolongs its half-life in biological systems.[1][2][3] This document provides a detailed guide for researchers on the principles and practical application of sulfurizing reagents to introduce phosphorothioate linkages during solid-phase oligonucleotide synthesis. We will discuss the mechanism of action, provide a robust experimental protocol using a widely adopted sulfurizing agent, detail methods for quality control, and address common troubleshooting scenarios.

Introduction: The Significance of Phosphorothioate Linkages

The therapeutic potential of synthetic oligonucleotides is often limited by their rapid degradation by cellular nucleases. The phosphodiester backbone of natural DNA and RNA is susceptible to enzymatic cleavage. The introduction of a phosphorothioate linkage, which is chiral at the phosphorus center, creates a molecule that is significantly more stable in biological fluids.[1][3] This increased stability translates to an improved pharmacokinetic profile, allowing for sustained therapeutic effects.[1]

The synthesis of phosphorothioate oligonucleotides is most commonly achieved during automated solid-phase synthesis. The key step is the sulfurization of the internucleotide phosphite triester intermediate (P(III)) to a phosphorothioate triester (P(V)). This is accomplished using a sulfur-transfer agent, or "sulfurizing reagent."

A variety of sulfurizing reagents have been developed for this purpose, including elemental sulfur, 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent), 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), and compounds like Sodium O,O-diethyl phosphorothioate.[4][5] While this compound belongs to the class of compounds used for sulfur transfer, the most widely adopted and documented reagents for automated synthesis due to their high efficiency and solubility in acetonitrile are reagents like DDTT and the Beaucage Reagent.[5] This guide will focus on a protocol using DDTT as it is a stable and highly efficient sulfurizing agent for the synthesis of high-quality phosphorothioate oligonucleotides.[5]

The Mechanism of Sulfurization

During standard phosphoramidite-based oligonucleotide synthesis, a phosphite triester linkage is formed between the 5'-hydroxyl of the growing oligonucleotide chain and the 3'-phosphoramidite of the incoming nucleotide. In the absence of a sulfurizing agent, this phosphite triester is oxidized with an iodine solution to form a standard phosphodiester bond. To create a phosphorothioate linkage, the oxidation step is replaced with a sulfurization step.

The sulfurizing reagent, in this case DDTT, reacts with the P(III) phosphite triester intermediate, transferring a sulfur atom to the phosphorus center and converting it to a P(V) phosphorothioate triester. This reaction is rapid and efficient, ensuring a high yield of the desired phosphorothioate linkage at each coupling cycle.

Sulfurization Mechanism Phosphite Phosphite Triester (P(III)) Phosphorothioate Phosphorothioate Triester (P(V)) Phosphite->Phosphorothioate Sulfur Transfer DDTT Sulfurizing Reagent (e.g., DDTT) DDTT->Phosphorothioate Byproduct Byproduct DDTT->Byproduct

Caption: General mechanism of phosphite triester sulfurization.

Experimental Protocol: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide

This protocol outlines the synthesis of a 20-mer DNA oligonucleotide with a full phosphorothioate backbone using DDTT as the sulfurizing agent on an automated solid-phase synthesizer.

Reagents and Materials
Reagent/MaterialConcentration/SpecificationSupplier
DNA Phosphoramidites (A, C, G, T)For DNA synthesizerStandard Supplier
Solid Support (e.g., CPG)Pre-loaded with first nucleosideStandard Supplier
DDTT (Sulfurizing Reagent II)0.05 M in AcetonitrileStandard Supplier
Deblocking Solution3% Trichloroacetic Acid in DCMSynthesizer specific
Activator Solution0.45 M Tetrazole in AcetonitrileSynthesizer specific
Capping Reagents (Cap A and Cap B)Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THFSynthesizer specific
Cleavage and Deprotection SolutionConcentrated Ammonium HydroxideACS Grade
AcetonitrileAnhydrous, synthesis gradeStandard Supplier
Synthesis Workflow

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The key difference from standard DNA synthesis is the replacement of the oxidation step with the sulfurization step.

Oligonucleotide Synthesis Cycle Start Start Cycle: Oligo on Solid Support Deblock Step 1: Deblocking (Detritylation) Remove 5'-DMT group Start->Deblock Couple Step 2: Coupling Add activated phosphoramidite Deblock->Couple Sulfurize Step 3: Sulfurization Add DDTT solution Couple->Sulfurize Cap Step 4: Capping Acetylate unreacted 5'-OH groups Sulfurize->Cap Next Next Nucleotide? Cap->Next Next->Deblock Yes End End Synthesis: Cleavage & Deprotection Next->End No

Caption: Automated synthesis cycle for phosphorothioate oligonucleotides.

Step-by-Step Methodology
  • Synthesizer Preparation: Ensure the automated DNA synthesizer is clean and properly calibrated. Install all required reagents (phosphoramidites, activator, capping solutions, deblocking solution, and the 0.05 M DDTT solution).

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software.

  • Initiation of Synthesis: Start the synthesis run. The synthesizer will automatically perform the following steps for each cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence is activated by tetrazole and coupled to the free 5'-hydroxyl group of the growing chain.

    • Sulfurization: The DDTT solution is delivered to the synthesis column. The phosphite triester is converted to a phosphorothioate triester. A typical wait time for this step is 60-180 seconds.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Chain Elongation: Steps 3a-3d are repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is transferred to a vial.

    • Concentrated ammonium hydroxide is added to the vial.

    • The vial is sealed and heated at 55°C for 8-12 hours. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: The crude oligonucleotide solution is cooled, and the ammonia is evaporated. The product is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or cartridge purification.

Quality Control and Characterization

The successful synthesis of a phosphorothioate oligonucleotide must be confirmed by analytical techniques. Due to the creation of a chiral center at each phosphorothioate linkage, a 20-mer will be a complex mixture of diastereomers.[2] This can lead to broadened peaks in chromatographic analyses.

Analytical MethodPurposeExpected Result
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purity assessment and quantification.A major peak (often broadened or split due to diastereomers) corresponding to the full-length product.[6]
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge.Similar to IP-RP-HPLC, a major peak corresponding to the full-length product. Can provide different selectivity for diastereomers.[6][7]
Electrospray Ionization Mass Spectrometry (ESI-MS) Confirmation of molecular weight.The measured mass should correspond to the calculated mass of the phosphorothioate oligonucleotide. This is a definitive confirmation of successful synthesis.
³¹P NMR Spectroscopy Confirmation of phosphorothioate linkages.Phosphodiester linkages show a signal around 0 ppm, while phosphorothioate linkages show a characteristic signal in the range of 55-60 ppm.[8]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Synthesis Yield Inefficient coupling or sulfurization.Ensure fresh activator and phosphoramidites. Increase sulfurization time. Check efficiency of the DDTT solution.
Presence of Phosphodiester Peaks in MS or ³¹P NMR Incomplete sulfurization.Increase concentration or wait time for the sulfurizing reagent. Ensure no water contamination in the acetonitrile.
High Levels of Deletion Mutants Inefficient capping or coupling.Check the integrity of capping reagents. Ensure coupling times are adequate.
Broad/Split HPLC Peaks This is an expected characteristic due to the presence of diastereomers.Use ESI-MS to confirm that the broad peak corresponds to the correct mass of the full-length product.

Safety and Handling Precautions

Working with the chemicals involved in oligonucleotide synthesis requires strict adherence to safety protocols.

  • General Precautions: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Sulfurizing Reagents: Sulfurizing agents can be harmful if inhaled or in contact with skin. Handle them with care in a fume hood.[10]

  • Deblocking Solution (TCA): Trichloroacetic acid is corrosive. Avoid contact with skin and eyes.[11]

  • Ammonium Hydroxide: This is a corrosive and volatile solution. Open and handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Refer to the Safety Data Sheet (SDS) for each specific reagent for detailed handling and safety information.[9][10][11]

References

  • Gilar, M., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. Available at: [Link]

  • Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A. Available at: [Link]

  • Hogrefe, R. (1995). Methods for characterizing phosphorothioate oligonucleotides. Google Patents.
  • Gokel, T., et al. (2021). Characterizing the Diastereoisomeric Distribution of Phosphorothioate Oligonucleotides by Metal Ion Complexation Chromatography, In-Series Reversed Phase-Strong Anion Exchange Chromatography, and 31P NMR. Analytical Chemistry. Available at: [Link]

  • Zhang, K., et al. (2022). Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides. ResearchGate. Available at: [Link]

  • Recochem. (2019). SAFETY DATA SHEET. Available at: [Link]

  • Obika, S., et al. (2017). Chemical ligation of oligonucleotides using an electrophilic phosphorothioester. Nucleic Acids Research. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanisms of sulfurization of oligodeoxyribonucleotides, as promoted by DtsNH (top) and EDITH (bottom). Available at: [Link]

  • Haz-Map. (n.d.). Sodium diethyl phosphorodithioate - Hazardous Agents. Available at: [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Oligonucleoside Phosphorothioates. Available at: [Link]

  • Gish, G., & Eckstein, F. (1988). DNA and RNA sequencing utilizing phosphorothioate chemistry. PubMed. Available at: [Link]

  • Asseline, U., et al. (1993). Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group. Nucleic Acids Research. Available at: [Link]

  • Wang, L., et al. (2016). DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria. FEMS Microbiology Letters. Available at: [Link]

  • ResearchGate. (n.d.). Sulfurization of RNA oligonucleotides by various reagents. Available at: [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Available at: [Link]

  • Ravikumar, V. T., et al. (2003). Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Sulfurizing Agents in Therapeutic Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Phosphorothioate Oligonucleotide Synthesis

Author's Foreword: Navigating the Landscape of Sulfurization Chemistry

Researchers entering the field of therapeutic oligonucleotide synthesis are often focused on the end goal: creating nuclease-resistant nucleic acids for applications like antisense, siRNA, and aptamer-based therapies. The key to this resistance is the phosphorothioate (PS) linkage, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone. This modification is introduced during solid-phase synthesis in a critical step known as sulfurization.

While the user inquiry specified the use of "Sodium O,O-diethyl phosphorothioate" for this purpose, a thorough review of established chemical literature and large-scale manufacturing protocols reveals that this compound is not employed as a sulfur transfer agent in oligonucleotide synthesis. Instead, the field relies on a well-characterized set of highly efficient sulfurizing reagents.

This guide, therefore, pivots to address the core scientific objective: the successful and efficient synthesis of phosphorothioate oligonucleotides. We will provide a comprehensive overview of the industry-standard reagents, delve into the causality behind their use, and present detailed protocols that form a self-validating system for producing high-quality modified nucleic acids. Our focus will be on the practical application and chemical reasoning essential for researchers, scientists, and drug development professionals.

The Central Role of Sulfurization in Oligonucleotide Therapeutics

The therapeutic potential of synthetic oligonucleotides was long hampered by their rapid degradation by cellular nucleases.[1] The introduction of the phosphorothioate (PS) backbone modification was a landmark achievement, dramatically increasing the in vivo stability and pharmacokinetic properties of these molecules.[2][3] This single atomic substitution of sulfur for oxygen is the cornerstone of many first- and second-generation antisense oligonucleotide (ASO) drugs.

The synthesis of these modified nucleic acids is predominantly carried out via the automated solid-phase phosphoramidite method.[1][4] This process involves a repeated cycle of four key chemical reactions to build the oligonucleotide chain nucleotide by nucleotide. The sulfurization step occurs immediately after the coupling of a new phosphoramidite monomer to the growing chain.[5][6] At this stage, the newly formed internucleotide linkage is a trivalent phosphite triester, which is unstable and must be converted to a stable pentavalent species. In standard DNA/RNA synthesis, this is an oxidation step (using, for example, iodine and water) to create a phosphodiester bond. For PS oligonucleotides, a sulfur-transfer reagent is used to create the desired phosphorothioate triester.[2]

The efficiency of this sulfurization step is paramount; incomplete reaction leads to the formation of native phosphodiester (PO) linkages, creating product heterogeneity that can impact the therapeutic's safety and efficacy profile.[5][7]

Mechanism: The Conversion of Phosphite to Phosphorothioate

The fundamental reaction involves the sulfurization of the P(III) phosphite triester intermediate to the P(V) phosphorothioate triester. The sulfurizing agent acts as an electrophilic sulfur source, readily reacting with the lone pair of electrons on the phosphorus atom. The choice of reagent dictates the speed, efficiency, and cleanliness of this transformation.

Caption: Automated solid-phase synthesis cycle for phosphorothioates.

Protocol 4.1: Preparation of Reagents

Causality: The success of oligonucleotide synthesis hinges on the quality and dryness of the reagents. Water contamination during the sulfurization step can lead to the formation of undesired phosphodiester (PO) linkages, compromising the purity of the final product. [8]

  • DDTT Solution (0.1 M):

    • In a fume hood, weigh the required amount of solid DDTT (3-[(Dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione) into a clean, dry, silanized amber glass bottle.

    • Add the required volume of anhydrous pyridine to dissolve the solid. Gentle warming may be applied if necessary. [9] * Once fully dissolved, add the required volume of anhydrous acetonitrile to reach the final 0.1 M concentration. For example, a 1:1 (v/v) mixture of pyridine and acetonitrile is common. [10] * Seal the bottle tightly under an inert atmosphere (Argon or Nitrogen) and install it on the designated reagent port of the synthesizer.

  • Other Synthesizer Reagents:

    • Ensure all other reagents (phosphoramidites, activator, capping solutions, deblocking solution, and wash solvent) are fresh, anhydrous, and correctly installed on the synthesizer as per the manufacturer's instructions.

Protocol 4.2: Automated Synthesis
  • Sequence Programming: Enter the desired 20-mer DNA sequence into the synthesizer's control software.

  • Cycle Configuration:

    • Select a synthesis cycle that incorporates a sulfurization step instead of oxidation for all linkages.

    • Sulfurization Step Parameters: Set the delivery time for the 0.1 M DDTT solution to ensure a wait time (contact time) of at least 30-60 seconds. [8] * Rationale: While longer times can be used, 30-60 seconds is typically sufficient for DNA sulfurization with DDTT, providing >98% efficiency per step. [8]This balances high efficiency with minimizing reagent consumption and overall synthesis time.

  • Initiation: Begin the synthesis run on the desired scale (e.g., 1 µmol).

  • Post-Synthesis: Once the synthesis is complete, the solid support (e.g., CPG) now holds the fully protected, full-length phosphorothioate oligonucleotide.

Protocol 4.3: Cleavage, Deprotection, and Purification
  • Cleavage & Deprotection:

    • Transfer the solid support to a sealed vial.

    • Add concentrated ammonium hydroxide (or a mixture of ammonium hydroxide/methylamine, depending on the nucleobase protecting groups used) and heat at the recommended temperature (e.g., 55°C) for the specified time (e.g., 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Workup:

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Dry the crude product using a centrifugal vacuum evaporator.

  • Purification:

    • Resuspend the crude oligonucleotide in an appropriate buffer.

    • Purify the full-length product using a method such as reverse-phase HPLC, ion-exchange HPLC, or cartridge purification to remove failure sequences (n-1, n-2, etc.) and other small molecule impurities. [3]

Quality Control: A Self-Validating System

Verifying the identity and purity of the final phosphorothioate oligonucleotide is essential. A combination of analytical techniques provides a comprehensive assessment.

  • Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This is the workhorse technique for assessing the purity of oligonucleotides. [7][11]It separates the full-length product from shorter failure sequences. Due to the creation of a chiral center at each PS linkage, a fully phosphorothioated oligonucleotide is a complex mixture of 2^(n-1) diastereomers (where n is the number of PS linkages). This results in a characteristically broadened peak compared to a sharp peak for a phosphodiester oligonucleotide. [3]* Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides definitive confirmation of the product's identity. [12]The observed mass should correspond to the calculated mass of the desired phosphorothioate oligonucleotide. This technique is also crucial for identifying the presence of any PO linkages (mass difference of ~16 Da per substitution) resulting from incomplete sulfurization. [7]* ³¹P NMR Spectroscopy: This technique can provide quantitative information about the ratio of phosphorothioate to phosphodiester linkages in the sample. [2][12]PS linkages have a characteristic chemical shift around 55-58 ppm, while PO linkages appear around 0 ppm. The integration of these peaks allows for a direct calculation of the overall sulfurization efficiency.

Expected Outcome: For a 20-mer fully phosphorothioated oligonucleotide, a successful synthesis using the protocol above should yield an LC-MS result showing a main peak cluster with the correct mass and a purity of >85% (crude). The ³¹P NMR should show minimal to no signal in the phosphodiester region, confirming a sulfurization efficiency of >99% per step.

Safety and Handling of Sulfurizing Agents

Sulfurizing agents are reactive chemical compounds and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling solid reagents or their solutions.

  • Ventilation: All weighing and solution preparation must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store reagents in tightly sealed containers in a cool, dry, well-ventilated area, away from oxidizing agents and moisture.

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

By adhering to these protocols and understanding the chemical principles behind them, researchers can confidently and safely synthesize high-quality phosphorothioate oligonucleotides for advanced therapeutic and diagnostic applications.

References

  • Krotz, A. H., Gorman, D., Mataruse, P., Foster, C., Godbout, J. D., Coffin, C. C., & Scozzari, A. N. (2004). Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Organic Process Research & Development, 8(5), 852–856. [Link]

  • Kumar, R. K., & Ravikumar, V. T. (2007). An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS). Nucleosides, Nucleotides & Nucleic Acids, 26(2), 181–188. [Link]

  • AM Chemicals. (n.d.). Sulfur reagent, phosphorothioate oligos. Retrieved January 14, 2026, from [Link]

  • Yang, J., Stolee, J. A., Jiang, H., Xiao, L., Kiesman, W. F., Antia, F. D., Fillon, Y. A., Ng, A., & Shi, X. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. The Journal of Organic Chemistry, 83(19), 11577–11585. [Link]

  • Moreira, G., Le, T., Nguyen, T., Mouzannar, M., Roy, S., & Ferguson, D. (2025). Assessment of Stereochemical Comparability in Phosphorothioated Oligonucleotides by CD, 31P NMR, and NP1 Digestion Coupled to LC-MS. Analytical Chemistry. [Link]

  • Efimov, V. A., Kalinkina, A. L., Chakhmakhcheva, O. G., Hill, T. S., & Jayaraman, K. (1995). New efficient sulfurizing reagents for the preparation of oligodeoxyribonucleotide phosphorothioate analogues. Nucleic Acids Research, 23(20), 4029–4033. [Link]

  • Krotz, A. H., Gorman, D., Mataruse, P., et al. (2004). Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Request PDF. [Link]

  • Ravikumar, V. T., & Cole, D. L. (2000). It is demonstrated that phosphorothioate oligodeoxyribonucleotides can be synthesized on scales from 1 μmol to 150 mmol using phenylacetyl disulfide (PADS) as an efficient and economical replacement for Beaucage reagent. Request PDF. [Link]

  • PolyOrg, Inc. (n.d.). Sulfurizing Reagent (POS). Retrieved January 14, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 18.13: Sulfurizing Reagent II - Stable in Solution and Optimized for RNA Sulfurization. Retrieved January 14, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Retrieved January 14, 2026, from [Link]

  • ChemGenes. (n.d.). DDTT Solution (0.10), Sulfurizing Reagent. Retrieved January 14, 2026, from [Link]

  • Zatsepin, T. S., Stetsenko, D. A., & Gait, M. J. (2021). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 49(14), 7793–7820. [Link]

  • LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved January 14, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 4-16: Sulfurization of Oligonucleotides. Retrieved January 14, 2026, from [Link]

  • Glen Research. (n.d.). Sulfurizing Reagent for Oligonucleotide Synthesis. Retrieved January 14, 2026, from [Link]

  • Liu, A., Liu, L., & Gilar, M. (2022). Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-High-Performance Liquid Chromatography-Mass Spectrometry. Nucleic Acid Therapeutics, 32(4), 235-245. [Link]

  • O'Mahony, G., Dale, M., & Smith, C. (2021). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. The Journal of Organic Chemistry, 86(17), 11431–11443. [Link]

  • Caruthers, M. H., & Beaucage, S. L. (2008). Processes and reagents for sulfurization of oligonucleotides. U.S.
  • Tang, J. Y., Han, Y., Tang, J. X., & Zhang, Z. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Request PDF. [Link]

  • Liu, A., Liu, L., & Gilar, M. (2022). Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair–High-Performance Liquid Chromatography–Mass Spectrometry. Request PDF. [Link]

  • Beaucage, S. L. (2008). Solid-phase synthesis of siRNA oligonucleotides. Current Opinion in Drug Discovery & Development. [Link]

  • Smith, A. (2016). Understanding oligonucleotide Synthesis. University of Huddersfield Repository. [Link]

  • Waters Corporation. (n.d.). UPLC Analysis of Phosphorothioate Oligonucleotides: Method Development. Retrieved January 14, 2026, from [Link]

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Application Note: A Detailed Protocol for Cholinesterase Inhibition Assay Using Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting a cholinesterase inhibition assay using the organophosphate compound, Sodium O,O-diethyl phosphorothioate. This guide is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and neuroscience. The protocol is based on the well-established Ellman's method, a robust and widely used colorimetric assay for measuring cholinesterase activity.[1][2] This document offers in-depth explanations of the scientific principles, detailed procedures for reagent preparation and execution of the assay in a 96-well plate format, and guidance on data analysis. Furthermore, it emphasizes safety precautions necessary for handling organophosphate compounds.

Introduction: The Critical Role of Cholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems.[3] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.[4] The precise regulation of acetylcholine levels is crucial for maintaining normal cognitive, autonomic, and neuromuscular functions.[4]

Inhibition of cholinesterase activity leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is the basis for the therapeutic effects of cholinesterase inhibitors in treating conditions like Alzheimer's disease and myasthenia gravis.[3] However, irreversible inhibition by compounds such as organophosphates can lead to severe neurotoxic effects, including muscle paralysis and respiratory failure.[5] Therefore, the accurate measurement of cholinesterase inhibition is fundamental to both drug discovery and toxicology.

This application note focuses on this compound, an organophosphate compound used in the synthesis of cholinesterase inhibitors.[6] We will detail a reliable method to quantify its inhibitory potential against cholinesterase.

Assay Principle: The Ellman's Method

The most common method for determining cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues.[2][7] This method relies on the use of a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by cholinesterase to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[2] The rate of TNB formation, which is directly proportional to cholinesterase activity, can be quantified by measuring the increase in absorbance at 412 nm.[8]

The presence of an inhibitor, such as this compound, will decrease the rate of ATCh hydrolysis, leading to a reduced rate of color development. By comparing the rate of reaction in the presence and absence of the inhibitor, the degree of inhibition can be accurately determined.

Ellman_Method cluster_enzymatic Enzymatic Hydrolysis cluster_colorimetric Colorimetric Reaction ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB TNB (Yellow) Thiocholine->TNB Reaction AChE Acetylcholinesterase (AChE) AChE->ATCh DTNB DTNB (Colorless) DTNB->Thiocholine Absorbance at 412 nm Absorbance at 412 nm TNB->Absorbance at 412 nm Detection Inhibitor Sodium O,O-diethyl phosphorothioate Inhibitor->AChE Inhibition

Caption: Biochemical pathway of the Ellman's method for cholinesterase activity and inhibition.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

  • Multichannel pipette

  • Standard laboratory pipettes and tips

  • Vortex mixer

  • Analytical balance

  • pH meter

Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (CAS 5852-63-1)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylthiocholine iodide (ATCI)

  • Sodium phosphate monobasic and dibasic for buffer preparation

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

Safety Precautions: Handling this compound

WARNING: this compound is an organophosphate compound and should be handled with extreme caution. Organophosphates are neurotoxic and can be absorbed through the skin, inhalation, or ingestion.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Handling: Avoid creating dust or aerosols.[9] Do not eat, drink, or smoke in the laboratory.[10]

  • Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[12]

    • In all cases of exposure, seek immediate medical attention.[12]

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Reagent Preparation
  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of sodium phosphate. Adjust the pH to 8.0 using a pH meter by mixing monobasic and dibasic stock solutions. This pH is optimal for both AChE activity and the stability of the TNB product.[13]

  • DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect this solution from light as DTNB is light-sensitive.[13]

  • ATCI Stock Solution (14-15 mM): Dissolve approximately 4.02 mg of ATCI in 1 mL of deionized water. It is crucial to prepare this solution fresh daily to ensure substrate integrity.[13]

  • AChE Working Solution (e.g., 0.1 U/mL): Prepare a working solution of AChE in the Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice.[13]

  • Inhibitor Stock Solution (this compound): Prepare a high-concentration stock solution in a suitable solvent like DMSO. The final concentration of DMSO in the assay well should not exceed 1% to avoid affecting enzyme activity.[3] From this stock, prepare a series of dilutions in the Assay Buffer to determine the IC50 value.

ReagentStock ConcentrationPreparationStorage Conditions
Assay Buffer0.1 M, pH 8.0Sodium Phosphate monobasic and dibasic in waterRoom Temperature
DTNB10 mM3.96 mg in 1 mL Assay Buffer4°C, protected from light
ATCI14-15 mM~4.02 mg in 1 mL deionized waterPrepare fresh daily
AChEe.g., 10 U/mL stockDilute to working concentration in Assay Buffer-20°C (stock), on ice (working solution)
InhibitorHigh concentrationDissolve in DMSO, then dilute in Assay Buffer-20°C (stock)

Table 1: Summary of Reagent Preparation.

Assay Procedure
  • Plate Setup: Design the 96-well plate layout to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and the test inhibitor at various concentrations. Each condition should be performed in triplicate.

Well TypeReagent 1 (50 µL)Reagent 2 (50 µL)Reagent 3 (50 µL)Reagent 4 (50 µL)
Blank Assay BufferAssay BufferDTNB Working SolutionATCI Working Sol.
Negative Control AChE Working SolutionAssay Buffer (or vehicle)DTNB Working SolutionATCI Working Sol.
Test Inhibitor AChE Working SolutionInhibitor DilutionDTNB Working SolutionATCI Working Sol.

Table 2: Plate Layout for Cholinesterase Inhibition Assay.

  • Pre-incubation: a. To the appropriate wells, add 50 µL of the AChE working solution (or Assay Buffer for the blank). b. Add 50 µL of the corresponding inhibitor dilution or vehicle (Assay Buffer with the same concentration of DMSO as the inhibitor solutions) to the wells. c. Add 50 µL of the DTNB working solution to all wells. d. Gently tap the plate to mix the contents. e. Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme. The optimal pre-incubation time may need to be determined experimentally.[5][14]

  • Initiation of Reaction and Measurement: a. To initiate the enzymatic reaction, add 50 µL of the ATCI working solution to all wells. The use of a multichannel pipette is highly recommended for simultaneous addition and to ensure consistent timing.[15] b. Immediately place the plate in the microplate reader. c. Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.[13]

Assay_Workflow start Start prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) start->prep plate Plate Setup (Blank, Control, Inhibitor Wells) prep->plate add_enzyme Add AChE and Inhibitor/Vehicle plate->add_enzyme add_dtnb Add DTNB Solution add_enzyme->add_dtnb preincubate Pre-incubate Plate add_dtnb->preincubate add_atci Initiate Reaction with ATCI preincubate->add_atci read Kinetic Read at 412 nm add_atci->read analyze Data Analysis (Calculate Rates, % Inhibition, IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the cholinesterase inhibition assay.

Data Analysis

  • Calculate the Rate of Reaction: For each well, plot absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the initial reaction rate (V).

  • Correct for Blank: Subtract the rate of the blank wells from the rates of all other wells. This accounts for the non-enzymatic hydrolysis of ATCI.

  • Calculate Percent Inhibition: The percentage of cholinesterase inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the reaction rate of the negative control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 value can then be interpolated from the fitted curve.

Mechanism of Inhibition by Organophosphates

Organophosphorus compounds, including this compound, act as irreversible or slowly reversible inhibitors of cholinesterases.[16] The inhibition process typically occurs in two steps:

  • Reversible Binding: The inhibitor reversibly binds to the active site of the enzyme, forming a Michaelis-like complex.

  • Phosphorylation: The inhibitor then phosphorylates a critical serine residue within the enzyme's active site. This forms a stable, covalent bond that inactivates the enzyme.[17]

The overall inhibitory potency is often described by the bimolecular rate constant (ki), which incorporates both the binding affinity (Kd) and the rate of phosphorylation (k2).[16]

Conclusion

This application note provides a detailed and robust protocol for assessing the inhibitory potential of this compound against cholinesterase using the well-established Ellman's method. Adherence to the described procedures, especially the safety precautions for handling organophosphates, will enable researchers to obtain accurate and reproducible data. This assay is a valuable tool in the fields of drug discovery for neurodegenerative diseases and in the toxicological assessment of organophosphate compounds.

References

  • K. Chalupova, et al. (2014). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C, 58(7-8), pp. 561-565. Available at: [Link]

  • Krejčová, G., & Kuča, K. (2009). New findings about Ellman's method to determine cholinesterase activity. PubMed, 19(1-2), 25-8. Available at: [Link]

  • Debord, J., Penicaut, B., & Labadie, M. (1986). Kinetics of cholinesterase inhibition by organophosphorus compounds: determination of dissociation and phosphorylation constants in the presence of low substrate concentrations. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 50(1), 57-64. Available at: [Link]

  • Luo, W., et al. (2005). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Biochemistry, 44(18), 6989-99. Available at: [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press, New York, NY. Available at: [Link]

  • ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]

  • Singh, D. K., & Agarwal, R. A. (1983). Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata. Toxicology Letters, 19(3), 313-9. Available at: [Link]

  • Apilux, A., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. EXCLI Journal, 14, 307-319. Available at: [Link]

  • Ross, M. K., et al. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences, 183(2), 404-414. Available at: [Link]

  • Pohanka, M. (2014). Acetylcholinesterase based assay of eleven organophosphorus pesticides: Finding of assay limitations. ResearchGate. Available at: [Link]

  • Main, A. R. (1969). Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides. Canadian Medical Association Journal, 100(4), 161–167. Available at: [Link]

  • Hrabovska, A., et al. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. Analytical Biochemistry, 464, 33-36. Available at: [Link]

  • Pohanka, M. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16429–16436. Available at: [Link]

  • Yantasee, W., et al. (2023). Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe. Environmental Engineering Research, 28(6), 220641. Available at: [Link]

  • Pro-Lab. (2019). SAFETY DATA SHEET. Pro-Lab. Available at: [Link]

  • ResearchGate. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. ResearchGate. Available at: [Link]

  • Haz-Map. (n.d.). Sodium diethyl phosphorodithioate. Haz-Map. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). O,O-diethyl phosphorothioate. PubChem Compound Database. Available at: [Link]

  • Veeprho. (n.d.). O,O-Diethyl Thiophosphate (Sodium Salt). Veeprho. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium diethyl phosphorodithioate. PubChem Compound Database. Available at: [Link]

  • Liang, X. H., et al. (2020). SURVEY AND SUMMARY Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research, 48(9), 4511–4526. Available at: [Link]

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"Sodium O,O-diethyl phosphorothioate" for site-specific labeling of large RNAs.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Site-Specific Labeling of Large RNAs via Phosphorothioate Modification

For: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Labeling Large RNAs

The ability to attach specific labels, such as fluorophores or affinity tags, to RNA molecules is fundamental to understanding their structure, function, dynamics, and interactions within the cellular milieu. While labeling short, chemically synthesized RNAs is relatively straightforward, site-specifically modifying large RNAs (>100 nucleotides), such as messenger RNAs (mRNAs) or long non-coding RNAs (lncRNAs), presents a significant challenge. Traditional methods often lack precision, are inefficient for large transcripts, or require harsh conditions that can compromise the RNA's structural integrity.[1][2][3]

This guide details a robust and versatile chemo-enzymatic strategy for the site-specific internal labeling of large RNAs. The method is built upon a two-step process:

  • Enzymatic Incorporation: A phosphorothioate (PS) modification is introduced at a desired position within the RNA backbone during in vitro transcription. This is achieved by substituting a canonical nucleotide triphosphate (NTP) with its α-thio analog (NTPαS).[4]

  • Chemical Conjugation: The sulfur atom in the phosphorothioate linkage serves as a soft nucleophile, enabling a highly specific chemical reaction with an electrophilic labeling probe, most commonly one functionalized with a maleimide group.[5][6][7]

This approach provides a powerful tool for biophysical studies, diagnostics, and the development of RNA-based therapeutics, offering minimal perturbation to the RNA's native structure.[5][8] The phosphorothioate modification itself is well-established in therapeutic oligonucleotides for its ability to confer nuclease resistance, adding another layer of utility to this technique.[9][10]

Principle of the Method

The core of this technique lies in the unique reactivity of the phosphorothioate group. By replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, a site for selective chemical modification is created.

Step 1: Enzymatic Synthesis of Phosphorothioate-RNA (PS-RNA) During standard in vitro transcription, RNA polymerases (like T7, T3, or SP6) polymerize NTPs into an RNA strand based on a DNA template. These polymerases are accommodating enough to accept nucleotide analogs. By providing an α-thiotriphosphate nucleotide (e.g., ATPαS, CTPαS, GTPαS, or UTPαS), the polymerase will incorporate it into the growing RNA chain, creating a phosphorothioate linkage at that specific position.[4] The chirality of this linkage can influence the RNA's properties, with synthesis methods often producing a mix of Rp and Sp diastereoisomers.[11]

Step 2: Site-Specific Alkylation via Thiol-Maleimide Chemistry The phosphorothioate group is a potent nucleophile that selectively reacts with soft electrophiles. The most common reaction partner is a maleimide-functionalized probe. The sulfur atom attacks the double bond of the maleimide ring in a Michael addition reaction, forming a stable, covalent thioether bond. This reaction is highly efficient and proceeds under mild, biocompatible conditions, preserving the integrity of the large RNA molecule.[5][12]

Workflow: Chemo-Enzymatic Labeling of RNA

Workflow cluster_enzymatic Step 1: Enzymatic Incorporation cluster_chemical Step 2: Chemical Labeling cluster_validation Step 3: Validation & Analysis template Linearized DNA Template transcription In Vitro Transcription template->transcription T7 T7 RNA Polymerase T7->transcription NTPs Canonical NTPs (3) NTPs->transcription NTPaS NTPαS (1) NTPaS->transcription ps_rna Phosphorothioate-RNA (PS-RNA) transcription->ps_rna purify1 Purification 1 (Denaturing PAGE / FPLC) ps_rna->purify1 labeling Thiol-Maleimide Conjugation purify1->labeling probe Maleimide-Functionalized Probe (e.g., Fluorophore, Biotin) probe->labeling labeled_rna Covalently Labeled PS-RNA labeling->labeled_rna purify2 Purification 2 (Remove Excess Probe) labeled_rna->purify2 final_product Final Labeled RNA purify2->final_product qc Quality Control (Fluorescent Gel Scan, Mass Spec) final_product->qc

Caption: Overall workflow for site-specific RNA labeling.

Reaction Mechanism

Mechanism cluster_step1 Enzymatic Incorporation cluster_step2 Chemical Conjugation NTPaS NTPαS PS_RNA RNA Chain with Phosphorothioate (P=S) Linkage NTPaS->PS_RNA incorporation RNA_Polymerase T7 RNA Polymerase + DNA Template RNA_Polymerase->PS_RNA PS_RNA_Node Nucleophilic Attack from Sulfur Maleimide_Probe Maleimide-R (Label) Maleimide_Probe->PS_RNA_Node Labeled_RNA Labeled RNA (Stable Thioether Bond) PS_RNA_Node->Labeled_RNA forms covalent bond

Caption: The two-stage chemo-enzymatic reaction scheme.

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription with NTPαS Incorporation

This protocol describes the synthesis of a PS-modified RNA transcript using T7 RNA polymerase. The key is to substitute one of the four standard NTPs with its corresponding α-thio analog at a controlled ratio.

Materials:

  • Linearized plasmid DNA or PCR product template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • Ribonuclease (RNase) Inhibitor

  • NTP solution mix (containing 3 of the 4 canonical NTPs)

  • NTPαS solution (the fourth nucleotide analog)

  • Nuclease-free water

ReagentStock ConcentrationFinal ConcentrationVolume for 50 µL Rxn
Nuclease-free water--Up to 50 µL
Transcription Buffer10x1x5 µL
NTP Mix (3 NTPs)25 mM each2.5 mM each5 µL
NTPαS25 mM2.5 mM5 µL
RNase Inhibitor40 U/µL0.8 U/µL1 µL
Linearized DNA Template0.5 µg/µL20 ng/µL2 µL (1 µg total)
T7 RNA Polymerase50 U/µL2 U/µL2 µL

Procedure:

  • Thaw all components on ice. Keep enzymes and NTPs on ice at all times.

  • In a nuclease-free microcentrifuge tube, combine the reagents in the order listed in the table above. Gently mix by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours.

  • (Optional) To remove the DNA template, add 2 µL of TURBO DNase and incubate for another 15 minutes at 37°C.

  • Proceed immediately to purification or store the reaction at -20°C.

Scientist's Note (Causality): The 1:1 ratio of NTPαS to the other NTPs is a starting point. To achieve a single, site-specific incorporation, the DNA template must be designed to contain only one corresponding base at the desired labeling position. If multiple incorporations are acceptable, this ratio can be maintained. Forcing a single incorporation in a transcript with multiple potential sites requires significantly reducing the NTPαS concentration relative to its canonical NTP, which requires careful optimization. The 37°C incubation is optimal for T7 RNA polymerase activity.

Protocol 2: Purification of Phosphorothioate-Modified RNA (PS-RNA)

Purification is critical to remove the DNA template, unincorporated nucleotides, and abortive short transcripts, which can interfere with labeling and downstream applications.

Method: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • Add an equal volume of 2x Gel Loading Buffer (containing 8 M urea and tracking dyes) to the transcription reaction.

  • Heat the sample at 90°C for 3 minutes to denature the RNA, then immediately place on ice.

  • Load the sample onto a denaturing (7-8 M urea) polyacrylamide gel of an appropriate percentage to resolve your RNA of interest.

  • Run the gel until the tracking dyes have migrated sufficiently.

  • Visualize the RNA band by UV shadowing.[1][2]

  • Excise the gel slice containing the full-length RNA transcript.

  • Elute the RNA from the gel slice by crush-and-soak method in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight at 4°C with gentle rotation.

  • Precipitate the eluted RNA with ethanol or isopropanol, wash with 70% ethanol, air dry the pellet, and resuspend in nuclease-free water.

Self-Validation Checkpoint: Before proceeding, quantify the purified PS-RNA using a NanoDrop spectrophotometer or Qubit fluorometer. Run a small aliquot on a fresh denaturing gel to confirm the purity and integrity of the transcript. A single, sharp band at the expected size indicates a successful purification.

Protocol 3: Site-Specific Labeling via Thiol-Maleimide Chemistry

This protocol details the conjugation of a maleimide-functionalized label to the purified PS-RNA.

Materials:

  • Purified PS-RNA (from Protocol 2)

  • Maleimide-functionalized probe (e.g., Maleimide-PEG4-Biotin, Alexa Fluor 555 C2 Maleimide) dissolved in DMSO.

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Nuclease-free water

Procedure:

  • Resuspend the purified PS-RNA in the conjugation buffer to a final concentration of 10-20 µM.

  • Heat the RNA solution to 65°C for 5 minutes and then allow it to cool to room temperature slowly. This step helps to resolve any aggregates and makes the PS site more accessible.

  • Prepare a 10-20 mM stock solution of the maleimide probe in anhydrous DMSO.

  • Add a 50- to 100-fold molar excess of the maleimide probe to the RNA solution. The final DMSO concentration should not exceed 10% to prevent RNA precipitation.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Proceed immediately to purification to remove the unreacted probe.

Scientist's Note (Causality): The reaction is performed at a neutral to slightly alkaline pH (7.0-7.5) as a compromise. While the thiol is more nucleophilic at higher pH, the maleimide ring is prone to hydrolysis above pH 8.0. A large molar excess of the probe is used to drive the reaction to completion.

Protocol 4: Purification of Labeled RNA

Removing the excess, unreacted maleimide probe is essential, as it can interfere with downstream assays.

Method: Ethanol Precipitation

  • To the ~50 µL labeling reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2).

  • Add 150 µL (3 volumes) of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -80°C for 30 minutes or -20°C for at least 2 hours to precipitate the RNA.

  • Centrifuge at max speed (>14,000 x g) for 30 minutes at 4°C.

  • Carefully aspirate and discard the supernatant, which contains the unreacted probe.

  • Gently wash the pellet with 500 µL of ice-cold 70% ethanol. This step removes residual salt and probe.

  • Centrifuge again for 10 minutes at 4°C.

  • Carefully remove all of the supernatant. Air dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the purified, labeled RNA in an appropriate volume of nuclease-free water or buffer.

Characterization and Quality Control

Successful labeling must be validated. This ensures that the label is covalently attached to the RNA and allows for the calculation of labeling efficiency.

MethodPrincipleExpected Outcome
Denaturing PAGE Labeled RNA is run alongside unlabeled control. If the label is fluorescent, the gel can be scanned.A fluorescent band appears only in the labeled RNA lane at the correct molecular weight.
Gel Mobility Shift Assay The addition of the label (especially if bulky) can cause a slight retardation in gel migration.The band for the labeled RNA runs slightly higher than the unlabeled control band when visualized by staining.
Mass Spectrometry Provides the exact mass of the molecule. Techniques like LC-MS can be used on digested RNA fragments.[13][14][15]A mass shift corresponding to the precise molecular weight of the attached maleimide probe is observed.[16]

Calculating Labeling Efficiency: Labeling efficiency can be estimated by comparing the fluorescence intensity of the RNA band on a gel to a known standard or by comparing the absorbance of the dye and the RNA (if their spectral properties are distinct).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Transcription Yield Inactive enzyme; poor DNA template quality; incorrect NTP concentration.Use fresh enzyme. Purify DNA template and verify its concentration and integrity. Ensure NTP/NTPαS concentrations are correct.
RNA Degradation RNase contamination.Use certified nuclease-free reagents and labware. Always wear gloves. Add RNase inhibitor to all reactions.
Low Labeling Efficiency Inactive maleimide probe (hydrolyzed); inaccessible PS site; incorrect buffer pH.Use fresh probe from a new DMSO stock. Try refolding the RNA before labeling. Check and adjust the pH of the conjugation buffer to 7.0-7.5. Increase incubation time or probe excess.
Smear on Gel After Labeling RNA degradation during labeling incubation; probe causing aggregation.Reduce incubation time/temperature. Add RNase inhibitor to the labeling reaction. Decrease the percentage of DMSO in the reaction.

References

  • Characterization and Quantification of RNA Post-transcriptional Modifications Using Stable Isotope Labeling of RNA in Conjunction with Mass Spectrometry Analysis. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Purification of radiolabeled RNA products using denaturing gel electrophoresis. PubMed. Available from: [Link]

  • Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies. NIH. Available from: [Link]

  • Native purification and labeling of RNA for single molecule fluorescence studies. PMC. Available from: [Link]

  • Fast RNA conjugations on solid phase by strain-promoted cycloadditions. PubMed. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. Available from: [Link]

  • Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis. PubMed. Available from: [Link]

  • Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies. OSTI.GOV. Available from: [Link]

  • Native Purification and Labeling of RNA for Single Molecule Fluorescence Studies. Springer. Available from: [Link]

  • Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies | Request PDF. ResearchGate. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available from: [Link]

  • Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies. PubMed. Available from: [Link]

  • Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies. Semantic Scholar. Available from: [Link]

  • Native Purification and Labeling of RNA for Single Molecule Fluorescence Studies | Request PDF. ResearchGate. Available from: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. organic-chemistry.org. Available from: [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available from: [Link]

  • Comprehensive Solutions for RNA Characterization and Monitoring. Waters Corporation. Available from: [Link]

  • Characterization of Modified RNA by Top-Down Mass Spectrometry. PMC - NIH. Available from: [Link]

  • Specific labeling of RNA. Bio-Synthesis. Available from: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. Available from: [Link]

  • Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Detection and Quantification of RNA Phosphorothioate Modifications Using Mass Spectrometry. PubMed. Available from: [Link]

  • Detection and Quantification of RNA Phosphorothioate Modification Using Mass Spectrometry. PMC - PubMed Central. Available from: [Link]

  • Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. PMC. Available from: [Link]

  • Development of Phosphorothioate DNA and DNA Thioaptamers. PMC - NIH. Available from: [Link]

  • Phosphorothioate-modified (m)RNA: Improved stability & enhanced translation efficiency. Jena Bioscience. Available from: [Link]

  • Unlocking the Potential of RNA through Chemical Modifications. Amerigo Scientific. Available from: [Link]

  • O,O-Diethyl Thiophosphate (Sodium Salt) | CAS 5852-63-1. Veeprho. Available from: [Link]

  • O,O-diethyl phosphorothioate | C4H11O3PS | CID 655. PubChem - NIH. Available from: [Link]

  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC - NIH. Available from: [Link]

  • Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. NIH. Available from: [Link]

  • Chemical methods for measuring RNA expression with metabolic labeling. ResearchGate. Available from: [Link]

  • RNA synthesis monitoring. Jena Bioscience. Available from: [Link]

  • Stereochemical bias introduced during RNA synthesis modulates the activity of phosphorothioate siRNAs. PMC - PubMed Central. Available from: [Link]

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Synthesis of novel phosphorothioates using "Sodium O,O-diethyl phosphorothioate".

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Phosphorothioates Using Sodium O,O-diethyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorothioates, analogs of natural phosphates where a non-bridging oxygen is replaced by sulfur, are a cornerstone of therapeutic oligonucleotide development, conferring crucial nuclease resistance.[1] This application note provides a detailed guide to the synthesis of novel O,O,S-trisubstituted phosphorothioates utilizing the versatile and commercially available nucleophile, this compound. We delve into the core chemical principles, provide validated, step-by-step protocols for key synthetic transformations including S-alkylation and S-arylation, and detail the necessary analytical techniques for product characterization. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently synthesize a diverse range of phosphorothioate derivatives for applications in drug discovery and chemical biology.

Introduction: The Significance of the Phosphorothioate Moiety

The strategic replacement of an oxygen atom with sulfur in a phosphate group dramatically alters its biological and chemical properties. This modification is most prominent in the field of antisense oligonucleotides, where phosphorothioate linkages protect the therapeutic molecule from rapid degradation by cellular nucleases.[2] This increased stability is a critical pharmacokinetic benefit.[3] Beyond oligonucleotides, phosphorothioate derivatives are valuable as pesticides, intermediates in organic synthesis, and probes for studying enzymatic mechanisms.[4]

This compound, (EtO)₂P(S)ONa, serves as a powerful and efficient building block for introducing the diethyl phosphorothioate group.[5][6][7] As a salt, it is a readily handled solid that acts as a potent sulfur-centered nucleophile in a variety of reactions. This document will explore its application in the synthesis of novel O,O,S-trialkyl and S-aryl phosphorothioates.

Core Principles: The Chemistry of the Ambident Phosphorothioate Anion

The synthetic utility of this compound stems from the nucleophilic character of its corresponding anion. This anion is ambident, meaning it possesses two potential nucleophilic sites: the "soft" sulfur atom and the "hard" oxygen atom.

The regioselectivity of the reaction (S- vs. O-substitution) is largely governed by the nature of the electrophile, a concept well-described by the Hard and Soft Acids and Bases (HSAB) principle.

  • S-Alkylation (Soft-Soft Interaction): Soft electrophiles, such as alkyl halides (R-I, R-Br, R-Cl), preferentially react at the soft sulfur atom.[4][8] This is the most common and synthetically useful pathway, leading to the desired O,O,S-trisubstituted phosphorothioates via an SN2 mechanism.[9]

  • O-Alkylation (Hard-Hard Interaction): Hard electrophiles, such as acyl chlorides, would favor reaction at the hard oxygen atom.[8]

This guide will focus on the synthetically predominant S-alkylation and S-arylation pathways.

G cluster_reagents Reactants cluster_products Potential Products reagent This compound (Ambident Nucleophile) s_product S-Alkylation Product (Soft-Soft Interaction) reagent->s_product Soft E+ (e.g., Alkyl Halide) o_product O-Alkylation Product (Hard-Hard Interaction) reagent->o_product Hard E+ (e.g., Acyl Chloride) electrophile Electrophile (E+) electrophile->s_product electrophile->o_product

Diagram 1: Regioselectivity in the reaction of the ambident O,O-diethyl phosphorothioate anion.

Synthetic Protocols and Methodologies

The following protocols are presented as robust starting points for the synthesis of novel phosphorothioates. Researchers should consider that optimization of reaction times, temperatures, and solvent systems may be necessary for specific substrates.

Protocol 1: General Procedure for S-Alkylation with Alkyl Halides

This protocol describes a standard SN2 reaction for the synthesis of O,O-diethyl S-alkyl phosphorothioates. The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base is a direct route to these compounds.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Reagents for work-up (deionized water, brine, organic solvent like ethyl acetate, drying agent like MgSO₄)

  • Silica gel for column chromatography

Workflow:

Diagram 2: General workflow for the S-alkylation of this compound.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq.). Dissolve the salt in a minimal amount of anhydrous solvent (e.g., 5-10 mL of acetone per gram of salt).

  • Initiation: While stirring, add the alkyl halide (1.0-1.2 eq.) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or maintain at a suitable temperature for the specific substrate, e.g., 50-80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: S-Alkylation Reaction Examples

EntryAlkyl Halide (Electrophile)SolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideAcetoneReflux4>90
2Ethyl IodideAcetonitrile606~85
3Propargyl BromideDMFRT12~80
4Allyl ChlorideAcetoneReflux5>90

Yields are approximate and based on typical literature findings for illustrative purposes.

Protocol 2: Metal-Free S-Arylation Using Diaryliodonium Salts

Direct S-arylation of phosphorothioates can be challenging. A modern, metal-free approach utilizes diaryliodonium salts as efficient arylating agents under mild conditions. This method is notable for its broad substrate scope and high yields.[10]

Materials:

  • O,O-diethyl phosphorothioic acid (can be generated in situ from the sodium salt with a mild acid wash) or its triethylammonium salt

  • Diaryliodonium salt (e.g., diphenyliodonium triflate)

  • Anhydrous solvent (e.g., 1,4-dioxane or CH₂Cl₂)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Setup: In a dry vial equipped with a magnetic stir bar, dissolve the O,O-diethyl phosphorothioate substrate (1.0 eq., as the acid or a suitable salt) in the anhydrous solvent.

  • Reagent Addition: Add the diaryliodonium salt (1.1-1.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by ³¹P NMR or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the S-aryl phosphorothioate product.[10]

This method has been shown to be highly efficient for a range of O,O-dialkyl and O,O-diaryl phosphorothioates, providing a powerful tool for accessing complex S-aryl derivatives.[10]

Analytical Characterization

Rigorous characterization is essential to confirm the successful synthesis of the target phosphorothioate.

  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing organophosphorus compounds. The phosphorus-31 nucleus provides a distinct signal whose chemical shift is highly sensitive to its chemical environment.[3][11][12]

    • The starting material, this compound, will exhibit a characteristic signal.

    • The S-alkylated product, an O,O,S-trialkyl phosphorothioate, will show a significant downfield shift. For example, solid-state CPMAS ³¹P NMR spectroscopy readily distinguishes between phosphate and phosphorothioate moieties.[11]

Table of Typical ³¹P NMR Chemical Shifts

Compound TypeStructureApproximate δ (ppm)
O,O-diethyl phosphorothioate anion(EtO)₂P(S)O⁻55 - 60
O,O-diethyl S-alkyl phosphorothioate(EtO)₂P(O)S-R25 - 30

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary based on solvent and specific structure.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic moiety attached to the sulfur atom and to verify the integrity of the ethyl groups on the phosphate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide array of novel phosphorothioate compounds. The straightforward S-alkylation via SN2 reactions and modern S-arylation methodologies provide reliable pathways to O,O,S-trisubstituted products. By understanding the underlying principles of reactivity and employing the detailed protocols and characterization techniques outlined in this guide, researchers in drug development and chemical biology can confidently access these valuable molecules for their investigations.

References

  • Benchchem. Application Notes and Protocols for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides.
  • American Chemical Society. Asymmetric synthesis of chiral phosphorothioate.
  • PMC. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages.
  • ResearchGate. Continuous‐flow synthesis of asymmetrical phosphotriesters and a....
  • MDPI. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides.
  • Deep Blue Repositories. Synthesis of Phosphorothioate Oligonucleotides with Stereodefined Phosphorothioate Linkages.
  • Bruker. Characterization of Therapeutic Oligonucleotides by NMR.
  • ACS Publications. Characterizing the Diastereoisomeric Distribution of Phosphorothioate Oligonucleotides by Metal Ion Complexation Chromatography, In-Series Reversed Phase-Strong Anion Exchange Chromatography, and 31P NMR.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution.
  • ResearchGate. Catalytic asymmetric and stereodivergent oligonucleotide synthesis.
  • Oxford Academic. Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support.
  • PubMed Central. Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis.
  • Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt.
  • ACS Publications. Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition.
  • Scilit. The use of 31P NMR and Principal Components Analysis to Determine Sameness or Differences Between Diastereomeric Composition of Phosphorothioate Oligonucleotides.
  • ACS Publications. Phosphorothioate Substitutions in RNA Structure Studied by Molecular Dynamics Simulations, QM/MM Calculations, and NMR Experiments.
  • PMC. Synthesis of phosphorothioates using thiophosphate salts.
  • PMC. Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts.
  • CymitQuimica. O,O-Diethyl Thiophosphate Sodium Salt.
  • ResearchGate. Synthesis of phosphorothioates using thiophosphate salts.
  • Glen Research. Glen Report 34-13: Application Note: Phosphorodithioates in Oligonucleotide Therapeutics.
  • ResearchGate. Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent.
  • Oxford Academic. Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group.
  • Glen Research. Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates.
  • PubMed. Stereocontrolled synthesis of oligonucleoside phosphorothioates and PO/PS-chimeric oligonucleotides by using oxazaphospholidine derivatives.
  • Echemi. Buy Sodium O,O-diethyl dithiophosphate from HANGZHOU LEAP CHEM CO., LTD..
  • ScholarWorks. Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides, and Oligonucleotides Containing P.
  • ResearchGate. Synthesis of O,O -Diethyl Arylthiophosphonate from O -Aryl- O , O -diethylthiophosphate.
  • PMC. Development of Phosphorothioate DNA and DNA Thioaptamers.
  • Veeprho. O,O-Diethyl Thiophosphate (Sodium Salt) | CAS 5852-63-1.
  • bioRxiv. S-Alkyl-Phosphorothioate Modifications Reduce Thermal and Structural Stability of DNA Duplexes.
  • ResearchGate. Scheme 2 Alkylation of phosphorothioate labeled oligonucleotide 3 and....
  • SciSpace. Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate.
  • NIH. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem.
  • NIH. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS - PubChem.
  • ResearchGate. O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt.
  • PubMed. Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent.
  • PubMed. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS).
  • PubMed. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS).
  • ElectronicsAndBooks. Reactivity of Nucleoside 58-O-Phosphates, - -phosphorothioates, -methanephosphonates, and -methanephosphonothioates toward Activated Xylonucleosides.
  • University of Huddersfield Repository. Understanding oligonucleotide Synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion.

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Application Notes & Protocols: A Guide to the Synthesis of O,O,S-Trialkyl Phosphorodithioates Utilizing Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemists on the strategic use of Sodium O,O-diethyl phosphorothioate as a versatile precursor for the synthesis of O,O,S-trialkyl phosphorodithioates. Phosphorodithioates are a critical class of organophosphorus compounds with extensive applications ranging from oligonucleotide therapeutics to industrial additives.[1][2] This guide moves beyond a simple recitation of steps to provide in-depth mechanistic insights, detailed, self-validating experimental protocols, and robust analytical characterization methods. We will explore a reliable two-step synthetic pathway involving the selective S-alkylation of the ambident phosphorothioate anion, followed by a robust thionation of the resulting phosphorothiolate intermediate.

Pre-synthesis Checklist: Safety and Reagent Handling

The protocols herein involve hazardous materials that require strict adherence to safety procedures. Operations should be conducted inside a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use.[3]

  • Body Protection: Flame-retardant and chemical-resistant lab coat.[4]

Reagent-Specific Hazards:

ReagentCAS No.Key HazardsHandling Precautions
This compound 3338-24-7Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[5]Avoid generating dust.[3] Keep away from incompatible materials (strong acids, oxidizing agents). Store in a dry, cool, well-ventilated place.[3]
Alkyl Halides (e.g., Iodoethane) 75-03-6Flammable. Harmful if swallowed. Causes skin and eye irritation. Potential carcinogen.Use non-sparking tools and explosion-proof equipment.[4] Keep away from heat and ignition sources.[4]
Lawesson's Reagent 19172-47-5Flammable solid. Harmful if swallowed. Stench. Reacts with water to release toxic hydrogen sulfide gas.Handle under an inert atmosphere (e.g., Argon or Nitrogen). Quench glassware carefully. Avoid contact with water or protic solvents.
Phosphorus Pentasulfide (P₄S₁₀) 1314-80-3Reacts violently with water to release flammable and toxic hydrogen sulfide gas. Causes severe skin and eye burns.Handle under an inert atmosphere. Store in a tightly sealed container in a dry area.

In case of exposure, immediately consult the relevant Safety Data Sheet (SDS) and seek medical attention.[5][6][7]

The Synthetic Strategy: A Mechanistic Overview

The conversion of this compound to an O,O,S-trialkyl phosphorodithioate is efficiently achieved via a two-step sequence. This strategy leverages the nucleophilic character of the phosphorothioate anion and a subsequent, classic transformation of a phosphoryl group.

Logical Workflow of the Synthesis

G Start Sodium O,O-diethyl phosphorothioate [(EtO)₂PSO]⁻Na⁺ Step1 Step 1: S-Alkylation (Soft Electrophile, e.g., R-X) Start->Step1 Intermediate Intermediate: O,O-diethyl S-alkyl phosphorothiolate (EtO)₂P(=O)SR Step1->Intermediate Forms P=O intermediate Step2 Step 2: Thionation (e.g., Lawesson's Reagent) Intermediate->Step2 Product Final Product: O,O-diethyl S-alkyl phosphorodithioate (EtO)₂P(=S)SR Step2->Product Converts P=O to P=S

Caption: Overall two-step synthetic workflow.

Step 1: Selective S-Alkylation

The phosphorothioate anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the sulfur atom and the oxygen atom.

G cluster_resonance Ambident Nucleophile Resonance EtO EtO P1 P P1->EtO O1 OEt P1->O1 S S P1->S O2 O P1->O2 EtO2 EtO P2 P P2->EtO2 O3 OEt P2->O3 S2 S P2->S2 P2->S2 O4 O P2->O4 S_attack S-Attack (Soft Nucleophile) O_attack O-Attack (Hard Nucleophile)

Caption: Resonance forms of the phosphorothioate anion.

According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the larger, more polarizable sulfur atom is a "soft" nucleophilic center, while the smaller, more electronegative oxygen is a "hard" center. Alkyl halides (R-X), such as iodoethane or benzyl bromide, are considered "soft" electrophiles. Consequently, the reaction overwhelmingly favors attack by the sulfur atom, leading to the formation of an S-alkylated product.[8][9] This selectivity is crucial for the success of the overall strategy.

Step 2: Thionation of the Phosphoryl Group

The intermediate O,O-diethyl S-alkyl phosphorothiolate possesses a phosphoryl (P=O) bond. The conversion of this P=O bond to a thiophosphoryl (P=S) bond is a well-established transformation known as thionation. Reagents such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀) are highly effective for this purpose. The mechanism involves a [2+2] cycloaddition of the P=O bond across a P=S bond of the thionating agent, followed by cycloreversion to form the thermodynamically stable P=S bond and a phosphorus oxide byproduct.

Detailed Experimental Protocols

Protocol 1: Synthesis of S-Benzyl O,O-diethyl phosphorothiolate

This protocol details the S-alkylation of this compound with benzyl bromide.

Materials & Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • This compound

  • Benzyl bromide

  • Acetone (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Reagent Stoichiometry:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
This compound196.175.00 g25.51.0
Benzyl Bromide171.044.58 g (3.2 mL)26.81.05
Acetone-100 mL--

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add this compound (5.00 g, 25.5 mmol) and anhydrous acetone (100 mL).

  • Initiate Reaction: Begin vigorous stirring and add benzyl bromide (3.2 mL, 26.8 mmol) dropwise via syringe over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4 hours. Monitor the reaction progress by TLC or ³¹P NMR if desired.

  • Work-up (Quenching & Extraction):

    • Allow the mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Re-dissolve the residue in dichloromethane (75 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, purify via column chromatography on silica gel using a hexane/ethyl acetate gradient.

Scientist's Note: The use of a slight excess (1.05 eq.) of the alkylating agent ensures complete consumption of the starting salt. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction while readily dissolving the sodium salt.

Protocol 2: Thionation to yield S-Benzyl O,O-diethyl phosphorodithioate

This protocol describes the conversion of the intermediate's P=O bond to a P=S bond.

Materials & Equipment:

  • Dry three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • S-Benzyl O,O-diethyl phosphorothiolate (from Protocol 1)

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Rotary evaporator

Reagent Stoichiometry:

ReagentMolar Mass ( g/mol )Amount (from Protocol 1)Moles (mmol)Molar Equiv.
S-Benzyl O,O-diethyl phosphorothiolate260.28~6.6 g (crude)25.51.0
Lawesson's Reagent404.475.66 g14.00.55
Toluene-120 mL--

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve the crude S-Benzyl O,O-diethyl phosphorothiolate (~6.6 g, 25.5 mmol) in anhydrous toluene (120 mL).

  • Reagent Addition: Add Lawesson's Reagent (5.66 g, 14.0 mmol) to the solution in one portion.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 3 hours. The solution may turn a deeper yellow color.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a short plug of silica gel to remove phosphorus byproducts, washing the plug with additional toluene.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to afford the pure S-benzyl O,O-diethyl phosphorodithioate.

Scientist's Note: Lawesson's Reagent is used in a stoichiometry of 0.55 equivalents, as one molecule contains two thionating centers. The reaction is performed in a non-polar solvent like toluene to facilitate the reaction and subsequent purification. Monitoring by ³¹P NMR is highly recommended to confirm the complete conversion of the P=O intermediate.

Analytical Characterization & Validation

Confirming the structure and purity of the intermediate and final product is essential. ³¹P NMR spectroscopy is the most definitive technique for this class of compounds.

Expected Analytical Data:

CompoundTechniqueExpected Result
This compound ³¹P NMR (D₂O)Singlet, δ ≈ 55 ppm
S-Benzyl O,O-diethyl phosphorothiolate ³¹P NMR (CDCl₃)Singlet, δ ≈ 28 ppm
¹H NMR (CDCl₃)δ ≈ 7.3 (m, 5H, Ar-H), 4.1 (m, 4H, OCH₂), 3.8 (d, 2H, SCH₂), 1.3 (t, 6H, CH₃)
IR (neat)~1260 cm⁻¹ (strong, P=O stretch)
S-Benzyl O,O-diethyl phosphorodithioate ³¹P NMR (CDCl₃)Singlet, δ ≈ 93 ppm
¹H NMR (CDCl₃)Similar to intermediate, but with slight downfield shifts for protons alpha to phosphorus.
IR (neat)Absence of P=O stretch at ~1260 cm⁻¹. Appearance of P=S stretch at ~650-700 cm⁻¹.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Alkylation) Incomplete reaction; wet solvent/reagents.Ensure all glassware and reagents are scrupulously dry. Increase reaction time or temperature slightly. Confirm activity of alkylating agent.
Presence of O-alkylated byproduct Use of a "harder" alkylating agent or reaction conditions promoting O-attack.Use soft alkylating agents (iodides > bromides > chlorides). Avoid highly polar, protic solvents.
Incomplete Thionation (Step 2) Insufficient Lawesson's Reagent; low reaction temperature or time.Confirm the quality of the Lawesson's Reagent. Increase stoichiometry to 0.6 eq. or extend reaction time. Monitor by ³¹P NMR until starting material peak disappears.
Difficult Purification Close-running impurities.Use a high-resolution flash chromatography system with a shallow solvent gradient.

References

  • Glen Report 34-13: Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. (n.d.). Glen Research. [Link]

  • Uglow, N. J., et al. (2003). Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent. Nucleosides Nucleotides Nucleic Acids, 22(4), 461-8. [Link]

  • Kaboudin, B., & Farjadian, F. (2008). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 4, 14. [Link]

  • Oli, R., et al. (2018). Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. Current Protocols in Nucleic Acid Chemistry, 74(1), e63. [Link]

  • Kaboudin, B., & Farjadian, F. (2008). Synthesis of phosphorothioates using thiophosphate salts. ResearchGate. [Link]

  • Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. (n.d.). Glen Research. [Link]

  • van den Eijnden, M. M. J., et al. (2018). A Versatile and Convenient Synthesis of ³⁴S-Labeled Phosphorothioate Oligonucleotides. Chemistry – A European Journal, 24(64), 17088-17094. [Link]

  • Gorenstein, D. G., & shaker, a. (2017). Development of Phosphorothioate DNA and DNA Thioaptamers. Chemical Reviews, 117(15), 9677-9729. [Link]

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Application Notes and Protocols for Nucleophilic Substitution Reactions of Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phosphorothioate Nucleophile

Sodium O,O-diethyl phosphorothioate is a highly valuable reagent in synthetic organic chemistry, particularly in the synthesis of a diverse array of organophosphorus compounds. These compounds are integral to various fields, from the development of therapeutic agents like antisense oligonucleotides and anti-glaucoma drugs to the production of pesticides and industrial chemicals.[1][2][3] The utility of this compound stems from the nucleophilic character of its corresponding anion, an ambident nucleophile with reactive sites at both the sulfur and oxygen atoms. This dual reactivity, however, necessitates a thorough understanding of the factors governing its reaction pathways to achieve desired product selectivity. This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution reactions involving this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: A Dichotomy of Pathways

Nucleophilic substitution at a tetrahedral phosphorus center, such as in the O,O-diethyl phosphorothioate anion, is a subject of ongoing study. The reaction can proceed through two primary mechanistic pathways: a concerted, SN2-type mechanism or a stepwise, addition-elimination (A-E) mechanism.[4][5][6]

  • Concerted (SN2-like) Mechanism: In this pathway, the nucleophile attacks the phosphorus center concurrently with the departure of the leaving group, passing through a single pentacoordinate transition state.[4][6] This mechanism typically results in an inversion of configuration at the phosphorus center.

  • Stepwise (Addition-Elimination) Mechanism: This pathway involves the initial formation of a trigonal bipyramidal pentacoordinate intermediate.[4][5][6] This intermediate can then undergo pseudorotation before the leaving group is expelled. The stability of this intermediate and the relative rates of its formation and decomposition determine the overall reaction kinetics and stereochemical outcome.

The operative mechanism is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent.

Diagram: Mechanistic Pathways of Nucleophilic Substitution at Phosphorus

G cluster_0 Concerted (SN2-like) Pathway cluster_1 Stepwise (Addition-Elimination) Pathway Reactants_C Nu⁻ + (EtO)₂P(S)X TS_C [Nu---P(S)(OEt)₂---X]⁻ Pentacoordinate Transition State Reactants_C->TS_C Single Step Products_C Nu-P(S)(OEt)₂ + X⁻ TS_C->Products_C Reactants_S Nu⁻ + (EtO)₂P(S)X Intermediate_S [Nu-P(S)(OEt)₂-X]⁻ Trigonal Bipyramidal Intermediate Reactants_S->Intermediate_S Addition Products_S Nu-P(S)(OEt)₂ + X⁻ Intermediate_S->Products_S Elimination

Caption: Generalized mechanistic pathways for nucleophilic substitution at a phosphorothioate center.

The Ambident Nature of the O,O-Diethyl Phosphorothioate Anion

The O,O-diethyl phosphorothioate anion, [(EtO)₂P(S)O]⁻, is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom (soft nucleophile) or the oxygen atom (hard nucleophile). The regioselectivity of its reactions is a critical consideration in synthesis.

Diagram: Ambident Reactivity of the O,O-Diethyl Phosphorothioate Anion

G Anion S P(=O)(OEt)₂ O,O-Diethyl Phosphorothioate Anion Electrophile E⁺ (Electrophile) Anion:S->Electrophile S-attack (Soft Nucleophile) Anion->Electrophile O-attack (Hard Nucleophile) S_Product S-Alkylation Product (EtO)₂P(O)SE Electrophile->S_Product O_Product O-Alkylation Product (EtO)₂P(S)OE Electrophile->O_Product

Caption: The two possible modes of attack for the ambident O,O-diethyl phosphorothioate anion.

In practice, for reactions with typical alkylating agents (e.g., alkyl halides), S-alkylation is overwhelmingly favored.[1][7] This is consistent with Pearson's Hard and Soft Acid-Base (HSAB) theory, which predicts that soft nucleophiles (like the sulfur atom in the phosphorothioate anion) will preferentially react with soft electrophiles (like the sp³ carbon of an alkyl halide). O-alkylation products are generally not observed under these conditions.[1] However, the choice of electrophile can influence the outcome. For instance, reaction with a hard electrophile, such as benzoyl chloride, can lead to the O-acylation product.[7]

Key Reaction Parameters and Their Influence

The success and selectivity of nucleophilic substitution reactions with this compound are highly dependent on the careful control of several experimental parameters.

Parameter Influence on the Reaction Recommendations and Causality
Electrophile Determines the site of attack and the reaction rate.Alkyl Halides (R-X): Primary and secondary alkyl halides are excellent substrates for S-alkylation. The reactivity order is typically I > Br > Cl, reflecting the leaving group ability. Tertiary alkyl halides may undergo elimination as a side reaction. Alkyl Tosylates (R-OTs): Also effective for S-alkylation, often used when the corresponding halide is not readily available.[1] Acyl Halides (RCO-X): As hard electrophiles, they can favor O-acylation.[7]
Solvent Influences the solubility of the reactants and the solvation of the nucleophile.Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are commonly used.[1] These solvents effectively solvate the sodium cation while leaving the phosphorothioate anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate. Protic Solvents: Alcohols like ethanol or methanol can also be used, but they may solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]
Temperature Affects the reaction rate.Most reactions are conducted at room temperature or with gentle heating (e.g., 40-80 °C). Higher temperatures can increase the rate of reaction but may also promote side reactions. The optimal temperature should be determined empirically for each specific substrate.
Base/Catalyst Can be used to generate the phosphorothioate anion in situ or to facilitate the reaction.While this compound is a salt and does not require a base for activation, related syntheses starting from O,O-diethyl phosphite and sulfur often employ a base like triethylamine or cesium carbonate.[3][8] The use of cesium carbonate has been shown to be particularly effective, an observation attributed to the "cesium effect".[3][9]
Concentration Can influence reaction kinetics.Typical concentrations range from 0.1 M to 1 M. Higher concentrations generally lead to faster reaction rates, but solubility limitations may need to be considered.

Experimental Protocol: Synthesis of S-Benzyl O,O-diethyl phosphorothioate

This protocol details a representative S-alkylation reaction using this compound and benzyl bromide.

Materials:

  • This compound (CAS: 5852-63-1)[10]

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (to make a ~0.5 M solution).

  • Addition of Electrophile: To the stirred solution at room temperature, add benzyl bromide (1.05 eq) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Remove the acetonitrile under reduced pressure using a rotary evaporator. b. Partition the residue between diethyl ether and water. c. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude S-benzyl O,O-diethyl phosphorothioate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Workflow Diagram: Synthesis and Purification

G A 1. Dissolve Sodium O,O-diethyl phosphorothioate in Acetonitrile B 2. Add Benzyl Bromide A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench and Extract with Diethyl Ether/Water C->D E 5. Wash Organic Layer D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure S-Benzyl O,O-diethyl phosphorothioate G->H

Caption: A typical workflow for the synthesis and purification of an S-alkylated phosphorothioate.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or gives a low yield, ensure that anhydrous solvents and reagents are used, as water can hydrolyze the starting materials. Gentle heating (e.g., to 50 °C) may also improve the reaction rate.

  • Side Products: The formation of side products may indicate that the reaction temperature is too high or that the electrophile is prone to elimination.

  • Incomplete Reaction: If the reaction does not go to completion, adding a slight excess of the more volatile or less expensive reagent can be beneficial.

  • Safety: Organophosphorus compounds can be toxic.[11] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzyl bromide is a lachrymator and should be handled with care.

Conclusion

This compound is a powerful and versatile nucleophile for the synthesis of a wide range of organophosphorus compounds. A comprehensive understanding of the factors influencing its reactivity, particularly its ambident nature and the choice of reaction conditions, is paramount for achieving high yields and the desired regioselectivity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics and other advanced materials.

References

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. SciSpace. Available at: [Link]

  • Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. MDPI. Available at: [Link]

  • Some Properties of the Phosphate Group (General Concepts). Carbohydrate Chemistry. Available at: [Link]

  • Mechanisms of nucleophilic substitution reaction at phosphorus and... ResearchGate. Available at: [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis of phosphorothioates using thiophosphate salts. ResearchGate. Available at: [Link]

  • O,O-diethyl phosphorochloridothioate. ChemBK. Available at: [https://www.chembk.com/en/chem/O,O-diethyl phosphorochloridothioate]([Link] phosphorochloridothioate)

  • Reactivity of Nucleoside 58-O-Phosphates, - -phosphorothioates, -methanephosphonates, and -methanephosphonothioates toward Activated Xylonucleosides. ElectronicsAndBooks. Available at: [Link]

  • O,O-diethyl phosphorothioate. PubChem. Available at: [Link]

  • A robust methodology for the synthesis of phosphorothioates, phosphinothioates and phosphonothioates. CORA. Available at: [Link]

  • Nucleophilic Reactions of Phosphorothioate Oligonucleotides. ResearchGate. Available at: [Link]

  • Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Research. Available at: [Link]

  • Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. PMC. Available at: [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. Available at: [Link]

  • Method for preparing O, O-diethyl chlorothiophosphate. Google Patents.
  • analysis of organopiiosphorus compounds. 1. application of iodine-azide reaction for detection of. CORE. Available at: [Link]

  • Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. Revista Desafio Online. Available at: [Link]

  • A Robust Methodology for the Synthesis of Phosphorothioates, Phosphinothioates and Phosphonothioates. ResearchGate. Available at: [Link]

  • sodium O,O-diethyl dithiophosphate. lookchem. Available at: [Link]

  • Sodium diethyl phosphorodithioate. PubChem. Available at: [Link]

  • O,O-Diethyl Thiophosphate (Sodium Salt). Veeprho. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTIONS. University of Calgary. Available at: [Link]

  • Synthesis of phosphorothioates using thiophosphate salts. Researcher.Life. Available at: [Link]

  • O,O-Diethyl S-eththionylmethyl phosphorothioate. Cheméo. Available at: [Link]

  • Phosphorochloridothioic acid, O,O-diethyl ester. NIST WebBook. Available at: [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium O,O-diethyl phosphorothioate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield and purity.

Overview of the Synthesis

This compound ((EtO)₂P(S)ONa) is a key intermediate in the synthesis of various organophosphorus compounds, including insecticides and therapeutic agents.[1] A common and effective method for its laboratory-scale preparation involves the reaction of diethyl phosphite with elemental sulfur in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent.

This reaction, while straightforward in principle, is sensitive to several factors that can significantly impact the yield and purity of the final product. The core transformation involves the deprotonation of diethyl phosphite to form a reactive phosphonate anion, which then attacks the sulfur molecule. Subsequent reaction with sodium ethoxide yields the desired sodium salt. Understanding the interplay of reagents, reaction conditions, and potential side reactions is crucial for success.

Core Reaction Mechanism

The synthesis proceeds through a nucleophilic addition mechanism. First, the base (sodium ethoxide) deprotonates the diethyl phosphite. The resulting anion then attacks the S₈ ring, followed by reaction with sodium ethoxide to yield the final product.

Reaction_Mechanism DP Diethyl Phosphite (EtO)₂P(O)H Anion Diethyl Phosphite Anion [(EtO)₂PO]⁻ DP->Anion - H⁺ + NaOEt NaOEt Sodium Ethoxide NaOEt Intermediate Sulfur Adduct (EtO)₂P(O)S⁻ Anion->Intermediate + S₈ S8 Sulfur (S₈) Product Sodium O,O-diethyl phosphorothioate (EtO)₂P(S)ONa Intermediate->Product + NaOEt

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diethyl phosphite is corrosive and elemental sulfur is flammable. Sodium ethoxide is highly corrosive and reacts violently with water.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Typical AmountMolar Equiv.
Diethyl PhosphiteC₄H₁₁O₃P138.1013.8 g (10.1 mL)1.0
Elemental SulfurS32.073.5 g1.1
Sodium EthoxideC₂H₅NaO68.056.8 g1.0
Anhydrous EthanolC₂H₅OH46.07150 mL-
Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Dissolution: Add anhydrous ethanol (100 mL) to the flask, followed by sodium ethoxide (6.8 g). Stir the mixture until the sodium ethoxide is completely dissolved. This reaction is exothermic; cooling may be necessary to maintain room temperature.

  • Addition of Diethyl Phosphite: Slowly add diethyl phosphite (13.8 g) to the solution dropwise over 15-20 minutes. Maintain the temperature below 30°C during the addition.

  • Addition of Sulfur: In a separate beaker, suspend elemental sulfur (3.5 g) in anhydrous ethanol (50 mL). Add this slurry to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain for 3-4 hours. The solution will typically turn from a yellow suspension to a clear, pale-yellow solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or toluene).

  • Analysis: Confirm the product identity and purity using techniques such as NMR spectroscopy (³¹P and ¹H) and Mass Spectrometry.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent problem and can stem from several sources. The most common culprits are moisture in the reagents or solvents, incomplete reaction, or side reactions.

  • Moisture Contamination: Sodium ethoxide is extremely sensitive to water, which will consume the base and inhibit the deprotonation of diethyl phosphite.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous ethanol and freshly opened or properly stored sodium ethoxide and diethyl phosphite.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR. If starting material is still present after the recommended reaction time, consider extending the reflux period.

  • Side Reactions: The formation of byproducts, such as diethyl phosphate ((EtO)₂P(O)OH), can occur if the sulfurization is inefficient.[2]

    • Solution: Ensure the sulfur is well-dispersed in the reaction mixture. Vigorous stirring is essential. Using a slight excess of sulfur (1.1 equivalents) can also help drive the reaction to completion.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture (Reagents/Solvents) Start->Check_Moisture Moisture_Found Moisture Present Check_Moisture->Moisture_Found Dry_Reagents Use Anhydrous Reagents & Oven-Dried Glassware Moisture_Found->Dry_Reagents Yes Check_Completion Check Reaction Completion (TLC / NMR) Moisture_Found->Check_Completion No Success Yield Optimized Dry_Reagents->Success Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reflux Time Incomplete->Extend_Time Yes Check_Sulfur Check Sulfur Dispersion & Stoichiometry Incomplete->Check_Sulfur No Extend_Time->Success Poor_Dispersion Inefficient Sulfurization Check_Sulfur->Poor_Dispersion Improve_Stirring Improve Stirring Use Slight Excess of Sulfur Poor_Dispersion->Improve_Stirring Yes Poor_Dispersion->Success No Improve_Stirring->Success

Caption: Troubleshooting workflow for low yield in phosphorothioate synthesis.

Q2: My final product is a dark, oily substance instead of a white solid. What happened?

A2: A dark, oily product often indicates the presence of polysulfides or other impurities from side reactions.

  • Cause: Overheating or prolonged reaction times can lead to the formation of colored byproducts. The presence of excess elemental sulfur at high temperatures can also contribute to this issue.

  • Solution:

    • Temperature Control: Carefully control the reflux temperature. Avoid aggressive heating.

    • Purification: The crude product may require more rigorous purification. After removing the solvent, dissolve the residue in a minimal amount of hot ethanol and then precipitate the product by slowly adding a non-polar solvent like diethyl ether or hexanes while stirring. Cooling the mixture can aid precipitation. Column chromatography on silica gel can also be an effective purification method.[3]

Q3: The ³¹P NMR of my product shows multiple peaks. What are they?

A3: A clean sample of this compound should show a single major peak in the ³¹P NMR spectrum. Multiple peaks indicate impurities.

  • Expected Peak: The product, (EtO)₂P(S)ONa, should appear around δ 55-60 ppm.

  • Common Impurities:

    • Diethyl Phosphite (Starting Material): A peak around δ 7-10 ppm (often a doublet due to P-H coupling). Its presence indicates an incomplete reaction.

    • Diethyl Phosphate: A peak around δ -1 to 2 ppm. This is the P=O analogue and forms if the sulfurization step fails or if oxidative degradation occurs.[2]

    • Other Sulfur Species: Small peaks in the range of δ 60-80 ppm could indicate the presence of other thiophosphate or dithiophosphate species.

Solution: Optimize reaction conditions to minimize the formation of these impurities. If they are present in the final product, purification by recrystallization or chromatography is necessary.

Frequently Asked Questions (FAQs)

  • Can I use a different base instead of sodium ethoxide?

    • Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, sodium ethoxide is convenient as the reaction is often performed in ethanol. If using a different base, ensure it is compatible with the solvent and reaction conditions. For example, NaH will react with ethanol.

  • Is it necessary to run the reaction under an inert atmosphere?

    • While not strictly required for the core reaction, an inert atmosphere is highly recommended. It prevents the oxidation of diethyl phosphite and the degradation of the moisture-sensitive sodium ethoxide, leading to higher yields and a cleaner product.[2]

  • How can I improve the purity of my elemental sulfur?

    • For most laboratory-grade sulfur, no further purification is needed. However, if you suspect impurities, you can recrystallize it from toluene or carbon disulfide (with extreme caution due to its toxicity and flammability).

  • What is the best way to store this compound?

    • The product is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or glovebox). Store it in a cool, dry place away from moisture and oxidizing agents.

References

  • BenchChem. (2025). Improving the yield and purity of phosphorothioate oligonucleotide synthesis.
  • CymitQuimica. O,O-Diethyl Thiophosphate Sodium Salt.
  • Kaboudin, B., & Farjadian, F. (2009). Synthesis of phosphorothioates using thiophosphate salts. Arkivoc, 2009(11), 227-241. Retrieved from [Link]

  • Bio-Works. Optimization of AIEX purification parameters for phosphorothioate oligonucleotides.
  • Revista Desafio Online. Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt.
  • Wikipedia. Diethylphosphite. Retrieved from [Link]

Sources

Troubleshooting low coupling efficiency in phosphorothioate oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for phosphorothioate (PS) oligonucleotide synthesis. This guide is designed for experienced researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency. Here, we move beyond basic checklists to explore the underlying chemistry and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format.

Level 1: Foundational Troubleshooting - The First Response

This section addresses the most frequent and often overlooked causes of decreased coupling efficiency. Before delving into more complex variables, a systematic check of these foundational elements can often resolve the issue quickly.

Q1: My trityl signal is consistently low or fading with each cycle, and mass spectrometry shows a significant n-1 peak. Where should I start troubleshooting?

A: A declining trityl signal is the classic indicator of poor coupling efficiency.[1] The n-1 peak, representing sequences missing one nucleotide, is the direct product of this failure.[2][3][4] The primary and most common culprit is the presence of moisture in your reagents, particularly the acetonitrile (ACN).[1][5][6][7][8]

The Causality of Water: Water is detrimental for two key reasons:

  • Hydrolysis of Activated Amidite: The activator protonates the phosphoramidite, making it highly reactive. Water can act as a nucleophile, attacking this activated intermediate faster than the 5'-hydroxyl group of the growing oligonucleotide chain. This effectively consumes your expensive phosphoramidite.[5][6]

  • Direct Phosphoramidite Degradation: Water can directly hydrolyze the phosphoramidite monomer to a phosphonate, rendering it inactive for coupling.[5]

Protocol 1: Rigorous Anhydrous Technique Verification

Objective: To systematically eliminate water from all critical components of the coupling reaction.

Step-by-Step Methodology:

  • Acetonitrile (ACN) Check:

    • Source: Use only fresh, septum-sealed bottles of anhydrous ACN (≤15 ppm water content) for diluting phosphoramidites and for the synthesizer's "wash" bottle.[5]

    • Verification: If you suspect your bulk ACN source, verify its water content using Karl Fischer titration.[6]

    • Best Practice: For critical syntheses, add activated 3Å molecular sieves to the ACN bottle 24 hours before use.[1][9] Activate sieves by heating in a vacuum oven at 250-300°C for at least 3 hours.[1]

  • Phosphoramidite Handling:

    • Freshness: Use fresh phosphoramidites. Older reagents may have been compromised by repeated temperature cycling and atmospheric exposure.[2]

    • Dissolution: Dissolve phosphoramidites under a dry, inert atmosphere (argon or nitrogen). Use a syringe to transfer anhydrous ACN to the amidite vial, ensuring the system remains sealed.[5]

  • Synthesizer Priming:

    • Idle Systems: If the synthesizer has been idle, it can accumulate moisture in the lines.[5] Perform several priming cycles or a "dummy" synthesis of a short, non-critical oligonucleotide to flush the system and ensure all lines are thoroughly dried.[5]

  • Environmental Control:

    • Humidity: During periods of high ambient humidity, synthesizer performance can degrade.[5][8] If possible, operate the instrument in a controlled-humidity environment. In extreme cases, creating a plastic "tent" around the synthesizer with a dehumidifier inside has been shown to dramatically improve coupling efficiency.[5]

Level 2: Reagent & Protocol Optimization

If meticulous anhydrous technique does not resolve the issue, the next step is to scrutinize the specific reagents and synthesis cycle parameters.

Q2: I've confirmed my system is anhydrous, but coupling efficiency for a specific base, or for all bases, remains low. What's the next logical step?

A: This points toward a potential issue with your activator or the coupling protocol itself. The activator's role is to protonate the nitrogen of the phosphoramidite, creating a reactive intermediate.[] If the activator is degraded, or if the coupling time is insufficient for a sterically hindered or less reactive monomer, efficiency will suffer.[11][]

dot

Caption: Level 2 Troubleshooting Flow for Reagent & Protocol Issues.

Activator Comparison:

Not all activators are created equal. While 1H-Tetrazole has been a standard, more potent activators are often required, especially for RNA or modified base synthesis.[13][14]

ActivatorTypical pKaRecommended Conc.Key Advantages/Considerations
1H-Tetrazole ~4.90.45 MStandard for DNA; may be too slow for sterically hindered amidites.[13]
5-Ethylthio-1H-tetrazole (ETT) ~4.30.25 M - 0.75 MMore acidic than tetrazole, leading to faster coupling. Good for RNA synthesis.[13][14][15]
4,5-Dicyanoimidazole (DCI) ~5.20.25 M - 1.0 MLess acidic but a more effective nucleophilic catalyst.[16] Highly soluble in ACN, allowing for higher concentrations.[16][17]

Troubleshooting Steps:

  • Prepare Fresh Activator: Activator solutions have a finite shelf life on the synthesizer. If in doubt, prepare a fresh solution from high-purity powder.

  • Optimize Coupling Time: For standard DNA synthesis, a 30-60 second coupling time is typical. However, for bulky modified bases or within GC-rich sequences that can form secondary structures, this may be insufficient.[11][]

    • Action: Incrementally increase the coupling time for the problematic step to 3-5 minutes and observe the effect on the trityl signal and final product purity.[11]

  • Consider a Stronger Activator: If you are using 1H-Tetrazole and synthesizing a difficult sequence (e.g., long oligos, RNA, or modified bases), switching to ETT or DCI is highly recommended.[15][16]

Q3: My mass spec analysis shows a high P=O peak instead of the desired P=S linkage. What causes this and how can I fix it?

A: This is a direct indication of inefficient or failed sulfurization. The phosphite triester intermediate formed during coupling is unstable and must be converted to a stable P(V) species.[18][19] In PS synthesis, this is achieved by a sulfurizing agent. If this step is inefficient, the phosphite triester can be oxidized to a phosphodiester (P=O) linkage by trace oxygen or water in the subsequent capping or wash steps.[11]

Common Sulfurizing Reagents:

  • 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): Highly efficient and fast-acting, but has limited stability in solution on the synthesizer.[20][21][22] It should be prepared fresh.[11]

  • 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT): Offers comparable efficiency to the Beaucage reagent but with significantly better solution stability on the synthesizer, making it ideal for longer or multiple runs.[20][21]

Troubleshooting Steps:

  • Check Sulfurizing Reagent: Ensure your sulfurizing reagent solution is fresh. Beaucage reagent, in particular, should be dissolved just prior to synthesis.[11][20]

  • Increase Sulfurization Time: The standard 2-minute sulfurization time may be insufficient, especially for sterically hindered RNA linkages.[11][21] Increasing the contact time to 4 minutes can improve efficiency.[20]

  • Ensure Anhydrous Conditions: The phosphite triester is highly susceptible to oxidation.[11] Confirm that the ACN wash preceding the sulfurization step is completely anhydrous to prevent premature oxidation.

Level 3: Advanced Topics & FAQs
Q4: Can the solid support itself be a cause of low coupling efficiency?

A: Absolutely. For long oligonucleotides (>75-100 bases), the solid support's physical properties become critical.[1][5] As the oligonucleotide chain grows, it can begin to block the pores of the support material, a phenomenon known as steric hindrance.[19] This prevents reagents from efficiently diffusing to the reactive 5'-hydroxyl group, leading to a drop in coupling efficiency.[5]

  • Recommendation: For oligonucleotides longer than 100 bases, switch from standard Controlled Pore Glass (CPG) with a 1000 Å pore size to a support with a larger pore size (e.g., 2000 Å).[1][5] Polystyrene (PS) supports are also a good alternative as they exhibit less steric hindrance and have good moisture exclusion properties.[5][18][19]

Q5: My coupling efficiency is high, but I still see a significant peak that looks like an n-1 shortmer. What else could be happening?

A: If coupling is efficient, there are two other common culprits that can generate n-1-like impurities:

  • Inefficient Capping: The capping step is designed to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert for subsequent cycles.[17] If capping is inefficient, an unreacted site from cycle 'X' can react during cycle 'X+1', leading to a sequence with an internal deletion (an n-1 deletion), which is often indistinguishable from a simple n-1 truncation by mass spectrometry.[2]

    • Solution: Always use fresh, high-quality capping reagents (Acetic Anhydride and N-Methylimidazole).[2] Verify that the synthesizer is delivering the correct volumes.[2]

  • Depurination: During the acidic detritylation step, the N7 nitrogen of purine bases (A and G) can be protonated.[5] Prolonged exposure to acid can lead to the cleavage of the glycosidic bond, resulting in an abasic site.[5][11] This site is unstable and can lead to chain cleavage during the final ammonia deprotection, creating a 5' fragment that can be mistaken for an n-1 shortmer.[2]

    • Solution: Minimize the time of the detritylation step. If depurination is a persistent issue, consider using a weaker deblocking acid, such as 3% Dichloroacetic Acid (DCA) in Toluene instead of Trichloroacetic Acid (TCA).[11]

References
  • Glen Report 21.211: Technical Brief – Synthesis of Long Oligonucleotides. Glen Research. [Link]

  • Tackling Moisture Sensitivity in Oligonucleotide Synthesis: Novel Application of GC-VUV Detection. LCGC International. [Link]

  • Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Research. [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. [Link]

  • Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group. Nucleic Acids Research, Oxford Academic. [Link]

  • Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Glen Report 18.13: Sulfurizing Reagent II - Stable in Solution and Optimized for RNA Sulfurization. Glen Research. [Link]

  • Activators for oligonucleotide synthesis - Google Patents.
  • Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage. PMC, NIH. [Link]

  • Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. [Link]

  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]

  • 3H-1,2-benzodithiol-3-one 1,1-dioxide Cas No 66304-01-6 Beaucage Reagent. IndiaMART. [Link]

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, Oxford Academic. [Link]

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Link]

  • Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. [Link]

  • Activators for oligonucleotide and phosphoramidite synthesis - Google Patents.
  • What affects the yield of your oligonucleotides synthesis. [Link]

  • Phosphorothioate RNA Synthesis Modification. Bio-Synthesis. [Link]

  • Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. ResearchGate. [Link]

  • Glen Report 34-13: Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Research. [Link]

  • Development of Phosphorothioate DNA and DNA Thioaptamers. PMC, NIH. [Link]

  • From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. PubMed Central. [Link]

  • DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. NIH. [Link]

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Reducing phosphodiester impurities in "Sodium O,O-diethyl phosphorothioate" reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium O,O-diethyl phosphorothioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of phosphodiester impurities during their synthetic processes. Here, we provide in-depth answers to frequently asked questions, detailed experimental protocols, and visual guides to enhance your understanding and experimental success.

Frequently Asked Questions (FAQs)

Impurity Characterization

Question 1: What are phosphodiester impurities in the context of this compound synthesis?

Answer: In the synthesis of this compound, a phosphodiester impurity is an analogous molecule where the sulfur atom in the phosphorothioate moiety is replaced by an oxygen atom, forming a phosphodiester linkage.[1][2] This results in the formation of Sodium O,O-diethyl phosphate as the primary phosphodiester impurity. While structurally similar, the presence of this impurity can significantly impact the downstream applications and biological activity of the target compound, particularly in the development of oligonucleotide therapeutics where the phosphorothioate backbone is crucial for nuclease resistance.[3]

Question 2: Why is it critical to control phosphodiester impurity levels?

Answer: The control of phosphodiester impurities is paramount for several reasons:

  • Biological Activity: In therapeutic applications, particularly for antisense oligonucleotides, the phosphorothioate backbone is essential for resisting degradation by nucleases. The presence of phosphodiester linkages can create cleavage sites for these enzymes, reducing the in vivo stability and efficacy of the drug.[4]

  • Physicochemical Properties: The substitution of sulfur with oxygen alters the molecule's polarity and charge distribution. This can affect its solubility, chromatographic behavior, and interaction with other molecules.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies require stringent control and characterization of all impurities.[5] Understanding and minimizing phosphodiester impurities is a critical aspect of process development and quality control.

Mechanism of Formation

Question 3: What are the primary chemical pathways that lead to the formation of phosphodiester impurities during the synthesis of this compound?

Answer: The formation of phosphodiester impurities in phosphorothioate synthesis, whether for small molecules or oligonucleotides, primarily occurs through two mechanisms:

  • Incomplete Sulfurization: The most common pathway is the incomplete reaction of the trivalent phosphite triester intermediate with the sulfurizing agent.[6][7] If any of the phosphite triester remains unreacted, it will be oxidized to the corresponding phosphodiester during subsequent workup or exposure to oxidizing conditions.

  • Oxidative Desulfurization: The phosphorothioate product itself can be sensitive to certain oxidative conditions.[1][8] During the reaction or purification steps, exposure to strong oxidizing agents, or even prolonged exposure to air in the presence of certain catalysts, can lead to the conversion of the phosphorothioate to a phosphodiester.[8]

The following diagram illustrates the competing reaction pathways:

cluster_main Synthesis Pathway cluster_degradation Degradation Pathway Phosphite_Triester O,O-diethyl phosphite triester (P(III) Intermediate) Sulfurization Sulfurization (+ Sulfurizing Agent) Phosphite_Triester->Sulfurization Desired Path Oxidation Oxidation (e.g., I₂, H₂O) Phosphite_Triester->Oxidation Side Reaction (Incomplete Sulfurization) Target_Product This compound (Target Product) Sulfurization->Target_Product Impurity Sodium O,O-diethyl phosphate (Phosphodiester Impurity) Oxidation->Impurity Target_Product_Deg This compound Oxidative_Desulfurization Oxidative Desulfurization (e.g., during workup) Target_Product_Deg->Oxidative_Desulfurization Impurity_Deg Sodium O,O-diethyl phosphate (Phosphodiester Impurity) Oxidative_Desulfurization->Impurity_Deg

Figure 1: Formation pathways of phosphodiester impurities.
Troubleshooting and Mitigation

Question 4: How can I minimize the formation of phosphodiester impurities during the reaction?

Answer: Minimizing phosphodiester impurities requires careful control of the reaction conditions. Here are key parameters to consider:

  • Choice and Stoichiometry of Sulfurizing Agent:

    • Recommendation: Use a highly efficient and soluble sulfurizing agent. Common choices include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), or tetraethylthiuram disulfide (TETD).

    • Causality: A more reactive and soluble sulfurizing agent ensures a faster and more complete conversion of the phosphite triester to the phosphorothioate, minimizing the opportunity for oxidation.[9]

    • Actionable Advice: Use a slight excess of the sulfurizing agent to drive the reaction to completion. The optimal excess will depend on the specific agent and should be determined empirically.

  • Reaction Time and Temperature:

    • Recommendation: Optimize the sulfurization time to ensure complete conversion without promoting side reactions.

    • Causality: Insufficient reaction time can lead to incomplete sulfurization.[6] Conversely, prolonged reaction times, especially at elevated temperatures, can increase the risk of side reactions and degradation of the product.

    • Actionable Advice: Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR or HPLC) to determine the optimal reaction time.

  • Inert Atmosphere:

    • Recommendation: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Causality: This prevents the oxidation of the phosphite triester intermediate by atmospheric oxygen.

    • Actionable Advice: Ensure all reagents and solvents are anhydrous and the reaction vessel is thoroughly purged with an inert gas before starting the reaction.

Question 5: What are the best practices for purifying this compound to remove phosphodiester impurities?

Answer: If phosphodiester impurities are present after the reaction, purification is necessary. The choice of method depends on the scale of the synthesis and the desired purity level.

  • Chromatographic Methods:

    • Anion-Exchange Chromatography (AEX): This is a highly effective method for separating phosphorothioates from their phosphodiester analogs.[4][10]

      • Principle: The phosphorothioate has a slightly different charge distribution and pKa compared to the phosphodiester, allowing for their separation on an anion-exchange resin.

    • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a widely used analytical and preparative technique.[1][2]

      • Principle: An ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase to neutralize the charge on the phosphate and phosphorothioate moieties, allowing for their separation based on hydrophobicity on a reversed-phase column.

  • Crystallization:

    • Principle: If there is a significant difference in the solubility of the sodium salts of the phosphorothioate and the phosphodiester in a particular solvent system, fractional crystallization can be an effective purification method, especially on a larger scale.

The following diagram outlines a general workflow for synthesis and purification:

Start Start: Diethyl Phosphite Reaction Reaction with Sulfur and Base under Inert Atmosphere Start->Reaction Crude_Product Crude Sodium O,O-diethyl phosphorothioate Reaction->Crude_Product Analysis Analysis for Impurities (e.g., HPLC, ³¹P NMR) Crude_Product->Analysis Purification Purification (e.g., AEX Chromatography or Crystallization) Analysis->Purification If impurities > acceptable level Final_Product Pure Sodium O,O-diethyl phosphorothioate Analysis->Final_Product If impurities ≤ acceptable level Purification->Final_Product End End Final_Product->End

Figure 2: General workflow for synthesis and purification.
Analytical Methods

Question 6: Which analytical techniques are most suitable for detecting and quantifying phosphodiester impurities?

Answer: A combination of chromatographic and spectroscopic methods is typically employed for the robust detection and quantification of phosphodiester impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity after charge neutralization with an ion-pairing agent.[1][2]High resolution, can be coupled with mass spectrometry (LC-MS) for definitive identification.[7]Requires specialized and often corrosive mobile phases (e.g., HFIP).[11]
Anion-Exchange Chromatography (AEX) Separation based on charge differences.[4][10]Excellent separation of charged species, does not require ion-pairing agents.Can be less robust than RP-HPLC, direct coupling to MS is challenging.[11]
³¹P NMR Spectroscopy The phosphorus nucleus in a phosphodiester and a phosphorothioate has a distinct chemical shift.Provides direct evidence of the phosphorus environment, can be quantitative.Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information, confirming the identity of the impurity.Isomeric impurities cannot be distinguished by MS alone.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Phosphodiester Impurities

Objective: To synthesize this compound with a low level of the corresponding phosphodiester impurity.

Materials:

  • Diethyl phosphite

  • Sulfur powder

  • Triethylamine (freshly distilled)

  • Sodium hydroxide

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (dried in an oven)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.

  • Inert Atmosphere: Purge the entire system with argon or nitrogen for at least 15 minutes.

  • Reagent Addition:

    • To the flask, add diethyl phosphite (1.0 eq) and anhydrous toluene.

    • In a separate flask, prepare a solution of triethylamine (1.1 eq) in anhydrous toluene and add it to the dropping funnel.

    • Add elemental sulfur (1.05 eq) to the reaction flask with stirring.

  • Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the triethylamine solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by withdrawing a small aliquot, quenching it, and analyzing by ³¹P NMR or TLC. The disappearance of the diethyl phosphite starting material is indicative of reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Prepare a solution of sodium hydroxide (1.0 eq) in water and add it slowly to the reaction mixture.

    • Stir vigorously for 1 hour. The product, this compound, will precipitate or form an aqueous layer.

  • Isolation:

    • Separate the aqueous layer containing the product.

    • Wash the organic layer with water and combine the aqueous layers.

    • Concentrate the aqueous solution under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound using Anion-Exchange Chromatography

Objective: To remove phosphodiester impurities from a crude sample of this compound.

Materials:

  • Crude this compound

  • Strong anion-exchange (SAX) resin

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • HPLC system with a preparative AEX column

Procedure:

  • Sample Preparation: Dissolve the crude product in Buffer A to a known concentration.

  • Column Equilibration: Equilibrate the AEX column with Buffer A until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the bound species using a linear gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 30 column volumes.

    • Rationale: The phosphodiester impurity, being slightly more acidic, is expected to elute slightly later than the phosphorothioate.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by analytical HPLC or another suitable method to identify the fractions containing the pure product.

  • Pooling and Desalting: Pool the pure fractions and desalt them using a suitable method such as dialysis or size-exclusion chromatography to obtain the final product as its sodium salt.

References

  • Investigation of the n - 1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase p-cyanoethyl phosphoramidite method using stepwise sulfuriz
  • Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chrom
  • O,O-Diethyl Thiophosph
  • Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chrom
  • Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfuriz
  • Strategies for the Control of Impurities in Oligonucleotide Synthesis (On-Demand). USP.
  • DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. NIH.
  • Impurity Analysis of a 22mer DNA Phosphorothio
  • Glen Report 10.12 - PREPARING OLIGONUCLEOTIDES FOR ANTISENSE EXPERIMENTS. Glen Research.
  • Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions.
  • Synthesis of phosphorothioates using thiophosphate salts.
  • Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. Revista Desafio Online.
  • Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
  • Typical impurities derived from oligonucleotide synthesis.
  • Characterization and Impurity Analysis of Oligonucleotide Therapeutics. Contract Pharma.
  • Optimization of AIEX purification parameters for phosphorothio
  • The degradation of sodium O,O-diethyl dithiophosphate by bacteria
  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamid
  • CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726. PubChem - NIH.
  • Phosphorothioate Oligodeoxynucleotides: What Is Their Origin and What Is Unique About Them?
  • Phosphorothio
  • O,O-diethyl phosphorothioate | C4H11O3PS | CID 655. PubChem - NIH.
  • Synthesis of chimeric oligonucleotides containing phosphodiester, phosphorothioate, and phosphoramid
  • Oligonucleoside Phosphorothioates.

Sources

Technical Support Center: HPLC Purification of Sodium O,O-diethyl phosphorothioate Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of phosphorothioate (PS) modified oligonucleotides. This guide is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying these therapeutically relevant molecules. Here, you will find in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow and enhance your understanding of the underlying principles.

Section 1: Troubleshooting Guides & FAQs

This section directly addresses the common challenges and questions that arise during the HPLC purification of phosphorothioate oligonucleotides.

Question 1: Why do my phosphorothioate oligonucleotide peaks appear broad, split, or misshapen in my chromatogram?

Answer: This is a hallmark characteristic of phosphorothioate oligonucleotides and is primarily due to the presence of a multitude of diastereomers.[1][2] The synthesis of PS oligonucleotides introduces a chiral center at each phosphorothioate linkage, leading to the formation of 2^(n-1) diastereomers, where 'n' is the number of PS linkages.[1][3] These diastereomers possess subtly different physicochemical properties, resulting in slightly different retention times during chromatography, which manifests as peak broadening or splitting.[1][2][4]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Ion-Pairing Agent: In Ion-Pair Reversed-Phase (IP-RP) HPLC, the choice and concentration of the ion-pairing agent are critical. Using bulky, hydrophobic ion-pairing agents like triethylamine (TEA) in combination with hexafluoroisopropanol (HFIP) can effectively mask the charge differences between diastereomers, leading to sharper peaks.[5] Conversely, smaller ion-pairing agents may enhance the resolution of diastereomers, contributing to broader peaks.[1]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can influence the separation of diastereomers. Experiment with different organic modifiers and gradient slopes to find the optimal balance between resolution and peak shape.

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 50-65°C) can suppress the separation of diastereomers, resulting in narrower and more symmetrical peaks.[4][6] This is because the increased thermal energy can overcome the small energy differences in the interactions between the diastereomers and the stationary phase.

  • Mass Spectrometry Confirmation: To confirm that the broad peak corresponds to your target product and not a collection of impurities, couple your HPLC system to a mass spectrometer (LC-MS).[2] This will allow you to verify the molecular weight of the eluting species across the entire peak.

Question 2: How can I improve the separation of my full-length phosphorothioate oligonucleotide (n) from closely related impurities like n-1 and n+1 products?

Answer: Achieving baseline resolution between the target full-length product and synthesis-related impurities such as failure sequences (n-1) and products with an additional nucleotide (n+1) is a primary goal of purification.[1]

Troubleshooting Steps:

  • Optimize the HPLC Method:

    • Gradient Slope: Employing a shallower gradient can significantly enhance the resolution between the target oligonucleotide and its closely related impurities.[1][7]

    • Ion-Pairing System: In IP-RP HPLC, the hydrophobicity and concentration of the ion-pairing amine directly impact the resolution of n and n-1 mers.[8][9] A systematic evaluation of different ion-pairing agents and their concentrations is recommended.

    • Column Chemistry: While C18 columns are widely used, exploring different stationary phases, such as phenyl-based columns, can offer alternative selectivities for oligonucleotide separations.[1][10]

  • Employ Orthogonal Purification Methods:

    • Anion-Exchange (AEX) Chromatography: AEX is a powerful technique that separates oligonucleotides based on their net negative charge, which is directly proportional to their length.[1][11] This method can be used as an initial purification step or as a complementary technique to IP-RP HPLC to achieve higher purity.[12]

Question 3: I'm observing poor recovery of my phosphorothioate oligonucleotide after purification. What are the potential causes and solutions?

Answer: Low recovery is a frustrating issue that can stem from several factors, including irreversible adsorption to the column, degradation of the oligonucleotide, or suboptimal fraction collection.

Troubleshooting Steps:

  • Column Conditioning and Passivation:

    • Thoroughly equilibrate the HPLC column with the mobile phase before the first injection.

    • For new columns or columns that have been stored, a few blank injections or a dedicated passivation procedure with a high concentration of the oligonucleotide can help to saturate any active sites on the stationary phase and column hardware, thereby improving recovery in subsequent runs.[13]

  • Use Bio-inert HPLC Systems and Columns: Phosphorothioate oligonucleotides are known to interact with metallic surfaces in standard HPLC systems, leading to poor peak shape and low recovery.[6] Utilizing bio-inert or metal-free HPLC systems and columns can significantly mitigate this issue.[6][13]

  • Optimize Mobile Phase pH: The pH of the mobile phase can influence the stability of the oligonucleotide. Ensure the pH is within a range where the oligonucleotide is stable.

  • Check for Oxidation: Phosphorothioate linkages can be susceptible to oxidation. Adding small amounts of a reducing agent like TCEP to the elution buffer during solid-phase extraction can help prevent this.[14]

Section 2: Data Presentation & Key Parameters

Table 1: Common Ion-Pairing Systems for IP-RP HPLC of Phosphorothioate Oligonucleotides
Ion-Pairing AgentCommon Counter-ionTypical Concentration RangeKey Characteristics
Triethylamine (TEA)Hexafluoroisopropanol (HFIP)15-100 mMExcellent for MS compatibility and reducing diastereomer separation, leading to sharper peaks.[5]
Triethylamine (TEA)Acetic Acid (AA)100 mMA more traditional ion-pairing system, may provide different selectivity.[15]
Tributylamine (TBuA)Acetic Acid (AA)10-100 mMMore hydrophobic than TEA, can improve resolution of n/n-1 mers.[8][9]
N,N-dimethylbutylamineAcetic Acid (AA)-Tested as an alternative to TEA, may offer different selectivity.[10]
Table 2: Influence of HPLC Parameters on Purification Outcomes
ParameterEffect on Diastereomer ResolutionEffect on n/n-1 ResolutionGeneral Recommendation
Increased Temperature DecreasesCan ImproveOptimize in the range of 50-65°C for sharper peaks.[4]
Shallower Gradient May IncreaseIncreasesUse shallow gradients (<1% change in organic modifier per minute) for better resolution of impurities.[1][7]
Ion-Pairing Agent Hydrophobicity Moderate hydrophobicity suppressesIncreased hydrophobicity improvesSelect an ion-pairing agent that balances peak sharpening with impurity resolution.[8][9]

Section 3: Experimental Protocols

Protocol 1: General Ion-Pair Reversed-Phase (IP-RP) HPLC Method for Purification
  • Column: C18 reversed-phase column (e.g., XBridge Oligonucleotide BEH C18, Agilent PLRP-S).[16]

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[5]

  • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Acetonitrile:Water.

  • Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[16]

  • Column Temperature: 60°C.[16]

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5-25% B (shallow gradient for elution of target)

    • 17-19 min: 25-95% B (steeper gradient for column wash)

    • 19-21 min: 95% B

    • 21-21.5 min: 95-5% B

    • 21.5-25 min: 5% B (re-equilibration)

  • Injection Volume: Load an appropriate amount of crude oligonucleotide dissolved in water.

Protocol 2: Anion-Exchange (AEX) Chromatography for Initial Purification
  • Column: Strong anion-exchange column (e.g., BioPro IEX, WorkBeads 40Q).[11][17]

  • Mobile Phase A: 10 mM Sodium Hydroxide (for DNA-based oligonucleotides).[11]

  • Mobile Phase B: 10 mM Sodium Hydroxide with 1.5 M Sodium Chloride.

  • Flow Rate: Dependent on column dimensions.

  • Column Temperature: Ambient or slightly elevated.

  • Detection: UV at 260 nm.

  • Gradient:

    • Establish a linear gradient from low to high salt concentration to elute oligonucleotides based on their increasing length (charge).

  • Note: The addition of chaotropic agents like organic solvents (e.g., acetonitrile) to the mobile phase can improve peak shape for hydrophobic phosphorothioate oligonucleotides.[12][18]

Section 4: Visualizations and Workflows

Diagram 1: Troubleshooting Logic for Broad Peaks

Broad_Peak_Troubleshooting cluster_diastereomers Diastereomer Mitigation cluster_impurities Impurity Resolution Start Broad/Split Peak Observed Check_Diastereomers Hypothesis: Diastereomer Co-elution Start->Check_Diastereomers Check_Impurities Hypothesis: Presence of Impurities Start->Check_Impurities Increase_Temp Increase Column Temperature (50-65°C) Check_Diastereomers->Increase_Temp Change_IP Use Bulky Ion-Pair (e.g., TEA/HFIP) Check_Diastereomers->Change_IP Shallow_Gradient Decrease Gradient Slope Check_Impurities->Shallow_Gradient Orthogonal_Method Use Orthogonal Method (e.g., AEX) Check_Impurities->Orthogonal_Method LCMS_Confirm Confirm with LC-MS Increase_Temp->LCMS_Confirm Change_IP->LCMS_Confirm Shallow_Gradient->LCMS_Confirm Orthogonal_Method->LCMS_Confirm

Caption: Troubleshooting workflow for broad or split peaks in PS-oligo HPLC.

Diagram 2: General Purification Workflow

Purification_Workflow cluster_purification Purification Strategy Crude_Oligo Crude Phosphorothioate Oligonucleotide Synthesis AEX Optional: Anion-Exchange Chromatography (AEX) (Length-based separation) Crude_Oligo->AEX IPRP Ion-Pair Reversed-Phase HPLC (IP-RP) (Hydrophobicity-based separation) Crude_Oligo->IPRP Direct to IP-RP AEX->IPRP Orthogonal Purification Fraction_Collection Fraction Collection (Peak-based) IPRP->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Desalting Desalting / Buffer Exchange Pooling->Desalting Final_Product Pure Phosphorothioate Oligonucleotide Desalting->Final_Product

Sources

Technical Support Center: Troubleshooting Side Reactions in Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for oligonucleotide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis of phosphorothioate (PS) oligonucleotides. While the query mentioned "Sodium O,O-diethyl phosphorothioate," it's important to clarify that in modern solid-phase synthesis, phosphorothioate linkages are not introduced using this specific salt. Instead, they are created by the sulfurization of an intermediate phosphite triester. This guide focuses on the side reactions occurring during this critical sulfurization step and other related processes in the synthesis cycle.

Our goal is to provide you with the expertise and practical insights needed to identify, understand, and mitigate these challenges, ensuring the integrity and purity of your synthetic oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a significant phosphodiester (P=O) peak in my mass spectrometry analysis for a phosphorothioate (P=S) synthesis. What is causing this desulfurization?

A1: This is one of the most common impurities in PS oligonucleotide synthesis and is typically the result of incomplete sulfurization or accidental oxidation of the phosphite triester intermediate.

Root Causes and Mechanisms:

  • Inefficient Sulfurization: The sulfur-transfer reagent may not be converting the phosphite triester to a phosphorothioate triester with 100% efficiency in every cycle. This can be due to a degraded or depleted sulfurizing reagent, or insufficient reaction time.

  • Oxidation by Trace Water or Air: The phosphite triester is highly susceptible to oxidation. Any moisture present in the reagents (especially acetonitrile) or leaks in the synthesizer's fluidics system can lead to the formation of the undesired phosphodiester (P=O) linkage.[1][2]

  • Oxidizing Impurities in Reagents: Peroxides in solvents like tetrahydrofuran (THF), which can be used in capping mixtures, are known to oxidize the phosphite triester.[3] This can lead to the formation of desulfurized products that are difficult to separate from the target ASO.[3][4]

Troubleshooting and Prevention:

  • Reagent Quality: Always use anhydrous-grade acetonitrile and other reagents. Ensure sulfurizing agents are fresh and have been stored under appropriate conditions (e.g., protected from moisture and light). Some reagents, like Beaucage Reagent, have limited stability on the synthesizer.[5]

  • Optimize Sulfurization Time: The required time for complete sulfurization can vary depending on the reagent, its concentration, and the sequence context (especially for RNA synthesis).[5] It may be necessary to extend the sulfurization step time.

  • Synthesizer Maintenance: Regularly check the synthesizer for leaks in the fluidics system to prevent exposure to air and moisture.

  • Solvent Purity: Use THF with antioxidants to suppress the formation of peroxides.[4] Be cautious with all solvents used during the synthesis and purification of phosphoramidites.[3]

Q2: My final product is contaminated with a high level of (n-1) shortmers. I thought the capping step was supposed to prevent this. How is this related to phosphorothioate synthesis?

A2: While incomplete capping is a primary cause of (n-1) deletions, issues within the PS synthesis cycle can uniquely contribute to this problem.[1] Interestingly, some side reactions in the sulfurization step can paradoxically lead to a form of in situ capping.

Causality and Experimental Insights:

  • Standard Capping Failure: If the acetic anhydride capping step fails to block unreacted 5'-hydroxyl groups after an inefficient coupling step, these free hydroxyls will react in the next cycle, leading to an oligonucleotide that is missing one nucleotide (n-1).[1]

  • Sulfurization Byproduct Capping: A fascinating phenomenon has been reported where byproducts from certain sulfurizing reagents (like PADS, ADTT, and DDTT) can react with and cap the unreacted 5'-hydroxyl groups.[6][7][8] This "in situ capping" can be beneficial, potentially allowing for the elimination of the traditional acetic anhydride capping step, which simplifies the cycle and can increase yield.[4][6][7] If you are relying on this effect but your sulfurization conditions are not optimal, you may see an increase in (n-1) species.

  • Incomplete Detritylation: If the DMT protecting group is not fully removed from the 5'-hydroxyl, the subsequent phosphoramidite cannot couple, resulting in an (n-1) deletion.[1]

Troubleshooting Workflow:

Troubleshooting_N1 start High (n-1) Impurity Detected q1 Is standard Ac2O capping step included? start->q1 check_cap Verify capping solution activity and delivery. q1->check_cap Yes check_sulfur Ensure sulfurization reagent and conditions are optimal for byproduct capping. q1->check_sulfur No yes_cap Yes no_cap No (Relying on in situ capping) q2 Is coupling efficiency >99%? check_cap->q2 check_sulfur->q2 check_coupling Troubleshoot coupling step: - Fresh phosphoramidites/activator - Check moisture levels - Extend coupling time q2->check_coupling No q3 Is detritylation complete? q2->q3 Yes end_node Problem Resolved check_coupling->end_node check_detrityl Verify deblocking reagent efficacy and contact time. q3->check_detrityl No q3->end_node Yes check_detrityl->end_node

Caption: Troubleshooting workflow for (n-1) impurities.

Q3: I'm observing a +53 Da adduct on thymidine residues in my final product. What is this side reaction?

A3: This is a well-known side reaction resulting in the N3-cyanoethylation of thymidine. While not exclusive to phosphorothioate synthesis, it is a common issue in any oligonucleotide synthesis that uses cyanoethyl protecting groups on the phosphate/phosphorothioate backbone.

Mechanism:

During the final deprotection step with ammonia, the β-cyanoethyl protecting group is removed from the phosphate backbone via β-elimination. This process releases acrylonitrile (CH₂=CHCN) as a byproduct. Acrylonitrile is a Michael acceptor and can react with the N3 position of thymidine, adding a mass of 53 Da.[2] This side reaction is more prominent when synthesizing very long oligonucleotides due to the cumulative amount of acrylonitrile released.[2]

Prevention:

  • Use a Scavenger: Adding a scavenger to the deprotection solution can trap the acrylonitrile before it reacts with the oligonucleotide. Phenol is an effective scavenger for this purpose.[9]

  • Alternative Deprotection: Using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can minimize this side reaction as methylamine is a more effective scavenger of acrylonitrile than ammonia.[2]

  • Pre-Cleavage Wash: A highly effective method is to treat the solid support with a solution of 10% diethylamine (DEA) in acetonitrile before the final ammonia cleavage.[2] The DEA removes the cyanoethyl groups while the oligonucleotide is still on the support, allowing the resulting acrylonitrile to be washed away before it can cause modifications.

Q4: My product is showing signs of degradation, particularly chain cleavage. Can the sulfurization step cause this?

A4: While the phosphorothioate linkage itself is more resistant to nucleases, certain conditions during its synthesis can lead to chain instability.

Root Causes:

  • Incomplete Oxidation/Sulfurization: If a phosphite triester linkage is neither oxidized nor sulfurized, it is unstable and can be cleaved during the subsequent acidic detritylation step.[1]

  • Depurination: This is a major side reaction that leads to chain cleavage. The acidic conditions of the detritylation step (using Trichloroacetic acid or Dichloroacetic acid) can protonate the N7 of purines (A and G), weakening the N-glycosidic bond.[2] This leads to the loss of the base, creating an abasic site, which is susceptible to cleavage during the final basic deprotection. While not directly caused by sulfurization, it's a critical side reaction to control for overall integrity.[10]

  • Instability of Modified Linkages: Some sulfur-transfer reagents or their byproducts could potentially lead to other minor, uncharacterized side reactions that affect backbone stability, although this is less common than the primary causes listed above.

Mitigation Strategies:

  • Ensure Complete Sulfurization: As detailed in Q1, verify the efficiency of your sulfurization step.

  • Use Milder Deblocking Agents: For sensitive sequences, consider using a weaker acid for detritylation to minimize depurination.[2]

  • Optimize Deprotection: Use carefully controlled conditions for the final cleavage and deprotection to avoid degrading the oligonucleotide.

Data Summary & Protocols
Table 1: Comparison of Common Sulfurizing Reagents
ReagentCommon NameAdvantagesDisadvantages / Side Reactions
3H-1,2-benzodithiol-3-one 1,1-dioxide Beaucage ReagentHighly efficient, fast reaction kinetics.[5]Limited stability in solution on the synthesizer; can generate byproducts that may require specific workup.[5][11]
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione DDTTVery stable in solution, good for RNA and DNA synthesis.[5] Byproducts can perform in situ capping.[8]May require longer reaction times compared to Beaucage for some applications.[5]
Phenylacetyl disulfide PADSEfficient and widely used in large-scale synthesis. Byproducts can perform in situ capping.[8]"Aged" solutions can show improved performance, suggesting potential stability issues with fresh solutions.[11]
3-Amino-1,2,4-dithiazole-5-thione Xanthane HydrideDoes not yield oxidants that can cause side reactions.[11] Considered a "gentle" sulfurizing agent.May be less reactive than other options, requiring optimization of reaction conditions.
Diethyldithiocarbonate disulfide DDDInexpensive and efficient.[12]Less commonly cited in recent literature compared to DDTT or Beaucage.
Protocol 1: Quality Control Analysis by Anion-Exchange HPLC

This protocol allows for the separation and quantification of the full-length phosphorothioate product from common failure sequences and phosphodiester impurities.

  • Sample Preparation:

    • Cleave and deprotect the synthesized oligonucleotide from the solid support using your standard protocol.

    • Lyophilize the crude product to a dry powder.

    • Reconstitute the sample in nuclease-free water to a concentration of approximately 10 OD/mL.

  • HPLC Conditions:

    • Column: A suitable weak anion-exchange (WAX) column.

    • Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5, in 10% Acetonitrile.

    • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5, in 10% Acetonitrile.

    • Gradient: A linear gradient from 0% B to 100% B over 30-45 minutes (optimize based on oligo length).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Interpretation:

    • The main peak, eluting last, corresponds to the full-length phosphorothioate product (more negative charge than P=O).

    • Peaks eluting slightly earlier than the main peak can correspond to (n-1) species.

    • A peak corresponding to the phosphodiester version of the oligonucleotide will elute earlier than the P=S product due to its lower charge density.

Diagram: Key Reactions in PS Oligonucleotide Synthesis

PS_Synthesis cluster_main Desired Pathway cluster_side Side Reactions Phosphite Phosphite Triester (P-III) SulfurReagent + Sulfurizing Reagent (e.g., DDTT) Phosphite->SulfurReagent Oxidant + Trace H₂O / O₂ + Peroxides Phosphite->Oxidant PO_Linkage Phosphodiester Triester (P=O Impurity) PS_Linkage Phosphorothioate Triester (P=S) SulfurReagent->PS_Linkage Sulfurization Oxidant->PO_Linkage Oxidation

Caption: Desired sulfurization pathway vs. the oxidation side reaction.

References
  • MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]

  • Yang, J., et al. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. Journal of Organic Chemistry, 83(19), 11577-11585. [Link]

  • Glen Research. (n.d.). Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. [Link]

  • Semantic Scholar. (n.d.). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. [Link]

  • Assay Genie. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. [Link]

  • ScholarWorks. (n.d.). Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides, and Oligonucleotides Containing P. [Link]

  • ResearchGate. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. [Link]

  • Royal Society of Chemistry. (2024). THF peroxide as a factor in generating desulphurised products from the solid-phase synthesis of phosphorothioate-modified oligonucleotides. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. [Link]

  • PubMed. (2003). Solid phase synthesis of phosphorothioate oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent. [Link]

  • Biosynthesis Inc. (2017). Thiol modifiers in oligonucleotide synthesis. [Link]

  • Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • Oxford Academic. (n.d.). Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group. [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage. [Link]

  • Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). [Link]

  • Glen Research. (n.d.). Glen Report 34-13: Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. [Link]

Sources

Improving the efficiency of sulfurization with "Sodium O,O-diethyl phosphorothioate" analogues

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Improving the Efficiency of Sulfurization with Sodium O,O-diethyl phosphorothioate Analogues

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the efficiency of sulfurization reactions using this compound and its analogues. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of this compound and its analogues in sulfurization reactions.

Q1: What is this compound and its primary application in synthesis?

This compound is a salt of a phosphorothioic acid.[1][2][3] It and its analogues are primarily used as sulfurizing agents in organic synthesis. Their main function is to replace a carbonyl oxygen with a sulfur atom, a transformation known as thionation. This is particularly valuable in the synthesis of thioamides from amides and in the preparation of phosphorothioate oligonucleotides, which are of significant interest in therapeutic applications due to their increased resistance to nuclease degradation.[4][5][6]

Q2: What is the general mechanism of sulfurization using these reagents?

While the precise mechanism can vary with the substrate and reaction conditions, the general pathway involves the nucleophilic attack of the carbonyl oxygen of the substrate (e.g., an amide) on the phosphorus atom of the sulfurizing reagent. This is followed by a rearrangement and subsequent elimination to form the thiocarbonyl compound and a phosphate byproduct. The process effectively transfers a sulfur atom from the reagent to the substrate.

Q3: What are the advantages of using this compound analogues over other thionating agents like Lawesson's Reagent or Phosphorus Pentasulfide (P4S10)?

While Lawesson's reagent and P4S10 are powerful thionating agents, they can present challenges in terms of solubility, reaction work-up, and the removal of byproducts.[7][8][9][10][11] Analogues of this compound can offer advantages such as:

  • Improved Solubility: Some analogues are designed for better solubility in common organic solvents, facilitating milder and more controlled reaction conditions.[6]

  • Simplified Work-up: Reactions with these reagents can sometimes lead to more water-soluble byproducts, simplifying purification.[8][9]

  • Milder Reaction Conditions: They can be effective at or near room temperature, which is beneficial for sensitive substrates.[11]

Q4: What are the critical parameters to control for a successful sulfurization reaction?

Several parameters are crucial for optimizing sulfurization efficiency:

  • Stoichiometry: The ratio of the sulfurizing agent to the substrate is critical. An excess of the reagent is often used to drive the reaction to completion, but a large excess can complicate purification.

  • Solvent: The choice of solvent is important for reagent and substrate solubility. Anhydrous solvents are typically necessary to prevent hydrolysis of the reagent.

  • Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.[11][12] However, excessive heat can lead to side reactions and decomposition.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[11]

Troubleshooting Guides

This section provides detailed guidance on common problems encountered during sulfurization reactions, their potential causes, and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired sulfurized product is one of the most common issues.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Reagent Inactivity/Degradation Phosphorothioate reagents can be sensitive to moisture and may degrade over time if not stored properly.Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Before use, ensure the reagent is a free-flowing powder. If degradation is suspected, use a fresh batch of the reagent.
Insufficient Reagent The stoichiometry may be incorrect, or the reagent may have been consumed by side reactions (e.g., with residual water in the solvent).Ensure accurate calculation and weighing of reagents.[13] Use a modest excess of the sulfurizing agent (e.g., 1.2-1.5 equivalents). Dry all solvents and glassware thoroughly before use.[13]
Poor Solubility The substrate or reagent may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Choose a solvent in which both the substrate and the reagent are soluble. If necessary, gently warm the reaction mixture to aid dissolution, but be mindful of potential thermal decomposition.
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature.If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and potential side products by TLC.
Premature Quenching The reaction may not have reached completion before the work-up was initiated.Monitor the reaction progress closely using an appropriate analytical technique.[13] Only quench the reaction once the starting material has been consumed or the reaction has stalled.

Troubleshooting Workflow for Low Yield

Caption: A flowchart for diagnosing the cause of low product yield.

Problem 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Reaction with Solvent Some solvents can react with the sulfurizing agent or the substrate under the reaction conditions.Choose an inert solvent that is known to be compatible with the reaction. Toluene, tetrahydrofuran (THF), and acetonitrile are often good choices.
Over-reaction or Decomposition Prolonged reaction times or excessive heat can lead to the formation of byproducts or decomposition of the desired product.Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Presence of Oxygen or Water These can lead to the formation of oxo-analogues (phosphodiester linkages in oligonucleotide synthesis) or other undesired oxidized byproducts.[14]Perform the reaction under an inert atmosphere. Use anhydrous solvents and reagents.
Substrate-Specific Side Reactions The substrate may have other functional groups that can react with the sulfurizing agent.Protect sensitive functional groups before carrying out the sulfurization reaction. A thorough review of the literature for similar substrates can provide insights into potential side reactions.
Problem 3: Difficulties in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Polar Byproducts The phosphate byproducts of the reaction are often polar and can co-elute with the product during column chromatography.Perform an aqueous work-up before chromatography to remove water-soluble impurities.[11] Washing the organic layer with water or a mild aqueous base can be effective.
Similar Polarity of Product and Byproducts In some cases, the polarity of the product and certain byproducts can be very similar, making chromatographic separation difficult.[7]Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization, if applicable, can be an effective alternative or complementary purification technique.
Product Instability on Silica Gel Some sulfur-containing compounds can be unstable on silica gel, leading to decomposition during chromatography.[13]If instability is suspected, consider using a different stationary phase, such as alumina, or using a less acidic grade of silica gel. Minimizing the time the product spends on the column is also advisable.

General Workflow for a Sulfurization Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware and Solvents C Dissolve Substrate in Anhydrous Solvent A->C B Weigh Substrate and Reagent D Add Sulfurizing Agent B->D C->D E Stir at Appropriate Temperature D->E F Monitor by TLC/HPLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up G->H I Dry Organic Layer H->I J Purify by Chromatography/Recrystallization I->J

Caption: A general experimental workflow for a typical sulfurization reaction.

Experimental Protocols

3.1 General Protocol for the Thionation of an Amide

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the amide (1.0 equivalent) and the this compound analogue (1.2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or toluene) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

References

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. GlobeCore. Retrieved from [Link]

  • Lee, J. S. C., Gupta, S., et al. (n.d.). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. Semantic Scholar. Retrieved from [Link]

  • Lee, J. S. C., Gupta, S., et al. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate. Retrieved from [Link]

  • (n.d.). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Retrieved from [Link]

  • (n.d.). New efficient sulfurizing reagents for the preparation of oligodeoxyribonucleotide phosphorothioate analogues. Oxford Academic. Retrieved from [Link]

  • (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. ResearchGate. Retrieved from [Link]

  • (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Method for the removal of organic sulfur from carbonaceous materials. Google Patents.
  • (n.d.). Synthesis of phosphorothioates using thiophosphate salts. PubMed. Retrieved from [Link]

  • (n.d.). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. Retrieved from [Link]

  • (n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Retrieved from [Link]

  • (2024). What are some common causes of low reaction yields? Reddit. Retrieved from [Link]

  • (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Retrieved from [Link]

  • Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Retrieved from [Link]

  • (n.d.). Sodium diethyl phosphorodithioate. PubChem. Retrieved from [Link]

  • (n.d.). Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Retrieved from [Link]

  • (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Research. Retrieved from [Link]

  • (n.d.). Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts. PMC. Retrieved from [Link]

  • (n.d.). Sulfurization of Oligonucleotides. Glen Research. Retrieved from [Link]

  • (n.d.). phosphorothioic acid, o,o-diethyl ester, sodium salt. PubChem. Retrieved from [Link]

  • (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. Retrieved from [Link]

  • (n.d.). Lowering the sulfurization temperature—thereby improving film.... ResearchGate. Retrieved from [Link]

  • (n.d.). O,O-Diethyl Thiophosphate (Sodium Salt). Veeprho. Retrieved from [Link]

  • (2014). Improving the conversion efficiency of Cu2ZnSnS4 solar cell by low pressure sulfurization. Applied Physics Letters. Retrieved from [Link]

  • (2016). Understanding oligonucleotide Synthesis. University of Huddersfield Repository. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Sodium O,O-diethyl phosphorothioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we often encounter frustrating roadblocks in our experimental workflows. One of the most common, yet challenging, is the poor solubility of highly polar, ionic reagents in organic solvents. You've come here because you're likely facing this exact issue with Sodium O,O-diethyl phosphorothioate.

This guide is designed to move beyond simple suggestions and provide you with a deep, mechanistic understanding of why this salt is difficult to dissolve and to equip you with a range of field-proven strategies to overcome this challenge. The core of the issue lies in the fundamental principle of "like dissolves like." this compound is an ionic salt. The strong electrostatic forces holding the sodium cation and the diethyl phosphorothioate anion together in a crystal lattice are much more favorably overcome by highly polar, protic solvents (like water) than by the less polar environment of a typical organic solvent.

Before we proceed, it is crucial to clarify a point of potential confusion. The name "this compound" can sometimes be used interchangeably in literature with a related compound, "Sodium O,O-diethyl phosphorodi thioate." While their solubility challenges are similar, they are distinct molecules. This guide will address strategies applicable to both, but we will begin by clarifying their properties.

Part 1: Foundational Knowledge & FAQs

This section addresses the most immediate questions researchers face during experimental setup.

FAQ 1: I've tried dissolving this compound in Toluene (or DCM/THF/Hexane) and it won't dissolve. Why?

This is the most common and expected observation. Toluene, hexane, and even moderately polar solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) lack the high polarity and hydrogen-bonding capability required to effectively solvate the individual sodium (Na+) and diethyl phosphorothioate ([EtO]₂PSO⁻) ions. To dissolve the salt, the solvent molecules must provide enough energy to overcome the compound's strong ionic lattice energy. Nonpolar and weakly polar organic solvents cannot do this, leading to insolubility.

FAQ 2: What is the difference between this compound and Sodium O,O-diethyl phosphorodithioate?

The key difference is the number of sulfur atoms bonded to the phosphorus center. This distinction is critical for reaction stoichiometry and product characterization.

  • This compound contains one sulfur atom, typically in a thione (P=S) form.[1]

  • Sodium O,O-diethyl phosphorodithioate contains two sulfur atoms.[2]

Their ionic nature dominates their solubility profile, making both poorly soluble in most organic solvents. However, the dithiophosphate may be slightly more lipophilic ("fat-loving") due to the additional sulfur atom, though this difference is often negligible in practice without specific solubilization techniques.

Property ComparisonThis compoundSodium O,O-diethyl phosphorodithioate
CAS Number 5852-63-1[1][3]3338-24-7[2][4]
Molecular Formula C₄H₁₀NaO₃PS[1][3]C₄H₁₀NaO₂PS₂[2][4]
Molecular Weight 192.15 g/mol [1][3]208.21 g/mol [2][4]
Key Structural Feature One P=S (or P-S) bondTwo sulfur atoms
Water Solubility SolubleHigh (1000 g/L at 20°C)[4][5]
Organic Solubility Generally very poorGenerally very poor
FAQ 3: Can I just heat the mixture to improve solubility?

Heating can modestly increase solubility for some systems, but it comes with significant risks. Organophosphorus compounds can be thermally labile, and prolonged heating can lead to degradation, generating impurities that may complicate your reaction and purification. If you choose to heat, do so cautiously, under an inert atmosphere, and for the minimum time necessary. Always run a small-scale test to check for decomposition (e.g., by TLC or LCMS) before applying heat to your main reaction.

FAQ 4: What is a phase-transfer catalyst and when is it the right tool?

A phase-transfer catalyst (PTC) is a compound that transports an ion from one phase (typically aqueous or solid) into another (typically organic) where the reaction can occur.[6] For your situation, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) pairs its bulky, organic-soluble cation with your diethyl phosphorothioate anion. This new ion pair is "greasy" enough to dissolve in the organic solvent, making the anion available for reaction.[7][8] PTC is the ideal method when you are performing a reaction between the phosphorothioate salt (as a solid or in a separate aqueous phase) and a substrate that is only soluble in an organic solvent.[9]

Part 2: Troubleshooting Guides for Solubility Failure
Scenario 1: Complete Insolubility in Nonpolar or Moderately Polar Solvents
  • Problem: You observe your this compound sitting as an undissolved solid at the bottom of your flask containing a solvent like Toluene, THF, or Acetonitrile. Your reaction fails to initiate.

  • Root Cause Analysis: A severe polarity mismatch exists between your ionic salt and the solvent. The solvent cannot break the ionic lattice of the solid.

  • Solution Pathway:

    • Co-Solvent System: Introduce a small amount of a highly polar, aprotic co-solvent. These solvents are better at solvating ions.

      • Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA).

      • Causality: These co-solvents have high dielectric constants and strong dipole moments, enabling them to interact with and solvate the Na⁺ cation and the phosphorothioate anion, chipping away at the crystal lattice. Even a small percentage can dramatically increase the concentration of the dissolved salt in the bulk organic solvent.[10]

      • Actionable Protocol: Refer to Protocol 1: Using Co-solvents for Enhanced Solubilization .

    • Phase-Transfer Catalysis (Recommended for Biphasic Reactions): If your substrate is sensitive to highly polar solvents like DMF or DMSO, PTC is a superior method.

      • Recommended Catalysts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), or crown ethers like 18-Crown-6.[6][11]

      • Causality: The PTC creates a new, lipophilic ion pair. For example, TBAB will exchange its bromide anion for your phosphorothioate anion. The resulting tetrabutylammonium diethyl phosphorothioate is essentially a "liquid salt" that is soluble in a wide range of organic solvents, from DCM to Toluene.[7][9]

      • Actionable Protocol: Refer to Protocol 2: Application of Phase-Transfer Catalysis .

Visualization: Decision Workflow for Solubilization

start Start: Poor Solubility of This compound q1 Is your substrate stable in polar aprotic solvents (e.g., DMF, DMSO)? start->q1 co_solvent Strategy 1: Use a Co-Solvent System q1->co_solvent  Yes ptc Strategy 2: Use Phase-Transfer Catalysis (PTC) q1->ptc No / Unsure   protocol1 Follow Protocol 1: Co-Solvent Method co_solvent->protocol1 protocol2 Follow Protocol 2: PTC Method ptc->protocol2 end_note Result: Homogeneous reaction or efficient biphasic reaction protocol1->end_note protocol2->end_note

Caption: Decision tree for selecting a solubilization strategy.

Part 3: Detailed Experimental Protocols
Protocol 1: Using Co-solvents for Enhanced Solubilization

This protocol is designed for creating a homogeneous reaction mixture when your substrate can tolerate polar aprotic solvents.

  • System Preparation: To a flame-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add your this compound and any other solid reagents.

  • Primary Solvent Addition: Add the bulk of your desired organic solvent (e.g., THF, Toluene, Acetonitrile). Begin stirring. You will observe that the salt remains largely insoluble.

  • Co-solvent Titration: Using a syringe, add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise to the stirring suspension.

    • Starting Point: Begin by adding 1-5% of the total reaction volume. For a 10 mL reaction, this would be 100-500 µL.

  • Observation and Equilibration: Stir the mixture for 10-15 minutes. Observe if the solid begins to dissolve. The solution may become clear or remain a fine suspension with significantly reduced solid matter.

  • Optimization: If solubility remains poor, continue to add the co-solvent in small increments (1-2% v/v at a time) until a homogenous solution is achieved or until you reach a maximum co-solvent concentration that your reaction can tolerate (typically not exceeding 10-20% v/v).

  • Reaction Initiation: Once the salt is sufficiently dissolved, cool the reaction to the desired temperature before adding your substrate to begin the reaction.

Self-Validation: The visual disappearance of the solid reagent is a primary indicator of success. For sensitive reactions, it is advisable to confirm the concentration of the dissolved salt in a supernatant sample via a calibrated analytical method if available.

Protocol 2: Application of Phase-Transfer Catalysis

This protocol is ideal for reacting the solid salt with a substrate dissolved in a nonpolar or moderately polar organic solvent.

  • Reagent Setup: To a reaction flask, add the this compound (1.0 equivalent), your organic-soluble substrate (e.g., an alkyl halide), and the chosen phase-transfer catalyst.

    • Catalyst Loading: Use 1-10 mol% of the PTC (e.g., Tetrabutylammonium bromide, TBAB). A good starting point is 5 mol%.

  • Solvent Addition: Add your primary organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate).

  • Reaction Conditions: Stir the mixture vigorously at the desired temperature (can be room temperature or elevated). Vigorous stirring is critical to maximize the surface area between the solid salt and the liquid phase, facilitating the ion exchange with the catalyst.

  • Monitoring: Monitor the reaction progress by analyzing the organic phase (e.g., via TLC, GC, or LCMS) for the consumption of your substrate and the appearance of the product.

  • Work-up: Upon completion, the work-up is often simplified. The bulk of the unreacted sodium salt and the catalyst (now paired with the reaction byproduct, e.g., NaBr) can be removed by a simple aqueous wash. The organic-soluble product remains in the organic layer.

Visualization: Mechanism of Phase-Transfer Catalysis

NaX Na⁺[EtO]₂PSO⁻ (Insoluble Salt) QX_org Q⁺[EtO]₂PSO⁻ (Soluble Ion Pair) NaX->QX_org Ion Exchange at Interface QBr_org Q⁺Br⁻ (PTC in Org. Phase) QBr_org->NaX RBr R-Br (Substrate) QX_org->RBr Reaction RSX R-S(P)(OEt)₂ (Product) RBr->RSX QBr_regen Q⁺Br⁻ (Regenerated PTC) RSX->QBr_regen QBr_regen->QBr_org Catalyst Cycle

Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).

References
  • PubChem. (n.d.). Sodium diethyl phosphorodithioate. National Center for Biotechnology Information. Retrieved from [Link][2]

  • LookChem. (n.d.). Cas 3338-24-7, sodium O,O-diethyl dithiophosphate. Retrieved from [Link][4]

  • Horning, D. P., & Horning, E. C. (1976). Process of preparing organophosphorus compounds by phase transfer catalysis. U.S. Patent No. 4,396,556A. Google Patents. Retrieved from [9]

  • PubChem. (n.d.). phosphorothioic acid, o,o-diethyl ester, sodium salt. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Ilia, G., Macarie, L., Bálint, E., & Keglevich, G. (2011). Phase Transfer Catalysis in Phosphorus Chemistry. Catalysis Reviews, 53(2), 167-214. Retrieved from [Link][7]

  • Ilia, G., Macarie, L., Bálint, E., & Keglevich, G. (2011). Phase Transfer Catalysis in Phosphorus Chemistry. Taylor & Francis Online. Retrieved from [Link][8]

  • Demchick, V. V., et al. (2021). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 26(11), 3192. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link][6]

  • Zhang, S., et al. (2006). Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. Journal of Chemical & Engineering Data, 51(3), 967-971. Retrieved from [Link]

  • Semlali, R. M., et al. (2014). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. Molecules, 19(6), 7573-7603. Retrieved from [Link]

  • Verevkin, S. P., & Schick, C. (2020). Comparative Screening of Organic Solvents, Ionic Liquids, and Their Binary Mixtures for Vitamin E Extraction from Deodorizer. MPG.PuRe. Retrieved from [Link]

  • Otero-Diaz, M., et al. (2017). Enhancement of Aqueous Solubility of Organochlorine Pesticides by Ethanol. Water, Air, & Soil Pollution, 228(1), 33. Retrieved from [Link]

  • ResearchGate. (2018). The solubility of inorganic salts in organic solvents? Retrieved from [Link][11]

Sources

"Sodium O,O-diethyl phosphorothioate" reaction monitoring by NMR or mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis and reactions of Sodium O,O-diethyl phosphorothioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for NMR and mass spectrometry-based reaction monitoring. Our goal is to equip you with the expertise to navigate common challenges and ensure the integrity of your experimental results.

Introduction

This compound is a key intermediate in the synthesis of various organophosphorus compounds, including pesticides and therapeutic oligonucleotides.[1][2][3] Accurate monitoring of its formation and subsequent reactions is critical for process optimization, yield determination, and impurity profiling. This guide provides practical, field-tested advice for utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to achieve these analytical goals.

Section 1: Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ³¹P NMR, is a powerful non-invasive technique for real-time reaction monitoring.[4][5][6] It provides quantitative data on the consumption of starting materials, the formation of products, and the emergence of byproducts.

Frequently Asked Questions & Troubleshooting (NMR)

Question 1: My NMR peaks are broad, making quantification difficult. What are the common causes and solutions?

  • Answer: Peak broadening in NMR spectra can stem from several factors.[7] A primary cause is poor shimming of the magnetic field, leading to field inhomogeneity. Always perform a quick shim on your sample before acquisition. Another common issue is sample inhomogeneity due to poor solubility of the analyte or the presence of suspended solids. Ensure your sample is fully dissolved; if solubility is an issue, consider a different deuterated solvent.[7] High sample concentration can also lead to viscosity-related broadening; dilution of the sample may be necessary. Finally, the presence of paramagnetic impurities can significantly broaden peaks. While challenging to remove, their presence should be considered.

Question 2: I'm not sure which nucleus to monitor for my reaction. Should I use ¹H or ³¹P NMR?

  • Answer: The choice between ¹H and ³¹P NMR depends on the specific information you need.

    • ³¹P NMR is often the preferred method for monitoring reactions involving organophosphorus compounds.[4][8][9] The phosphorus nucleus provides a direct window into the chemical environment of the phosphorus atom, with distinct chemical shifts for the starting phosphorothioate, the desired product, and any phosphorus-containing byproducts.[10][11] This often results in a simpler spectrum with less peak overlap compared to ¹H NMR.

    • ¹H NMR is valuable for monitoring changes in the organic moieties of the molecule. For instance, you can track the disappearance of a proton signal from a starting material and the appearance of a new proton signal in the product. However, ¹H spectra can be complex, with potential for overlapping signals, especially in crude reaction mixtures.[7]

Question 3: What are the expected NMR chemical shifts for this compound and potential byproducts?

  • Answer: The chemical shifts can vary slightly depending on the solvent and concentration. However, typical values are provided in the table below. It is always recommended to run a spectrum of your starting material as a reference.

Compound/Functional Group¹H NMR (ppm)³¹P NMR (ppm)Notes
This compound~1.3 (t, 6H, CH₃), ~4.0 (q, 4H, OCH₂)~55-60The ³¹P chemical shift is sensitive to the counter-ion and solvent.[10]
O,O-diethyl phosphate (potential oxidation product)Similar to starting material~0-5Oxidation of the sulfur to oxygen results in a significant upfield shift in the ³¹P spectrum.
Triethyl phosphate (potential byproduct)Similar to starting material~-1A common impurity from the synthesis of the starting material.

Question 4: How can I ensure quantitative accuracy when monitoring my reaction with NMR?

  • Answer: For accurate quantification, ensure complete relaxation of the nuclei between pulses. This is achieved by setting a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the nuclei of interest. For ³¹P NMR, T1 values can be long, so a longer delay may be necessary. Using a known concentration of an internal standard that does not react with the components of your reaction mixture is also crucial for accurate quantification.

Experimental Workflow: NMR Reaction Monitoring

Caption: A typical workflow for monitoring a chemical reaction using NMR spectroscopy.

Section 2: Reaction Monitoring by Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying reaction components.[12][13] Electrospray ionization (ESI) is a common and effective ionization technique for phosphorothioates.[1][14][15]

Frequently Asked Questions & Troubleshooting (MS)

Question 1: I am not seeing a strong signal for my this compound. What could be the issue?

  • Answer: Poor signal intensity in ESI-MS can be due to several factors.[16]

    • Ion Suppression: The presence of high concentrations of salts or other non-volatile components in your sample can suppress the ionization of your analyte. It is crucial to "desalt" your sample before analysis, for example, by using a C18 solid-phase extraction (SPE) cartridge.[12][17]

    • Inappropriate Ionization Mode: this compound is an anionic species. Ensure you are operating the mass spectrometer in negative ion mode.[1]

    • Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the ESI source parameters, such as spray voltage, gas flow, and capillary temperature. Optimize these parameters for your specific compound.[12]

    • Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, if it is too concentrated, you can experience ion suppression.[16]

Question 2: What are the expected m/z values for this compound and its common adducts?

  • Answer: In negative ion mode ESI-MS, you should expect to see the deprotonated molecule. The formation of adducts with cations can be an issue, but proper sample preparation can minimize this.[12][13]

SpeciesFormulaExpected m/z (Negative Ion Mode)Notes
[M-H]⁻[C₄H₁₀O₃PS]⁻169.01The primary ion of interest.[1]
[M+Na-2H]⁻[C₄H₉NaO₃PS]⁻191.00Can be observed, especially with high sodium content.

Question 3: My mass accuracy is poor, making it difficult to confirm the identity of my products.

  • Answer: Poor mass accuracy is a common issue that can often be resolved with routine maintenance and calibration.[16] Always perform a mass calibration of your instrument using the manufacturer's recommended standards before running your samples. Instrument drift can occur over time, so regular calibration is essential. Contamination of the ion source or mass analyzer can also affect mass accuracy; follow the manufacturer's guidelines for cleaning.[16]

Question 4: I see multiple peaks in my chromatogram for what I believe is a single product. What could be the cause?

  • Answer: For phosphorothioate-containing molecules, the phosphorus center can be chiral, leading to the formation of diastereomers if other chiral centers are present.[18] These diastereomers can sometimes be separated by reversed-phase HPLC, resulting in split or broadened peaks.[18] Additionally, in-source fragmentation or the presence of isomers can lead to multiple peaks.

Experimental Workflow: LC-MS Reaction Monitoring

Caption: A generalized workflow for monitoring a reaction using LC-MS.

References

  • J Am Soc Mass Spectrom. 1996 Feb;7(2):189-97.
  • PubChem. O,O-diethyl phosphorothioate.
  • mzCloud.
  • Gilar, M., et al. (2001). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(9), 975–983. [Link]

  • Fabián, L., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(19), 10041-10053. [Link]

  • Jaroszewski, J. W., et al. (1996). NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands. Nucleic Acids Research, 24(5), 829–834. [Link]

  • ResearchGate. Deprotection reaction monitoring via 31 P NMR. [Link]

  • Bleicher, R. J., & Griese, D. D. (1995). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 67(19), 3450–3456. [Link]

  • Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Peters-Clarke, T. R., et al. (2024). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. Molecular & Cellular Proteomics, 23(4), 100742. [Link]

  • SpectraBase. Phosphorothioate - Optional[31P NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Monitoring Reactions by NMR. [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1057–1063. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Shchukina, A., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10488–10495. [Link]

  • Yang, J., et al. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. The Journal of Organic Chemistry, 83(19), 11577–11585. [Link]

  • Deroussent, A., et al. (1995). Electrospray mass spectrometry for the characterization of the purity of natural and modified oligodeoxynucleotides. Rapid Communications in Mass Spectrometry, 9(1), 1-4. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • ResearchGate. (2025). NMR Investigations of Duplex Stability of Phosphorothioate and Phosphorodithioate DNA Analogues Modified in Both Strands. [Link]

  • Anal Chem. (2025). Assessment of Stereochemical Comparability in Phosphorothioated Oligonucleotides by CD, 31P NMR, and NP1 Digestion Coupled to LC-MS. [Link]

  • NIST WebBook. O,O-Diethyl S-eththionylmethyl phosphorothioate. [Link]

  • National Institutes of Health. (2023). Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS). [Link]

  • ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. [Link]

  • ResearchGate. (2025). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]

  • Nucleic Acids Res. (1996). NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands. [Link]

  • eScholarship.org. (2024). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Angewandte Chemie. (2021). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. [Link]

  • The Royal Society of Chemistry. (2016). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-. [Link]

  • YouTube. (2018). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. [Link]

  • Nucleic Acids Research. (1983). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. [Link]

  • ACS Omega. (2024). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. [Link]

  • ResearchGate. O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. [Link]

  • PubChem. phosphorothioic acid, o,o-diethyl ester, sodium salt. [Link]

  • University of Huddersfield Repository. (2016). Understanding oligonucleotide Synthesis. [Link]

  • MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]

  • Oxford Instruments Magnetic Resonance. Real-Time Monitoring of Small Molecule Reactions using the X-Pulse Benchtop NMR. [Link]

Sources

Technical Support Center: Scaling Up Sodium O,O-diethyl phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Bench to Bulk with Sodium O,O-diethyl phosphorothioate

Welcome to the technical support center for the bulk synthesis of this compound (CAS No. 5852-63-1). This molecule is a crucial intermediate in the production of various organophosphorus compounds, including insecticides and cholinesterase inhibitors[1]. While laboratory-scale synthesis provides a straightforward route, scaling up production introduces significant challenges related to reaction control, impurity profiles, and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you anticipate and resolve common issues encountered during scale-up. Our goal is to provide a self-validating framework for robust and efficient bulk synthesis.

Section 1: Synthesis Overview & Core Principles for Scale-Up

The successful scale-up of any chemical synthesis hinges on a deep understanding of the reaction mechanism and its thermodynamics. The synthesis of this compound is typically achieved via the sulfurization of a diethyl phosphite precursor in the presence of a sodium base.

Common Synthetic Route: Sulfurization of Diethyl Phosphite

A prevalent and scalable method involves the reaction of diethyl phosphite with elemental sulfur and a sodium alkoxide, such as sodium ethoxide. This approach is favored for its atom economy and relatively clean conversion.

The key transformation is the addition of elemental sulfur to the trivalent phosphorus center of diethyl phosphite, which is then deprotonated by the base to yield the sodium salt.

// Reactants DiethylPhosphite [label="Diethyl Phosphite\n((EtO)₂P(O)H)"]; Sulfur [label="Elemental Sulfur (S₈)"]; NaOEt [label="Sodium Ethoxide\n(NaOEt)"];

// Intermediates & Products ReactionVessel [label="Reaction Vessel\n(Aprotic Solvent, e.g., Toluene)", shape=cylinder, fillcolor="#FFFFFF"]; Intermediate [label="O,O-diethyl phosphorothioic acid\n((EtO)₂P(S)OH)", style="filled,dashed", fillcolor="#FFFFFF"]; Product [label="this compound\n((EtO)₂P(S)O⁻Na⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Ethanol (EtOH)"];

// Workflow DiethylPhosphite -> ReactionVessel; Sulfur -> ReactionVessel; NaOEt -> ReactionVessel [label=" Controlled\nAddition "]; ReactionVessel -> Intermediate [label=" Sulfurization & \nTautomerization ", style=dashed]; Intermediate -> Product [label=" Deprotonation ", style=dashed]; NaOEt -> Byproduct [label=" Proton Abstraction "]; Product -> Byproduct [style=invis]; // for layout

{rank=same; DiethylPhosphite; Sulfur; NaOEt;} {rank=same; ReactionVessel;} {rank=same; Intermediate; Product; Byproduct;}

caption [label="Fig 1. Synthesis Workflow.", shape=plaintext, fontcolor="#202124"]; } .enddot

Key Scale-Up Considerations:
  • Exotherm Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled, subsurface addition of the sodium ethoxide solution are critical to prevent temperature spikes that can lead to side reactions or a runaway reaction.

  • Mixing and Mass Transfer: The reaction involves a solid (sulfur) and a liquid phase. Efficient agitation is crucial to ensure sulfur is well-suspended and dissolves as it reacts. Poor mixing can lead to localized "hot spots" and incomplete conversion.

  • Solvent Selection: An inert, aprotic solvent like toluene or THF is typically used. The solvent must be dry, as water can react with the sodium ethoxide base and potentially lead to undesirable hydrolysis byproducts.

  • Atmosphere Control: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphorothioate product to its phosphate analog.

Section 2: Troubleshooting Guide for Bulk Synthesis

This section addresses specific problems you may encounter during scale-up, providing potential causes and actionable solutions.

Issue Potential Root Cause(s) Recommended Action(s) & Explanation
1. Low or Stagnant Yield A. Incomplete Sulfur Dissolution/Reaction: Poor mixing or low temperature can slow the reaction of solid sulfur. B. Base Degradation: The sodium ethoxide reagent may have degraded due to moisture exposure. C. Side Reactions: Competing reactions, such as oxidation, may be consuming the product.A. Increase Agitation & Monitor Temperature: Ensure the reactor's agitator is creating a good vortex to suspend the sulfur. Gently increase the temperature to the recommended range (e.g., 40-50°C) to improve sulfur solubility and reaction kinetics. B. Verify Base Quality & Use Fresh Reagent: Titrate the sodium ethoxide solution to confirm its activity. Always use freshly prepared or properly stored base to ensure stoichiometry is correct. C. Ensure Inert Atmosphere: Rigorously purge the reactor with an inert gas (N₂ or Ar) before and during the reaction. Use degassed solvents to minimize dissolved oxygen.
2. Product Discoloration (Yellow/Brown) A. Sulfur Impurities: Unreacted elemental sulfur or polysulfides can remain in the crude product. B. Oxidation: The phosphorothioate can oxidize to the corresponding phosphate, which may have colored impurities. C. Thermal Degradation: High reaction temperatures can cause decomposition. A known decomposition pathway involves thiono-thiolo rearrangement, especially at elevated temperatures[2].A. Optimize Workup: After the reaction, filter the mixture while warm to remove unreacted sulfur. A subsequent wash with a non-polar solvent like hexane can help remove residual sulfur from the isolated solid. B. In-Process Analytics & Strict Inerting: Use ³¹P NMR to monitor for the appearance of a phosphate peak. Improve inerting procedures if oxidation is detected. C. Implement Strict Temperature Control: Maintain the reaction temperature within the validated range. Avoid localized overheating by ensuring efficient mixing and controlled reagent addition.
3. Oily or Gummy Product Isolation A. Solvent Entrapment: The product may precipitate too quickly, trapping solvent within the solid matrix. B. Presence of Byproducts: Byproducts like diethyl phosphorothioic acid (if deprotonation is incomplete) can be oily. C. Incorrect Anti-Solvent: The solvent used for precipitation may not be optimal.A. Controlled Precipitation: Add the anti-solvent (e.g., heptane) slowly to the reaction mixture with vigorous stirring to promote the formation of a crystalline, filterable solid. B. Stoichiometry Check & pH Adjustment: Ensure a slight excess of base is used. During workup, a basic wash (e.g., dilute NaHCO₃) can help ensure all acidic species are converted to their salts. C. Solvent Screening: If issues persist, screen other anti-solvents. A combination of polar (e.g., ethyl acetate) and non-polar (e.g., heptane) solvents can sometimes improve crystal morphology.
4. Exothermic Runaway During Base Addition A. Rapid Reagent Addition: Adding the sodium ethoxide too quickly overwhelms the reactor's cooling capacity. B. Insufficient Cooling: The cooling system is not adequate for the batch size. C. Concentration Too High: The reaction is too concentrated, leading to a rapid rate of heat generation.A. Reduce Addition Rate: Use a dosing pump for slow, controlled, subsurface addition of the base. Monitor the internal temperature closely and program the pump to stop if the temperature exceeds a set limit. B. Process Safety Review: Re-evaluate the heat transfer capability of the reactor. It may be necessary to reduce the batch size or upgrade the cooling system. C. Dilute the Reaction: Running the reaction at a lower concentration will slow the reaction rate and reduce the rate of heat evolution per unit volume.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this reaction? A: The primary hazards involve the reagents and potential byproducts.

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[3][4].

  • Diethyl Phosphite: Can be irritating.

  • Toluene/THF: Flammable solvents. All operations should be conducted in a well-ventilated area (e.g., a fume hood) away from ignition sources.

  • Potential for H₂S: Although less common in this specific synthesis compared to the P₂S₅ route[5], side reactions could potentially generate hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation and have H₂S monitoring in place.

Q2: Which analytical techniques are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • ³¹P NMR Spectroscopy: This is the most powerful tool. It allows for direct monitoring of the disappearance of the diethyl phosphite starting material (δ ≈ 7 ppm, J(P,H) ≈ 690 Hz) and the appearance of the this compound product (δ ≈ 55-60 ppm). It can also quantify key impurities like the oxidized phosphate analog (δ ≈ -1 ppm).

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of the starting material.

  • Gas Chromatography (GC): Can be used to quantify residual solvents in the final product.

Q3: How can I minimize the formation of the O,O-diethyl phosphate byproduct? A: The primary cause of this impurity is oxidation. The phosphorothioate anion is susceptible to oxidation, especially at elevated temperatures or in the presence of air. The most effective preventative measures are:

  • Strict Inert Atmosphere: Use high-purity nitrogen or argon and ensure the reactor is leak-tight.

  • Degassed Solvents: Purge solvents with an inert gas before use to remove dissolved oxygen.

  • Moderate Temperatures: Avoid excessive reaction temperatures, which can accelerate oxidation.

Q4: What are the recommended storage conditions for the final product? A: this compound is hygroscopic and susceptible to oxidation. It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). Storage in a cool, dry place is recommended to ensure long-term stability.

Section 4: Experimental Protocols & Process Logic

Protocol: Scalable Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should be adapted and validated for your specific equipment and scale. A thorough safety review must be conducted before implementation.

Reagents & Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Dosing pump for liquid addition.

  • Diethyl phosphite (1.0 eq).

  • Elemental Sulfur (1.1 eq).

  • Sodium Ethoxide (21% solution in ethanol, 1.05 eq).

  • Anhydrous Toluene.

  • Heptane (as anti-solvent).

Procedure:

  • Reactor Setup: Assemble and dry the reactor. Purge thoroughly with nitrogen for at least 30 minutes.

  • Charge Reagents: Under a positive nitrogen pressure, charge the reactor with anhydrous toluene, diethyl phosphite, and elemental sulfur.

  • Initial Heating & Mixing: Begin agitation to suspend the sulfur. Heat the reactor jacket to 45°C. The internal temperature should reach approximately 40°C.

  • Base Addition (Critical Step): Once the target temperature is stable, begin the slow, subsurface addition of the sodium ethoxide solution via the dosing pump over 2-3 hours. Monitor the internal temperature closely; if it rises more than 5°C, pause the addition until it stabilizes.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction at 40-45°C for an additional 2-4 hours. Monitor the reaction's completion by TLC or ³¹P NMR by taking aliquots periodically.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add heptane (approx. 2 volumes relative to toluene) with vigorous stirring to precipitate the product.

  • Filtration & Drying: Filter the resulting solid slurry. Wash the filter cake with heptane to remove residual toluene and impurities. Dry the solid under vacuum at <40°C to yield the final product.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing common issues during the synthesis.

// Nodes start [label="Process Check", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; yield_check [label="Is Yield < 85%?", shape=diamond, fillcolor="#FBBC05"]; purity_check [label="Is Product Purity Low?", shape=diamond, fillcolor="#FBBC05"]; color_check [label="Is Product Off-Color?", shape=diamond, fillcolor="#FBBC05"]; physical_form_check [label="Is Product Oily/Gummy?", shape=diamond, fillcolor="#FBBC05"];

incomplete_rxn [label="Incomplete Reaction:\n- Check Base Stoichiometry\n- Extend Reaction Time\n- Check Temperature"]; workup_loss [label="Workup Loss:\n- Review Filtration/Transfer Steps\n- Check Product Solubility in Wash"]; oxidation [label="Oxidation Impurity Present:\n- Improve Inert Atmosphere\n- Use Degassed Solvents"]; sulfur_impurity [label="Sulfur Impurity:\n- Filter Reaction Hot\n- Add Hexane Wash Step"]; solvent_entrapment [label="Solvent Entrapment:\n- Slow Down Precipitation\n- Improve Agitation During Precipitation"];

success [label="Process OK", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> yield_check; yield_check -> incomplete_rxn [label="Yes"]; yield_check -> purity_check [label="No"]; incomplete_rxn -> workup_loss [label="If Rxn is Complete"]; purity_check -> oxidation [label="Yes"]; purity_check -> color_check [label="No"]; color_check -> sulfur_impurity [label="Yes"]; color_check -> physical_form_check [label="No"]; physical_form_check -> solvent_entrapment [label="Yes"]; physical_form_check -> success [label="No"];

// Invisible edges for layout edge[style=invis]; oxidation -> color_check; sulfur_impurity -> physical_form_check; workup_loss -> purity_check; solvent_entrapment -> success; } .enddot Caption: Fig 2. A logical decision tree for troubleshooting.

References

  • SAFETY DATA SHEET. (2019). [Link]

  • Sodium diethyl phosphorodithioate. (n.d.). Haz-Map. [Link]

  • Sodium diethyl phosphorodithioate. (n.d.). PubChem. [Link]

  • Optimization of AIEX purification parameters for phosphorothioate oligonucleotides. (n.d.). Bio-Works. [Link]

  • O,O-diethyl phosphorochloridothioate. (n.d.). ChemBK. [Link]

  • Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. (2003). PubMed. [Link]

  • Chemical Synthesis and Purification of Phosphorothioate Antisense Oligonucleotides. (n.d.). [Link]

  • O,O-diethyl phosphorothioate. (n.d.). PubChem. [Link]

  • Method for preparing O, O-diethyl chlorothiophosphate. (2012).
  • Synthesis of phosphorothioates using thiophosphate salts. (2008). ResearchGate. [Link]

  • O,O-Diethyl Thiophosphate (Sodium Salt). (n.d.). Veeprho. [Link]

  • O,O-dialkyl thiophosphoryl chloride. (n.d.). ChemBK. [Link]

  • Synthesis of O,O -Diethyl Arylthiophosphonate from O -Aryl- O , O -diethylthiophosphate. (2008). ResearchGate. [Link]

  • LARGE SCALE SYNTHESIS UPDATE. (n.d.). Glen Research. [Link]

  • phosphorothioic acid, o,o-diethyl ester, sodium salt. (n.d.). PubChem. [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. (2019). MDPI. [Link]

  • Synthesis of phosphorothioamidites derived from 3′-thio-3. (2004). Oxford Academic. [Link]

  • Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). (n.d.). Pure. [Link]

  • Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group. (n.d.). Oxford Academic. [Link]

  • The degradation of sodium O,O-diethyl dithiophosphate by bacteria from metalworking fluids. (1999). PubMed. [Link]

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. (2019). PMC - NIH. [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (n.d.). ResearchGate. [Link]

  • O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Sulfurizing Reagents for Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid therapeutics, the phosphorothioate (PS) linkage is a cornerstone modification, imparting critical nuclease resistance that enhances the in vivo stability and therapeutic potential of oligonucleotides.[1][2] The synthesis of these vital linkages is accomplished through a sulfurization step, a critical juncture in the automated solid-phase synthesis cycle where a phosphite triester intermediate is converted to a phosphorothioate triester. The choice of sulfurizing reagent profoundly impacts the efficiency, purity, and scalability of this process.

This guide provides an in-depth comparison of common sulfurizing reagents used in modern oligonucleotide synthesis. It is designed to move beyond simple cataloging, offering insights into the chemical rationale behind reagent selection and providing actionable, data-supported protocols for process optimization.

A Note on Terminology: The Role of a Sulfurizing Reagent

Before proceeding, it is crucial to clarify the function of a sulfurizing reagent in this context. These reagents act as sulfur-transfer agents , donating a sulfur atom to the trivalent phosphorus of a phosphite triester to yield a pentavalent phosphorothioate triester.

A query was made regarding "Sodium O,O-diethyl phosphorothioate" as a sulfurizing agent. It is important to understand that this compound is an organothiophosphate salt.[3][4] Its chemical structure represents the product of a sulfurization reaction, not the reagent used to achieve it. Such compounds are typically used as intermediates in the synthesis of pesticides and as flotation agents in mining, not as sulfur-transfer reagents in oligonucleotide synthesis.[5][6] This guide will therefore focus on true sulfur-transfer reagents widely adopted in the field.

The Oligonucleotide Synthesis Cycle: The Sulfurization Step

Automated oligonucleotide synthesis is a cyclical process, typically involving four key steps for each nucleotide addition: detritylation, coupling, capping, and oxidation. To create a phosphorothioate linkage, the standard oxidation step (using, for example, iodine and water) is replaced with a sulfurization step.[7]

Oligonucleotide Synthesis Cycle cluster_0 Solid Support Start Growing Oligo Chain (5'-DMT Protected) Detritylation 1. Detritylation (Acidic Removal of DMT) Start->Detritylation Cycle Start Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Sulfurization 3. Sulfurization (Sulfur-Transfer Reagent) Coupling->Sulfurization Phosphite Triester Intermediate Capping 4. Capping (Acetylation of Failures) Sulfurization->Capping Phosphorothioate Triester Formed Capping->Start Cycle Complete Ready for next nucleotide Comparative Workflow cluster_A Synthesis A cluster_B Synthesis B SynthA Oligo Synthesis with Reagent 1 (e.g., Beaucage) Deprotect Cleavage & Deprotection SynthA->Deprotect SynthB Oligo Synthesis with Reagent 2 (e.g., PADS) SynthB->Deprotect Analysis IEX-HPLC or LC-MS Analysis Deprotect->Analysis Compare Compare Purity & Calculate Efficiency Analysis->Compare

Sources

A Senior Application Scientist's Guide to the Validation of Phosphorothioate Incorporation in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of oligonucleotide therapeutics, the precise chemical modification of the nucleic acid backbone is paramount to achieving clinical success. Among the most crucial modifications is the substitution of a non-bridging oxygen atom with sulfur in the phosphate linkage, creating a phosphorothioate (PS) backbone. This alteration confers significant resistance to nuclease degradation, thereby enhancing the pharmacokinetic profile of these drugs. However, the successful and consistent incorporation of PS linkages is a critical quality attribute that demands rigorous analytical validation.

This guide provides an in-depth comparison of the primary analytical methodologies used to validate and quantify phosphorothioate incorporation. We will delve into the underlying principles of each technique, offer field-proven insights into experimental design, and provide detailed protocols for key assays. Furthermore, we will clarify the role of model compounds like "Sodium O,O-diethyl phosphorothioate" in the validation workflow.

The Foundational Role of a Model Compound: this compound

Before analyzing complex oligonucleotides, it is often beneficial to understand the analytical behavior of the chemical moiety of interest in a simplified context. This compound (CAS 5852-63-1) serves as an excellent small molecule model for the phosphorothioate group.[1][2]

Why is this important?

  • Method Development: It allows for the initial optimization of analytical parameters, such as ionization conditions in mass spectrometry or the chemical shift window in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, without the complexity of a large biomolecule.

  • Reference Standard: While not a direct calibrant for a full-length oligonucleotide, it can be used to confirm the identity of degradation products in certain assays or to serve as a system suitability standard to ensure instrument performance.

Its simple, well-defined structure provides a clear and unambiguous signal, making it an invaluable tool for establishing the fundamental analytical characteristics of the phosphorothioate group before tackling the heterogeneity of a synthetic oligonucleotide.

A Comparative Analysis of Core Validation Methodologies

The choice of analytical technique for validating PS incorporation depends on the specific information required, such as quantification, positional information, or stereochemistry. The three most powerful and widely adopted methods are ³¹P NMR Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Digestion followed by chromatography.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: ³¹P NMR is a non-destructive spectroscopic technique that directly probes the chemical environment of phosphorus atoms.[3] With a natural abundance of 100% and high NMR sensitivity, the ³¹P nucleus provides a clear window into the oligonucleotide backbone.[3] Phosphodiester (PO) and phosphorothioate (PS) linkages exhibit distinct and well-resolved chemical shifts, allowing for their unambiguous identification and quantification.[4][5]

Expert Insights & Causality: The beauty of ³¹P NMR lies in its ability to provide a "fingerprint" of the entire phosphorus backbone composition. The chemical shift of each ³¹P nucleus is sensitive to its immediate neighbors and stereochemical configuration (Rp vs. Sp diastereomers), which often results in a complex but highly informative spectral region for the PS linkages.[6][7] This complexity, while challenging to assign to specific positions without further experiments, provides a powerful tool for assessing batch-to-batch consistency of the diastereomeric distribution.[6][7]

Strengths:

  • Quantitative: Provides a direct molar ratio of PS to PO linkages across the entire molecule.

  • Non-destructive: The sample can be recovered and used for other analyses.

  • Stereochemical Information: Can resolve signals from different diastereomers, crucial for assessing manufacturing consistency.[6]

Limitations:

  • Low Throughput: Requires relatively long acquisition times.

  • No Positional Information: Cannot determine the specific location of a failed PS incorporation (a PO linkage) within the sequence from a simple 1D spectrum.

  • Lower Sensitivity: Requires higher sample concentrations compared to mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Operation: LC-MS is a destructive analytical technique that provides highly sensitive and specific molecular weight information.[8] For intact oligonucleotide analysis, ion-pair reversed-phase (IP-RP) liquid chromatography is typically used to separate the full-length product from impurities, such as n-1 or n+1 failure sequences.[9][10][11] The separated molecules are then ionized, commonly by electrospray ionization (ESI), and their mass-to-charge ratio is measured by a mass spectrometer.[12]

Expert Insights & Causality: The power of LC-MS is its ability to confirm the exact molecular mass of the full-length oligonucleotide.[8] Since the substitution of an oxygen (15.999 Da) with a sulfur (31.972 Da) atom results in a mass increase of ~16 Da for each PS linkage, the total molecular weight is a direct reflection of the number of incorporated sulfur atoms. High-resolution mass spectrometers can provide mass accuracy of less than 1 ppm, allowing for confident confirmation of the oligo's composition.[8]

Strengths:

  • High Sensitivity & Specificity: Can detect and identify the main product and minor impurities with high confidence.[13][14]

  • Confirms Overall Incorporation: The intact mass measurement validates the total number of PS linkages in the molecule.

  • Amenable to Quantification: Can be used for both relative and absolute quantification of the target oligonucleotide.[13][14]

Limitations:

  • Destructive: The sample is consumed during the analysis.

  • Indirect Stereochemical Information: Does not directly provide information on the diastereomeric distribution of the PS linkages.

  • Positional Information Requires Fragmentation: Determining the location of a specific modification requires tandem mass spectrometry (MS/MS) experiments, which can be complex to interpret for large oligonucleotides.[15][16]

Enzymatic Digestion with LC-MS Analysis

Principle of Operation: This "bottom-up" approach involves the use of nucleases to digest the oligonucleotide into smaller fragments or individual nucleosides.[15][16][17] Nuclease P1 is particularly effective as it can cleave both PO and PS linkages, providing a robust method for sample degradation.[15][16][18] The resulting digest is then analyzed by LC-MS to identify and quantify the resulting fragments or nucleosides.[18][19]

Expert Insights & Causality: This method excels at providing positional information. By carefully optimizing digestion conditions, one can generate a series of overlapping fragments. The mass of these fragments, identified by MS, can pinpoint the location of any modifications, including inadvertently missed PS incorporations. Furthermore, this technique is invaluable for assessing stereochemical comparability between batches. Nuclease P1 is known to preferentially digest Sp diastereoisomers, meaning that oligonucleotides with different stereochemical profiles will yield different fragmentation patterns under controlled digestion conditions.[18][20]

Strengths:

  • Provides Positional Information: Can identify the specific location of PO defects within a PS backbone.

  • Assesses Stereochemical Comparability: Differences in digestion patterns can highlight batch-to-batch variations in stereochemistry.[18][19]

  • High Sensitivity: Leverages the sensitivity of LC-MS for the analysis of the resulting fragments.

Limitations:

  • Complex Method Development: Requires careful optimization of enzyme concentration, digestion time, and temperature.

  • Indirect Quantification of Total PS: Quantification of overall PS incorporation relies on summing the contributions of all fragments, which can be complex.

  • Potential for Enzyme Bias: The digestion efficiency can be influenced by local sequence context and modification patterns.

Data-Driven Comparison of Validation Methodologies

Feature³¹P NMR SpectroscopyIntact Mass LC-MSEnzymatic Digestion + LC-MS
Primary Output Molar ratio of PS vs. POMolecular weight of intact oligoMolecular weight of fragments
Quantitative Capability Excellent (Direct Molar Ratio)Good (Confirms total number of PS)Indirect (Requires summation)
Positional Information NoNo (Requires MS/MS)Excellent
Stereochemical Info. Good (Provides "fingerprint")Indirect (Requires chiral LC)Good (Comparative analysis)[18][19]
Sample Consumption Non-destructiveDestructiveDestructive
Sensitivity Low (µg-mg range)High (pg-ng range)High (pg-ng range)
Throughput LowHighMedium

Visualizing the Analytical Workflows

To better understand the practical application of these techniques, the following diagrams illustrate a typical experimental workflow and a logical comparison of the methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Oligo Oligonucleotide Sample Dilution Dilution in Mobile Phase A Oligo->Dilution LC IP-RP HPLC Separation Dilution->LC MS ESI-MS (Intact Mass) LC->MS MSMS MS/MS (Fragmentation) MS->MSMS Deconvolution Deconvolution of Mass Spectrum MS->Deconvolution Frag_Analysis Fragment Analysis (Sequence Info) MSMS->Frag_Analysis Mass_Confirm Confirm MW & PS Incorporation Deconvolution->Mass_Confirm

Caption: Workflow for LC-MS based validation of PS oligonucleotides.

Method_Comparison center PS Validation Methods NMR 31P NMR center->NMR LCMS Intact LC-MS center->LCMS Digest Enzymatic Digest + LC-MS center->Digest NMR_P1 Principle: Nuclear Spin NMR->NMR_P1 NMR_P2 Pro: Quantitative, Non-destructive NMR->NMR_P2 NMR_P3 Con: Low Sensitivity, No Positional Info NMR->NMR_P3 LCMS_P1 Principle: Molecular Weight LCMS->LCMS_P1 LCMS_P2 Pro: High Sensitivity, Confirms Total PS LCMS->LCMS_P2 LCMS_P3 Con: Destructive, Indirect Stereo Info LCMS->LCMS_P3 Digest_P1 Principle: Enzymatic Cleavage Digest->Digest_P1 Digest_P2 Pro: Positional Info, Stereo Comparison Digest->Digest_P2 Digest_P3 Con: Complex Method, Potential Bias Digest->Digest_P3

Caption: Comparison of principles, pros, and cons of PS validation methods.

Detailed Experimental Protocols

Trustworthy data is built on robust protocols. The following are detailed, self-validating procedures for the key methodologies discussed.

Protocol 1: Intact Mass Analysis by IP-RP LC-MS

Objective: To confirm the molecular weight of the full-length phosphorothioate oligonucleotide and verify the total number of incorporated sulfur atoms.

1. Preparation of Mobile Phases:

  • Causality: Ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) are essential.[21] HFIP acts as an ion-pairing agent that shields the negative charges on the oligonucleotide backbone, improving chromatographic resolution and MS signal quality.
  • Mobile Phase A: Prepare a solution of 15 mM TEA and 400 mM HFIP in high-purity water.
  • Mobile Phase B: Prepare a solution of 7.5 mM TEA and 200 mM HFIP in 50:50 (v/v) Methanol:Water.
  • System Suitability: Before running samples, inject a known oligonucleotide standard to confirm column performance and MS sensitivity.

2. Chromatographic Conditions:

  • Column: Use a column specifically designed for oligonucleotide separations (e.g., Waters ACQUITY UPLC Oligonucleotide Separation Technology C18).
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 60 °C.
  • Gradient: A typical gradient would be 35% to 55% Mobile Phase B over 15 minutes.
  • Injection Volume: 5 µL of a 10 µM oligonucleotide solution.

3. Mass Spectrometer Settings (Q-TOF System):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
  • Capillary Voltage: 3.0 kV.
  • Mass Range: 500 - 4000 m/z.
  • Data Acquisition: Acquire data over the entire LC run.

4. Data Analysis:

  • Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to convert the series of multiply charged ions into a single, zero-charge mass spectrum.
  • Compare the measured (deconvoluted) mass to the theoretical mass of the target phosphorothioate oligonucleotide. The difference should be within an acceptable tolerance (typically < 20 ppm).
Protocol 2: ³¹P NMR for Quantification of PS Incorporation

Objective: To determine the molar ratio of phosphorothioate to phosphodiester linkages in the oligonucleotide sample.

1. Sample Preparation:

  • Causality: A sufficient concentration is critical for obtaining a good signal-to-noise ratio in a reasonable time. The use of D₂O provides a field frequency lock for the NMR spectrometer.
  • Dissolve 2-5 mg of the oligonucleotide sample in 500 µL of D₂O.
  • Add a known concentration of an internal standard if absolute quantification is desired (e.g., phosphonoacetic acid).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a broadband probe.
  • Nucleus: ³¹P.
  • Experiment: A standard 1D proton-decoupled ³¹P experiment.
  • Recycle Delay (d1): Set to 5 times the longest T₁ relaxation time of the phosphorus nuclei (typically 5-10 seconds) to ensure full relaxation and accurate quantification.
  • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100 for the signals of interest.

3. Data Processing and Analysis:

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
  • Phase and baseline correct the spectrum.
  • Integrate the distinct regions corresponding to the phosphodiester linkages (typically around 0 ppm) and the phosphorothioate linkages (typically a broader peak/region around 55-60 ppm).
  • Calculate the percentage of PS incorporation by dividing the integral of the PS region by the total integral of all phosphorus signals.

Conclusion and Recommendations

The validation of phosphorothioate incorporation is a non-negotiable step in the development of oligonucleotide therapeutics. No single technique provides a complete picture; instead, a multi-faceted approach is required for comprehensive characterization.

  • For routine quality control focused on identity and purity, LC-MS is the workhorse method due to its high throughput, sensitivity, and ability to confirm the overall degree of sulfurization.[22][23]

  • For in-depth characterization, manufacturing process validation, and assessment of batch-to-batch consistency, ³¹P NMR is indispensable. Its ability to provide quantitative data on the PS/PO ratio and a fingerprint of the diastereomeric distribution is unique.[3][6]

  • When positional information is critical, or for investigating stereochemical comparability, enzymatic digestion coupled with LC-MS offers unparalleled insight.[18][19]

By judiciously applying these methodologies, researchers and drug developers can ensure the quality, consistency, and ultimately, the safety and efficacy of their phosphorothioate oligonucleotide therapeutics.

References

  • Establishing stereochemical comparability in phosphorothioate oligonucleotides with nuclease P1 digestion coupled with LCMS analysis. Analyst (RSC Publishing). Available at: [Link]

  • Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. PubMed. Available at: [Link]

  • UPLC/UV MS Analysis of Phosphorothioate Oligonucleotides. Waters. Available at: [Link]

  • Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. ACS Publications. Available at: [Link]

  • Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. ACS Publications. Available at: [Link]

  • Establishing stereochemical comparability in phosphorothioate oligonucleotides with nuclease P1 digestion coupled with LCMS analysis. Analyst (RSC Publishing). Available at: [Link]

  • LC-MS Analysis of Synthetic Oligonucleotides. Waters. Available at: [Link]

  • Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Bioanalysis Zone. Available at: [Link]

  • Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Scilit. Available at: [Link]

  • Establishing stereochemical comparability in phosphorothioate oligonucleotides with nuclease p1 digestion coupled with lcms analysis. Bohrium. Available at: [Link]

  • The use of 31P NMR and Principal Components Analysis to Determine Sameness or Differences Between Diastereomeric Composition of Phosphorothioate Oligonucleotides. ResearchGate. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Development and validation of a method for routine base composition analysis of phosphorothioate oligonucleotides. PubMed. Available at: [Link]

  • Incorporation of terminal phosphorothioates into oligonucleotides. PMC - NIH. Available at: [Link]

  • Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • The use of 31P NMR and Principal Components Analysis to Determine Sameness or Differences Between Diastereomeric Composition of Phosphorothioate Oligonucleotides. Scilit. Available at: [Link]

  • Techniques for Oligonucleotide Analysis. Technology Networks. Available at: [Link]

  • Incorporation of terminal phosphorothioates into oligonucleotides. ResearchGate. Available at: [Link]

  • LC-MS Analysis of Therapeutic Oligonucleotide and Related Products - A comparison of TQ and Q-TOF Systems. Chromatography Today. Available at: [Link]

  • Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Technology Networks. Available at: [Link]

  • Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. ResearchGate. Available at: [Link]

  • Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. LCGC International. Available at: [Link]

  • O,O-Diethyl Thiophosphate (Sodium Salt) | CAS 5852-63-1. Veeprho. Available at: [Link]

  • Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Towards the enzymatic synthesis of phosphorothioate containing LNA oligonucleotides. PubMed. Available at: [Link]

  • phosphorothioic acid, o,o-diethyl ester, sodium salt. PubChem. Available at: [Link]

  • A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide: Phosphorothioate vs. Phosphorodithioate Linkages in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy and Application Comparison for Researchers and Drug Developers

In the pursuit of potent and durable antisense therapeutics, the chemical backbone of the oligonucleotide is not merely a scaffold but a critical determinant of in vivo performance. The journey from a native phosphodiester (PO) linkage, which is rapidly degraded by cellular nucleases, to a stabilized therapeutic agent is paved with chemical ingenuity. Among the most foundational and impactful modifications are the phosphorothioate (PS) and the phosphorodithioate (PS2) linkages.

This guide provides a comprehensive, data-supported comparison of these two sulfur-modified backbones. We will move beyond simple definitions to explore the causal relationships between their structural differences and their resulting biological activities, offering a clear perspective on their respective utilities in modern antisense applications.

The Rationale for Backbone Modification: Overcoming the Nuclease Barrier

The fundamental mechanism of many antisense oligonucleotides (ASOs) relies on their ability to hybridize with a target mRNA, forming a DNA-RNA duplex that is a substrate for RNase H. This endogenous enzyme then cleaves the mRNA strand, leading to a sequence-specific knockdown of gene expression. However, unmodified ASOs are rendered therapeutically ineffective by their swift degradation by nucleases in serum and within cells.[1][2] This necessitates backbone modifications that confer nuclease resistance while ideally preserving the ASO's ability to activate RNase H.[1][3]

cluster_ASO_Mechanism Core RNase H-Dependent Antisense Mechanism ASO Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization Degradation ASO Degradation ASO->Degradation Susceptibility (unmodified) mRNA Target mRNA mRNA->Duplex RNaseH RNase H Enzyme Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Knockdown Gene Expression Knockdown Cleavage->Knockdown Nuclease Cellular Nucleases Nuclease->Degradation

Figure 1: The central role of ASO stability in the RNase H pathway. Unmodified ASOs are intercepted by nucleases, preventing the downstream therapeutic effect.

Structural Distinctions: A Tale of Two Sulfurs

The core difference between PS and PS2 linkages lies in the number of non-bridging oxygen atoms replaced by sulfur. This seemingly minor alteration has significant stereochemical and physicochemical consequences.

  • Phosphorothioate (PS): A single non-bridging oxygen is substituted with a sulfur atom. This creates a chiral center at the phosphorus atom, meaning each PS linkage exists as either an Sp or Rp diastereomer. Standard ASO synthesis produces a racemic mixture of these diastereomers at each linkage position.[4] For a typical 20-mer ASO, this results in a complex mixture of over half a million unique stereoisomers (2¹⁹).[4]

  • Phosphorodithioate (PS2): Both non-bridging oxygens are replaced by sulfur atoms. This modification renders the phosphorus center achiral, eliminating the stereoisomeric complexity inherent to PS linkages.[4][5]

Figure 2: Structural comparison of phosphodiester, phosphorothioate, and phosphorodithioate internucleotide linkages.

Head-to-Head Performance Comparison

The choice of backbone modification directly impacts several key parameters that define an ASO's therapeutic potential.

Performance MetricPhosphorothioate (PS)Phosphorodithioate (PS2)Advantage
Nuclease Resistance HighVery HighPS2
Binding Affinity (Tm) Minor decrease vs. POModerate decrease vs. POPS
RNase H Activation Good (diastereomer dependent)Good (uniform)Neutral/Slightly PS2
Toxicity Profile Moderate; manageableHigher; dose-limitingPS
Stereochemical Complexity High (racemic mixture)Low (achiral)PS2
Nuclease Resistance: The Decisive Edge of PS2

Both modifications dramatically increase the oligonucleotide's half-life in biological media compared to unmodified DNA.[3][6] However, PS2 linkages are demonstrably more resistant to degradation by both exonucleases and endonucleases than their PS counterparts.[4][7] This superior stability is the primary driver for continued interest in PS2 chemistry.

Binding Affinity to Target RNA: A Win for PS

The substitution of oxygen with the larger, less electronegative sulfur atom slightly perturbs the backbone geometry, which can affect hybridization. A full PS backbone typically reduces the melting temperature (Tm) of the ASO-RNA duplex by a small margin compared to a PO backbone. In contrast, a full PS2 backbone leads to a more significant reduction in Tm.[7] This indicates that PS-modified ASOs generally form more stable duplexes with their target mRNA than PS2-modified ASOs, a critical factor for target engagement.

RNase H Activation: A Matter of Uniformity

Both PS and PS2 backbones are recognized by RNase H, enabling the primary antisense mechanism.[8][9] For PS ASOs, the stereochemistry at the phosphorus center influences the efficiency of RNase H cleavage. Because synthetic PS ASOs are a mixture of diastereomers, their overall activity is an average of all stereoisomers. PS2 linkages, being achiral, provide a uniform and predictable substrate for the enzyme, which can be considered an advantage.[4]

Toxicity and Off-Target Effects: The Achilles' Heel of PS2

The increased sulfur content of both modifications enhances their lipophilicity and propensity for non-specific binding to cellular proteins.[10] This is a known driver of toxicity.[10][11] While PS ASOs can cause manageable and often transient side effects like complement activation or effects on the coagulation cascade, PS2 ASOs have historically been associated with a greater degree of toxicity, which has largely precluded their use in clinical development.[10][11][12] Studies have shown that PS ASOs exhibit significantly more non-specific protein binding (around 60%) compared to PS2 and PO oligonucleotides (10-20%).[7]

Synthesis and Workflow Considerations

The synthesis of both PS and PS2 ASOs is based on standard automated solid-phase phosphoramidite chemistry. The key difference is the oxidation step, which is replaced by a sulfurization step. While robust and efficient sulfurizing reagents are commercially available for large-scale PS ASO synthesis, the introduction of the second sulfur for a PS2 linkage requires different thiophosphoramidites and specific deprotection conditions.[4][13]

cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start 1. Detritylation coupling 2. Coupling (Add next base) start->coupling sulfurization 3. Sulfurization coupling->sulfurization capping 4. Capping sulfurization->capping capping->start Repeat for next cycle

Figure 3: Key steps in the synthesis cycle for phosphorothioate (PS) oligonucleotides. The oxidation step of standard synthesis is replaced with sulfurization.

Essential Experimental Protocols

To empirically compare the efficacy of ASOs with different backbone chemistries, the following protocols are fundamental.

Protocol 1: In Vitro ASO Efficacy Assessment

Objective: To quantify the dose-dependent reduction of a target mRNA in a cellular model.

  • Cell Seeding: Plate a relevant human cell line (e.g., A549, HeLa) in 24-well plates at a density that will result in ~70-80% confluency at the time of transfection.

  • ASO Transfection: On the following day, prepare transfection complexes. For each well, dilute the ASO (PS, PS2, and negative controls) and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free media. Combine and incubate for 20 minutes to allow complex formation.

  • Treatment: Add the ASO-lipid complexes to the cells to achieve final concentrations ranging from 1 nM to 100 nM.

  • Incubation: Incubate the treated cells for 24 to 48 hours at 37°C.

  • RNA Isolation & RT-qPCR: Lyse the cells and isolate total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the relative expression levels of the target mRNA and a stable housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the percentage of target mRNA knockdown for each ASO concentration relative to cells treated with a non-targeting control ASO.

Protocol 2: Nuclease Stability Assay in Serum

Objective: To evaluate and compare the half-life of modified ASOs.

  • Reaction Setup: Incubate a fixed amount of each ASO (e.g., 1 µM) in 90% fetal bovine serum (FBS) at 37°C.

  • Time Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of the reaction and immediately quench nuclease activity by adding a strong denaturant/chelator (e.g., formamide loading buffer with EDTA) and freezing at -80°C.

  • Gel Electrophoresis: Once all time points are collected, analyze the samples on a denaturing polyacrylamide gel (dPAGE).

  • Visualization & Quantification: Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold). Image the gel and quantify the band intensity of the full-length ASO at each time point.

  • Analysis: Plot the percentage of intact ASO remaining versus time to determine the degradation kinetics and calculate the half-life for each modification type.

Conclusion and Strategic Recommendations

The selection between PS and PS2 modifications is a classic example of balancing competing therapeutic properties.

  • Phosphorothioates (PS) remain the undisputed workhorse of antisense technology. Their robust nuclease resistance, good binding affinity, and well-characterized, manageable toxicity profile have led to numerous approved therapeutic drugs.[3] For most antisense discovery programs, the PS backbone provides the optimal balance of stability and safety.

  • Phosphorodithioates (PS2) offer a compelling advantage in their superior nuclease stability and lack of stereoisomeric complexity.[4][5] However, this benefit is often outweighed by a decrease in target binding affinity and a more challenging toxicity profile.[7] The primary utility of PS2 linkages today is in specialized applications, such as in aptamer optimization where single PS2 substitutions have been shown to dramatically increase binding affinity, or in chimeric ASO designs where a limited number of PS2 linkages might be strategically placed to bolster stability without incurring excessive toxicity.[4][5]

For drug development professionals, the path is clear: PS-modified oligonucleotides represent the validated, lower-risk foundation for building an antisense therapeutic. The exploration of PS2 linkages should be considered a strategic, second-generation approach aimed at solving specific stability challenges that cannot be addressed by standard PS or other 2'-sugar modifications.

References

  • Glen Research. (n.d.). Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Research Report 34-13. [Link]

  • Ghosh, M. K., Ghosh, K., Dahl, O., & Cohen, J. S. (1993). Evaluation of some properties of a phosphorodithioate oligodeoxyribonucleotide for antisense application. Antisense Research and Development, 3(4), 415-422. [Link]

  • Assay Genie. (2024, November 15). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. [Link]

  • Grigoletto, A., & Mascali, F. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Molecules, 26(11), 3227. [Link]

  • Sato, A., et al. (2022). Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides. The Journal of Organic Chemistry, 87(1), 179-191. [Link]

  • Woolf, T. M., Jennings, C. G., Rebagliati, M., & Melton, D. A. (1990). The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos. Nucleic Acids Research, 18(7), 1763-1769. [Link]

  • Monia, B. P., et al. (1996). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. Journal of Biological Chemistry, 271(24), 14533-14540. [Link]

  • Hoke, G. D., et al. (1991). Effects of phosphorothioate capping on antisense oligonucleotide stability, hybridization and antiviral efficacy versus herpes simplex virus infection. Nucleic Acids Research, 19(20), 5743-5748. [Link]

  • Chmielewski, M. K., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1898. [Link]

  • Sato, A., et al. (2021). Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides. The Journal of Organic Chemistry. [Link]

  • Lorenz, P., et al. (1997). Phosphorothioate Antisense Oligonucleotides Induce the Formation of Nuclear Bodies. Molecular Biology of the Cell, 8(6), 1115-1126. [Link]

  • Yang, X., et al. (2002). Construction and selection of bead-bound combinatorial oligonucleoside phosphorothioate and phosphorodithioate aptamer libraries designed for rapid PCR-based sequencing. Nucleic Acids Research, 30(22), e132. [Link]

  • Wang, H., et al. (2021). Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. Nucleic Acids Research, 49(3), 1637-1653. [Link]

  • Furdon, P. J., et al. (1989). RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds. Nucleic Acids Research, 17(22), 9193-9204. [Link]

  • Ravikumar, V. T., et al. (2006). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 10(5), 901-908. [Link]

  • Bordier, B., et al. (1995). Phosphorothioate oligonucleotides block reverse transcription by the RNase H activity associated with the HIV-1 polymerase. Biochemical and Biophysical Research Communications, 211(3), 1041-1046. [Link]

  • Heidenreich, O., Gryaznov, S., & Nerenberg, M. (1997). RNase H-independent antisense activity of oligonucleotide N3'-->P5' phosphoramidates. Nucleic Acids Research, 25(4), 776-780. [Link]

  • Summerton, J., & Weller, D. (1997). Morpholino and Phosphorothioate Antisense Oligomers Compared in Cell-Free and In-Cell Systems. Antisense & Nucleic Acid Drug Development, 7(2), 63-70. [Link]

  • Iannitti, T., et al. (2014). Phosphorothioate oligonucleotides: effectiveness and toxicity. Current Drug Targets, 15(7), 721-731. [Link]

  • Furdon, P. J., et al. (1989). RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds. ResearchGate. [Link]

  • Liang, X., et al. (2017). A review of the issues in the pharmacokinetics and toxicology of phosphorothioate antisense oligonucleotides. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1067-1077. [Link]

  • Juliano, R. L., et al. (2022). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics, 32(4), 235-246. [Link]

  • Iannitti, T., et al. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Analyzing Off-Target Effects of Phosphorothioate-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Phosphorothioate Modification

Oligonucleotide-based therapeutics represent a paradigm shift in modern medicine, offering the ability to modulate gene expression with high specificity. At the heart of many of these therapies lies a critical chemical modification: the phosphorothioate (PS) linkage, often introduced during solid-phase synthesis using reagents like Sodium O,O-diethyl phosphorothioate.[1][2][3][4] This modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, is the cornerstone of first-generation antisense oligonucleotides (ASOs).[5][6] Its primary advantage is conferring exceptional resistance to nuclease degradation, thereby increasing the drug's half-life in biological systems.[7]

However, this stability comes at a cost. The PS backbone is also a primary source of toxicity and off-target effects, which can be broadly categorized into two classes: hybridization-dependent and hybridization-independent effects.[8][9] For researchers and drug developers, a deep understanding of these effects is not merely academic; it is a critical prerequisite for designing safer, more effective therapeutics. This guide provides an in-depth comparison of PS-modified oligonucleotides with emerging alternatives and details a rigorous experimental framework for the comprehensive evaluation of their off-target profiles.

Deconstructing Off-Target Effects: The Two Mechanistic Pathways

The off-target activity of PS-modified oligonucleotides is not a monolithic phenomenon. It arises from two distinct molecular mechanisms, each with different downstream consequences and requiring different detection strategies.

Hybridization-Dependent Off-Target Effects

This class of off-target effects is a direct consequence of the oligonucleotide's primary function: Watson-Crick base pairing. An ASO may bind to unintended mRNA transcripts that possess a high degree of sequence similarity to the intended target.[10][11] For RNase H-dependent ASOs (gapmers), this unintended binding can recruit the RNase H enzyme, leading to the cleavage and subsequent degradation of the off-target mRNA.[12][13]

The consequences can range from benign to toxic, depending on the function of the unintentionally downregulated gene.[10] The propensity for these effects is influenced by the ASO's length, chemical composition, and the number and position of mismatches to a potential off-target transcript.[14][15] A single mismatch may be insufficient to prevent off-target binding and cleavage, underscoring the need for meticulous bioinformatic screening during the design phase.[11]

Hybridization-Independent Off-Target Effects

This category of effects is sequence-agnostic and stems from the physicochemical properties of the PS modification itself. The negatively charged sulfur atoms in the PS backbone can mediate non-specific interactions with a wide array of cellular proteins, leading to a variety of toxicities.[8][16] These interactions can disrupt normal cellular functions and trigger adverse immunological reactions.[17]

Key reported toxicities include:

  • Complement Activation: PS-ASOs can interact with proteins in the alternative complement pathway, triggering an inflammatory response.[8][18]

  • Coagulation Cascade Disruption: Binding to coagulation factors can lead to a prolonged activated partial thromboplastin time (aPTT), posing a risk of bleeding.[18]

  • Hepatotoxicity: ASOs tend to accumulate in the liver and kidneys, where high concentrations can lead to organ-specific damage.[8][13]

  • Acute Neurotoxicity: Following direct delivery to the central nervous system, some ASOs can cause transient neuronal inhibition.[19]

These effects are often dose-dependent and represent a significant hurdle in clinical development.[18]

cluster_hybrid Hybridization-Dependent cluster_nonhybrid Hybridization-Independent ASO Phosphorothioate ASO Hybrid_Mech Binds to near-complementary unintended mRNA ASO->Hybrid_Mech Sequence Specificity NonHybrid_Mech PS backbone interacts with cellular proteins ASO->NonHybrid_Mech Chemical Property Hybrid_Effect RNase H-mediated degradation of off-target mRNA Hybrid_Mech->Hybrid_Effect Recruits RNase H Hybrid_Outcome Unintended Gene Silencing & Potential Toxicity Hybrid_Effect->Hybrid_Outcome NonHybrid_Effect Non-specific Protein Binding NonHybrid_Mech->NonHybrid_Effect NonHybrid_Outcome • Complement Activation • Coagulation Disruption • Cytotoxicity • Inflammatory Response NonHybrid_Effect->NonHybrid_Outcome

Caption: Mechanisms of PS-Oligonucleotide Off-Target Effects.

Comparative Analysis: Next-Generation Alternatives to Phosphorothioates

The limitations of PS modifications have spurred the development of novel backbone chemistries designed to retain nuclease resistance while improving specificity and reducing toxicity.[20]

ModificationKey FeaturesRNA Binding AffinityNuclease ResistanceOff-Target Protein BindingChirality Issue
Phosphorothioate (PS) Standard for nuclease resistance, supports RNase H.Decreased vs. native.[20]HighHigh , leading to toxicity.[8]Yes (Diastereomers)[21]
Mesyl Phosphoramidate (MsPA) Retains negative charge, but lacks the sulfur atom responsible for protein binding.[22]Higher than PS.[20]HighSignificantly Reduced .[22]Yes (Diastereomers)
Phosphorodithioate (PS2) Both non-bridging oxygens replaced with sulfur.Slightly reduced vs. PS.Higher than PS.[21]ModerateNo (Achiral) [21]

Expert Insights: Mesyl phosphoramidate (MsPA) modifications are particularly promising. By replacing the problematic sulfur atom with a methanesulfonylamido group, MsPA ASOs show a markedly improved therapeutic index, maintaining or even enhancing potency while reducing the pro-inflammatory profile and toxicity seen with PS-ASOs.[20][22] The achiral nature of phosphorodithioate (PS2) linkages is also a significant advantage, as it eliminates the complex mixture of diastereomers present in a typical PS-ASO synthesis, simplifying manufacturing and characterization.[21]

A Rigorous Experimental Framework for Off-Target Profiling

A credible assessment of off-target effects cannot rely on a single method. It requires a multi-tiered approach, starting with computational prediction and moving through comprehensive transcriptomic and proteomic analyses. It is essential to test at least two different ASOs targeting the same transcript to distinguish on-target phenotypes from off-target artifacts.[23][24]

Tier 1: In Silico Prediction and ASO Design

Causality: The foundational step is to proactively minimize hybridization-dependent off-targets through intelligent sequence design. By screening candidate ASO sequences against a comprehensive transcriptome database, we can identify and discard those with a high potential for unintended binding.[15][25]

Protocol: Bioinformatic Screening of ASO Candidates

  • Define ASO Candidates: Generate a list of potential ASO sequences targeting the RNA of interest.

  • Select Database: Utilize a comprehensive human pre-mRNA and mRNA database (e.g., from NCBI, Ensembl). It is crucial to include pre-mRNA sequences as ASOs can target introns.[10]

  • Perform Homology Search: Use tools like BLAST or the UCSC In-Silico PCR tool to align ASO candidates against the database.[26]

  • Set Mismatch Tolerance: Configure the search to allow for a defined number of mismatches (e.g., 1, 2, or 3). Remember that even sequences with several mismatches can sometimes cause off-target effects.[10]

  • Analyze and Filter: Prioritize ASO candidates with the fewest potential off-target sites, especially those with 0 or 1 mismatch. This analysis provides a preliminary risk assessment before committing to synthesis.[11]

Tier 2: Transcriptome-Wide Experimental Analysis

Causality: In silico predictions are not infallible. Experimental validation is required to identify the actual off-target effects in a relevant biological context. RNA-sequencing (RNA-seq) is the current gold standard, providing an unbiased, transcriptome-wide view of all gene expression changes—both intended and unintended.[27][28]

cluster_design Design & Prediction cluster_invitro Cell-Based Analysis cluster_sequencing Sequencing & Validation InSilico In Silico Analysis (BLAST, etc.) ASODesign ASO Candidate Selection InSilico->ASODesign Transfection Transfect ASO & Controls ASODesign->Transfection CellCulture Select & Culture Human Cell Line CellCulture->Transfection RNA_Isolation RNA Isolation Transfection->RNA_Isolation RNASeq RNA-Sequencing (Transcriptome Profile) RNA_Isolation->RNASeq DataAnalysis Differential Expression Analysis RNASeq->DataAnalysis Validation RT-qPCR Validation of Hits DataAnalysis->Validation Final Final Validation->Final Final Off-Target Profile

Caption: Workflow for Transcriptome-Wide Off-Target Analysis.

Protocol: RNA-Seq for Off-Target Identification

  • Cell Culture & Transfection:

    • Select a human cell line relevant to the therapeutic indication.

    • Plate cells and allow them to adhere.

    • Transfect cells with the test ASO, a scrambled negative control ASO, and a mock transfection control.[23] Perform a dose-response curve to identify a suitable concentration.[23]

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • RNA Isolation and Quality Control:

    • Harvest cells and isolate total RNA using a column-based kit or Trizol extraction.

    • Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. A high-quality RIN (RNA Integrity Number) is crucial.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the total RNA (e.g., using a TruSeq Stranded mRNA kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a high-throughput platform like an Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to check raw read quality.

    • Alignment: Align reads to the human reference genome using a splice-aware aligner like HISAT2.[28]

    • Quantification: Count reads mapped to each gene.

    • Differential Expression: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the ASO-treated samples compared to controls.

  • Validation:

    • Select a panel of high-confidence off-target candidates from the RNA-seq data.

    • Validate their downregulation using reverse transcription-quantitative PCR (RT-qPCR), which is a more targeted and often more sensitive method.[10][24]

Tier 3: Genome-Wide Unbiased Break Detection

Causality: While most ASOs function at the RNA level, it is critical to have tools to assess unintended DNA damage, a key safety concern for any genome-interacting therapeutic. Methods developed for CRISPR-Cas9 off-target analysis, such as GUIDE-seq, provide a powerful, unbiased framework for detecting DNA double-strand breaks (DSBs) in living cells.[29] While not a standard ASO toxicity mechanism, running such an assay can provide the highest level of safety assurance.

Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

  • Principle: GUIDE-seq is based on the cellular integration of a short, end-protected double-stranded oligodeoxynucleotide (dsODN) tag into the sites of DNA DSBs. These tags then serve as primer binding sites for amplifying the surrounding genomic DNA for sequencing.[30][31]

  • Cell Transfection:

    • Co-transfect the target cells with the therapeutic agent (in this case, the ASO to be tested for any potential nuclease activity) and the dsODN tag.[30]

  • Genomic DNA (gDNA) Isolation:

    • After incubation (typically 3 days), harvest cells and isolate high-molecular-weight gDNA.[32] Ensure the gDNA is clean (260/280 and 260/230 ratios > 1.8).[32]

  • Library Preparation:

    • Fragmentation: Shear the gDNA to an average size of ~500 bp using a Covaris sonicator.[29]

    • End-Repair and A-tailing: Prepare the DNA fragments for adapter ligation.

    • Adapter Ligation: Ligate half-functional sequencing adapters that include a unique molecular index (UMI) to the DNA fragments.[29]

    • Target Enrichment PCR: Perform two rounds of nested, anchored PCR using primers specific to the integrated dsODN tag and the sequencing adapter. This selectively amplifies the genomic regions where breaks occurred.[29]

  • Sequencing and Analysis:

    • Sequence the prepared library on a benchtop sequencer (e.g., Illumina MiSeq).[30]

    • Use a dedicated bioinformatic pipeline to align reads to the reference genome, identify the integration sites of the dsODN tag, and quantify the number of reads at each site. The read count serves as a proxy for the frequency of cleavage at that location.[30]

Start Co-transfect Cells with ASO + dsODN Tag gDNA Isolate Genomic DNA Start->gDNA Shear Shear gDNA (~500 bp) gDNA->Shear EndRepair End-Repair & A-Tailing Shear->EndRepair Ligate Ligate Adapters with UMIs EndRepair->Ligate PCR Nested PCR Enrichment of Tagged Sites Ligate->PCR Seq High-Throughput Sequencing PCR->Seq Analysis Align Reads & Identify Off-Target Sites Seq->Analysis Result Genome-wide Map of DSB Sites Analysis->Result

Sources

A Comparative Guide to the Stereospecific Inhibition of Cholinesterases by Phosphorothioate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry in Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases essential for the termination of nerve impulses through the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and potentially severe toxic effects. Organophosphorus compounds, widely used as pesticides and nerve agents, are potent irreversible inhibitors of cholinesterases.

The phosphorus atom in many organophosphorothioates is a chiral center, leading to the existence of two enantiomers (R and S isomers). These stereoisomers can exhibit vastly different potencies in their inhibition of cholinesterases, a phenomenon known as stereospecificity. This disparity in activity arises from the three-dimensional arrangement of the substituents around the chiral phosphorus atom and their differential interactions with the active site of the enzyme. Understanding this stereospecificity is paramount for the development of more selective and effective therapeutic agents and for assessing the toxicological risks of chiral pesticides.

Comparative Inhibitory Potency of Chiral Phosphorothioates

The inhibitory potency of organophosphorus compounds is typically quantified by the second-order rate constant (kᵢ) or the concentration required to inhibit 50% of the enzyme activity (IC₅₀). The stereoselectivity of inhibition is often expressed as the ratio of the inhibitory potencies of the two enantiomers.

While specific data for Sodium O,O-diethyl phosphorothioate isomers is elusive, studies on analogous chiral organophosphates provide valuable insights. For instance, research on O,S-diethylphenylphosphonothioate (DEPP) has demonstrated significant stereospecificity in its inhibition of cholinesterases[1].

Table 1: Comparative Inhibition of Cholinesterases by Chiral Organophosphate Isomers

CompoundCholinesteraseIsomerIC₅₀ (µM)kᵢ (M⁻¹min⁻¹)Stereoselectivity Ratio (S/R)
O,S-diethylphenylphosphonothioate (DEPP)[1]human AChES-DEPPlow µM~0.10 min⁻¹ (k₂)Moderate (~20)
R-DEPPPoor inhibitor-
equine BChES-DEPPlow µM~0.10 min⁻¹ (k₂)Moderate (~20)
R-DEPPPoor inhibitor-
eel AChES-DEPP & R-DEPP~150-~1 (nondiscriminatory)
O,O-dimethyl phosphorothioate isomerides[2]rat brain AChEO,S-isomerides-~1000-fold more potent than parent-
Paraoxon[3]human AChE(racemic)-7.0 x 10⁵-
Chlorpyrifos-oxon[3]human AChE(racemic)-9.3 x 10⁶-
human BChE(racemic)-1.67 x 10⁹-

Note: This table presents data from various sources for comparative purposes. The experimental conditions for each study may differ.

The data clearly indicate that the S-enantiomer of DEPP is a significantly more potent inhibitor of human AChE and equine BChE compared to the R-enantiomer[1]. Interestingly, this stereoselectivity is not observed with eel AChE, suggesting differences in the active site architecture between cholinesterases from different species[1]. Furthermore, the isomerization of O,O-dimethyl phosphorothioates to their O,S-dimethyl counterparts leads to a dramatic increase in their anticholinesterase potency[2].

Experimental Protocol: Determination of Cholinesterase Inhibition

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman. This assay is reliable, sensitive, and suitable for high-throughput screening.

Ellman's Assay Protocol

1. Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (ATCh), to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

2. Reagents and Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) solution (10 mM in water)

  • DTNB solution (10 mM in phosphate buffer)

  • Cholinesterase enzyme solution (e.g., purified human AChE or BChE)

  • Test inhibitor solutions (isomers of the phosphorothioate) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 150 µL of phosphate buffer + 50 µL of DTNB solution.

    • Control (100% activity): 100 µL of phosphate buffer + 50 µL of DTNB solution + 25 µL of cholinesterase solution.

    • Test Sample (with inhibitor): 100 µL of phosphate buffer containing the test inhibitor at the desired concentration + 50 µL of DTNB solution + 25 µL of cholinesterase solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of ATCh solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB - ATCh - Enzyme - Inhibitor Solutions Plate Prepare 96-well Plate: - Blanks - Controls - Test Samples Reagents->Plate Preincubation Pre-incubate Plate Plate->Preincubation Reaction Initiate Reaction with ATCh Preincubation->Reaction Measurement Kinetic Measurement at 412 nm Reaction->Measurement RateCalc Calculate Reaction Rates Measurement->RateCalc InhibitionCalc Calculate % Inhibition RateCalc->InhibitionCalc IC50 Determine IC50 Value InhibitionCalc->IC50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.

Mechanistic Basis of Stereospecific Inhibition

The irreversible inhibition of cholinesterases by organophosphorus compounds proceeds through a two-step mechanism:

  • Formation of a Reversible Michaelis-Menten Complex: The inhibitor first binds non-covalently to the active site of the enzyme.

  • Phosphorylation of the Active Site Serine: The phosphorus atom of the inhibitor is then attacked by the hydroxyl group of the catalytic serine residue (Ser203 in human AChE), leading to the formation of a stable, covalent phosphyl-enzyme conjugate and the release of a leaving group.

The stereospecificity of this inhibition is determined by the differential ability of the enantiomers to optimally orient themselves within the enzyme's active site gorge for the phosphorylation step. The active site of cholinesterases is a narrow gorge lined with aromatic amino acid residues that create specific subsites, including a catalytic anionic site (CAS) and a peripheral anionic site (PAS).

The differential binding affinity and reactivity of the R and S isomers are attributed to steric and electronic interactions between the substituents on the chiral phosphorus atom and the amino acid residues lining the active site. For example, one enantiomer may fit more snugly into the active site, positioning its phosphorus atom in closer proximity to the catalytic serine and in a more favorable orientation for nucleophilic attack. Conversely, the other enantiomer may experience steric hindrance, preventing its proper alignment and reducing the rate of phosphorylation.

Stereospecific Interaction at the Cholinesterase Active Site

stereospecific_inhibition cluster_enzyme Cholinesterase Active Site Ser203 Ser203 (Catalytic Serine) His447 His447 Glu334 Glu334 AromaticResidues Aromatic Residues (e.g., Trp86, Tyr337) S_isomer More Potent Isomer (e.g., S-isomer) S_isomer->Ser203 Favorable Orientation High Phosphorylation Rate R_isomer Less Potent Isomer (e.g., R-isomer) R_isomer->Ser203 Steric Hindrance Low Phosphorylation Rate

Caption: Differential interaction of chiral phosphorothioate isomers with the cholinesterase active site.

Conclusion

The stereospecificity of cholinesterase inhibition by chiral organophosphorus compounds is a critical consideration in drug development and toxicology. While specific inhibitory data for the enantiomers of this compound remain to be fully elucidated in the public domain, the principles of stereoselective inhibition are well-established through studies of analogous compounds. The more potent enantiomer typically exhibits a higher affinity for the enzyme's active site and a more favorable orientation for the phosphorylation of the catalytic serine residue. The experimental determination of these inhibitory potencies, primarily through methods like the Ellman's assay, is essential for a comprehensive understanding of the structure-activity relationships of these important molecules. Further research into the specific isomers of this compound will be invaluable for a complete comparative analysis and for advancing our knowledge in the fields of neuropharmacology and toxicology.

References

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  • Ghassemi, M. K., Hurlet, V., Crommen, J., Servais, A. C., & Fillet, M. (2024). Separation of isobaric phosphorothioate oligonucleotides in capillary electrophoresis: study of the influence of cationic cyclodextrins on chemo and stereoselectivity. Frontiers in Analytical Science, 4, 1421463. [Link]

  • Kovačević, V., Maraković, N., & Katalinić, M. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. Scientific Reports, 11(1), 21486. [Link]

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  • Li, Y., et al. (2022). Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature. Journal of Chromatography A, 1681, 463473. [Link]

  • Berge, J. B., & Gasc, M. (1983). Two-dimensional sequential selective comprehensive chiral×reversed-phase liquid chromatography of synthetic phosphorothioate oligonucleotide diastereomers. Journal of Chromatography A, 1720, 465076. [Link]

  • Dou, X., et al. (2011). Separation of oligonucleotide phosphorothioate diastereoisomers by pellicular anion-exchange chromatography. Journal of Chromatography A, 1218(10), 1437-1442. [Link]

  • Nakagawa, M., Kobayashi, H., Kojima, S., Uemura, A., & Uchiyama, M. (1977). Comparison of inhibitory actions of organophosphate pesticides on cholinesterase and lecithin-cholesterol acyltransferase in human plasma. Chemical & Pharmaceutical Bulletin, 25(10), 2530-2534. [Link]

  • Su, M., et al. (2006). Synthesis of phosphorothioates using thiophosphate salts. Arkivoc, 2006(13), 135-145. [Link]

  • Aldridge, W. N. (1953). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E 605) and analogues. Biochemical Journal, 53(1), 110-117. [Link]

  • Su, M., & Sadanandan, E. V. (2006). Synthesis of phosphorothioates using thiophosphate salts. Researcher.Life. [Link]

  • Kovarik, Z., et al. (2004). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Chemico-Biological Interactions, 148(3), 157-166. [Link]

Sources

A Comparative Guide to Targeted vs. Chemical Mutagenesis: CRISPR/Cas9 and Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Modern Imperative for Precise Genetic Alteration

In the landscape of genetic research and therapeutic development, the ability to induce and study mutations is paramount. Historically, this has been the domain of chemical mutagens and radiation, agents that randomly alter genetic code, providing a broad but untargeted view of gene function. Today, the advent of programmable nucleases, particularly the CRISPR/Cas9 system, has revolutionized the field, offering unprecedented precision.

This guide provides a deep, comparative analysis of two fundamentally different approaches to mutagenesis. On one side, we have CRISPR/Cas9 , a sophisticated biological tool for targeted gene editing. On the other, we examine Sodium O,O-diethyl phosphorothioate , an organophosphate compound representative of chemical agents that can induce DNA damage. While not a classical mutagen used for creating genetic diversity in the lab, its potential for genotoxicity provides a stark contrast to the targeted nature of CRISPR. We will explore their mechanisms, specificity, and the experimental workflows required to assess their effects, offering researchers a clear framework for understanding the profound differences between precision editing and random chemical damage.

Pillar 1: Mechanisms of Action - The Scalpel vs. The Hammer

Understanding the fundamental mechanism by which each agent interacts with DNA is critical to appreciating their applications and limitations.

CRISPR/Cas9: Programmable DNA Cleavage

The CRISPR/Cas9 system functions as a molecular scalpel, guided to a specific genomic address by a programmable single guide RNA (sgRNA).[1][2] The process unfolds in a precise sequence of events:

  • Target Recognition: The Cas9 protein, complexed with the sgRNA, scans the genome. The 20-nucleotide spacer region of the sgRNA identifies a complementary DNA sequence.[3]

  • PAM Binding: For the widely used Streptococcus pyogenes Cas9 (SpCas9), stable binding and subsequent cleavage require the presence of a Protospacer Adjacent Motif (PAM) sequence, typically 'NGG', immediately downstream of the target site.[4]

  • Double-Strand Break (DSB): Upon successful binding, the Cas9 nuclease domains create a DSB, typically 3 base pairs upstream of the PAM sequence.[3]

  • Cellular Repair: The cell's endogenous DNA repair machinery is then hijacked to introduce the desired mutation.

    • Non-Homologous End Joining (NHEJ): This is the predominant, error-prone pathway that often results in small, random insertions or deletions (indels) at the cleavage site, leading to gene knockout.[1][3]

    • Homology-Directed Repair (HDR): In the presence of a donor DNA template, this higher-fidelity pathway can be used to insert specific sequences or correct mutations.[1]

Figure 1: Mechanism of CRISPR/Cas9 Gene Editing.
This compound: Non-specific DNA Damage

Unlike the targeted action of CRISPR, this compound and its metabolites, such as Diethylthiophosphate (DETP), represent a class of organophosphorus compounds that can exert genotoxic effects.[5] The mechanism is not one of targeted cleavage but of widespread, stochastic chemical reactions with DNA.

While the complete mutagenic pathway is not fully elucidated, it is understood that such compounds can induce DNA damage, particularly in metabolically active cells like hepatocytes.[5] The process is hypothesized to involve:

  • Metabolic Activation: The parent compound may be metabolized by cellular enzymes (e.g., Cytochrome P450s) into a more reactive intermediate.[5]

  • DNA Adduct Formation: The reactive metabolite can act as an alkylating agent, covalently bonding to nucleotide bases (e.g., guanine).[6]

  • Replication Errors & DNA Strain: These DNA adducts can interfere with DNA replication and transcription, leading to single-base substitutions. They can also destabilize the DNA backbone, potentially leading to single- or double-strand breaks during replication or repair attempts.

  • Cellular Response: The cell's DNA damage response (DDR) pathways are activated to repair the lesions. If the damage is overwhelming or improperly repaired, it can become fixed as a permanent mutation.

Chemical_Mutagenesis Chem Sodium O,O-diethyl phosphorothioate Metabolite Reactive Metabolite Chem->Metabolite 1. Metabolic Activation DNA Genomic DNA Metabolite->DNA 2. Random Attack Adduct DNA Adducts DNA->Adduct 3. Adduct Formation Replication DNA Replication Adduct->Replication DDR DNA Damage Response (DDR) Adduct->DDR Cellular Sensing Mutation Random Point Mutations & Strand Breaks Replication->Mutation 4a. Error-prone bypass or repair failure DDR->Mutation 4b. Imperfect Repair Apoptosis Cell Death (Apoptosis) DDR->Apoptosis Damage Overload Workflow cluster_0 CRISPR/Cas9 Arm cluster_1 Chemical Mutagen Arm cluster_2 Control Arm start Start: Culture of Human Cell Line (e.g., HepG2) crispr_treat Transfect with Cas9 RNP (targeting HPRT gene) start->crispr_treat chem_treat Expose to Sodium O,O-diethyl phosphorothioate start->chem_treat control_treat Mock Treatment (Vehicle Control) start->control_treat culture Incubate & Allow for Mutations to Fix crispr_treat->culture chem_treat->culture control_treat->culture gDNA Harvest Cells & Isolate Genomic DNA (gDNA) culture->gDNA ngs Next-Generation Sequencing (NGS) gDNA->ngs analysis Bioinformatic Analysis: Mutation Calling & Annotation ngs->analysis comparison Compare Mutation Rate, Spectrum, and Distribution analysis->comparison

Figure 3: Comparative Experimental Workflow.
Experimental Protocols

This protocol describes the delivery of a pre-complexed Cas9 ribonucleoprotein (RNP) to achieve targeted gene disruption.

  • Preparation:

    • Culture HepG2 cells to 70-80% confluency in standard media.

    • Synthesize or procure a high-quality sgRNA targeting a well-characterized locus (e.g., an exon of the HPRT1 gene).

    • Procure high-fidelity SpCas9 nuclease.

  • RNP Formation:

    • In a sterile microfuge tube, combine Cas9 protein and the target-specific sgRNA at a 1:2 molar ratio. [7] * Incubate at room temperature for 15 minutes to allow for complex formation.

  • Transfection:

    • Harvest HepG2 cells via trypsinization and count them.

    • Resuspend 200,000 cells in a nucleofection buffer.

    • Add the pre-formed RNP complex to the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply the manufacturer-recommended pulse for HepG2 cells. [8][9] * Immediately transfer cells to a pre-warmed 12-well plate containing culture media.

  • Post-Transfection:

    • Incubate cells for 48-72 hours to allow for editing and subsequent repair to occur.

    • Harvest a portion of the cells for genomic DNA extraction.

This protocol details the treatment of cells with the chemical agent to assess its genotoxic potential.

  • Dose-Response:

    • First, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the sub-lethal concentration range of this compound for HepG2 cells. This ensures that observed effects are due to mutagenesis and not simply cell death.

  • Cell Treatment:

    • Plate HepG2 cells and allow them to adhere overnight.

    • Prepare a fresh solution of this compound in an appropriate vehicle (e.g., DMSO or media).

    • Replace the existing media with media containing the chemical at a pre-determined sub-lethal concentration (e.g., LC20). Include a vehicle-only control.

    • Incubate for a defined period (e.g., 24 hours).

  • Recovery and Expansion:

    • After exposure, remove the chemical-containing media, wash cells thoroughly with PBS, and add fresh media.

    • Culture the cells for several passages (e.g., 7-14 days) to allow any induced DNA damage to be fixed as stable mutations during DNA replication.

    • Harvest cells for genomic DNA extraction.

This protocol provides a high-level overview for detecting and quantifying mutations in all three experimental arms.

  • gDNA Extraction:

    • Extract high-quality genomic DNA from the CRISPR-edited, chemically-treated, and mock-treated cell populations using a commercial kit. [10]2. Library Preparation:

    • For on-target CRISPR analysis, perform PCR to amplify the region surrounding the HPRT1 target site. [11] * For comprehensive off-target and chemical mutagenesis analysis, prepare whole-genome sequencing (WGS) libraries.

    • Ligate appropriate adapters for Illumina or other NGS platforms.

  • Sequencing:

    • Perform deep sequencing to achieve high coverage (e.g., >1,000x for amplicon sequencing, >30x for WGS).

  • Data Analysis:

    • Align sequencing reads to the human reference genome.

    • Use specialized software (e.g., CRISPAltRations, GATK) to call variants (indels and single nucleotide variants - SNVs) relative to the control sample. [12] * For CRISPR: Calculate the percentage of reads at the target site that contain indels. Scan the genome for mutations at predicted off-target sites.

    • For Chemical: Calculate the genome-wide mutation frequency (mutations per megabase) and characterize the mutation signature (e.g., C>T transitions, G>A transitions). [10]

Data Summary: A Tale of Two Mutagens

The expected outcomes from the benchmarking experiment highlight the fundamental operational differences between CRISPR/Cas9 and a chemical agent.

FeatureCRISPR/Cas9 (Targeting a Single Locus)This compound
Primary Effect Targeted Double-Strand BreakRandom DNA Adducts & Damage
On-Target Efficiency High (can exceed 90% in some systems)Not Applicable
Off-Target Profile Low but detectable; occurs at sites with sequence homology. [13]Genome-wide; stochastic. No distinction between on/off-target.
Mutation Type Primarily small insertions/deletions (indels) via NHEJ. [4]Primarily single nucleotide variants (SNVs)/point mutations.
Predictability On-target site is user-defined; off-target sites can be predicted bioinformatically. [13]Unpredictable; depends on chromatin accessibility and local DNA sequence context. [14]
Control High spatiotemporal control via delivery method and timing.Low; dependent on metabolic activation and compound stability.
Primary Application Precise gene knockout, correction, or insertion. [15]Toxicology, studying DNA damage response.

Conclusion: Choosing the Right Tool for the Scientific Question

The comparison between CRISPR/Cas9 and a chemical agent like this compound is not a matter of determining which is "better," but of understanding their profoundly different roles in biological research.

  • CRISPR/Cas9 is a tool of precision engineering. It is the method of choice for hypothesis-driven research that requires the targeted inactivation or modification of specific genes to elucidate their function. [16][17]Its value lies in its programmability and the relatively clean genetic background it produces, allowing for clear attribution of phenotype to genotype.

  • This compound represents an agent of random damage. Its utility is not in creating specific mutants for functional studies, but in the field of toxicology and DNA damage research. Studying its effects allows scientists to understand how cells respond to chemical insults, the mechanisms of DNA repair, and the mutational signatures that carcinogenic compounds may leave on the genome.

For the modern researcher, the choice is clear. For targeted mutagenesis, CRISPR/Cas9 and its derivatives are the undisputed gold standard. For studying the effects of environmental or chemical agents on genome integrity, compounds like this compound serve as relevant, albeit uncontrolled, probes of cellular defense and mutagenesis pathways.

References

  • CRISPR Therapeutics. (n.d.). Gene Editing. Retrieved from [Link] [15]10. Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321726, Sodium diethyl phosphorodithioate. Retrieved from [Link] [18]12. Eugen, L., et al. (2010). Off-target effects related to the phosphorothioate modification of nucleic acids. Nucleic Acid Therapeutics, 20(5), 317-325. [Link]

  • Diagenode. (n.d.). CRISPR/Cas9 editing: mutation detection with mismatch cleavage assay. Retrieved from [Link] [11]14. Brinkman, E. K., et al. (2014). Easy quantification of template-directed CRISPR/Cas9 editing. Nucleic Acids Research, 42(20), e168. [Link]

  • Liu, C., et al. (2022). Drastic differential CRISPR-Cas9 induced mutagenesis influenced by DNA methylation and chromatin features. bioRxiv. [Link] [14]16. Eureka LS. (2024). Classical Mutagenesis vs CRISPR: Modern Approaches to Strain Engineering. Retrieved from [Link] [16]17. ResearchGate. (2017). Site-directed mutagenesis vs CRISPR-Cas9?. Retrieved from [Link] [17]18. Khlestkina, E. K. (2021). CRISPR/Cas9 as a Mutagenic Factor. International Journal of Molecular Sciences, 22(14), 7431. [Link]

  • Kim, S., et al. (2024). Assessment of in vivo chemical mutagenesis by long-read sequencing. Mutagenesis, 40(1), 1-8. [Link] [10]26. FAO/IAEA. (n.d.). Chemical Mutagenesis. Retrieved from [Link] [6]27. Wikipedia. (n.d.). Genome-wide CRISPR-Cas9 knockout screens. Retrieved from [Link]

  • Takara Bio. (n.d.). Guide-it Mutation Detection Kit. Retrieved from [Link]

  • Arana, Á. J., et al. (2024). Comparative Analysis of CRISPR/Cas9 Delivery Methods in Marine Teleost Cell Lines. bioRxiv. [Link] [8][9]32. Lattin, J. E., et al. (2021). Comparative analysis of CRISPR off-target discovery tools following ex vivo editing of CD34+ hematopoietic stem and progenitor cells. The CRISPR Journal, 4(4), 547-558. [Link] [12]35. Horváth, A., et al. (2023). Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies. International Journal of Molecular Sciences, 24(23), 16999. [Link]

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Cost-Benefit Analysis of Using "Sodium O,O-diethyl phosphorothioate" in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium O,O-diethyl phosphorothioate and its close chemical relative, sodium O,O-diethyl phosphorodithioate, are organophosphorus compounds with significant utility in large-scale chemical synthesis. Their unique properties make them valuable intermediates and reagents in diverse industrial applications, most notably in mineral flotation and the synthesis of organophosphate pesticides. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, with a focus on comparing its performance, cost-effectiveness, and environmental impact against viable alternatives. Through an in-depth examination of experimental data and industrial practices, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

While the primary focus is on "this compound," the closely related "Sodium O,O-diethyl phosphorodithioate" is often used in similar applications and will be discussed where relevant, as much of the publicly available industrial data pertains to the dithiophosphate analogue.

Core Industrial Applications and Key Considerations

The utility of this compound in large-scale synthesis is concentrated in two primary sectors:

  • Mineral Flotation: As a collector in the froth flotation process for the separation of valuable sulfide minerals (e.g., copper, lead, zinc, nickel, gold, and silver) from ore.

  • Pesticide Synthesis: As a key intermediate in the production of a wide range of organophosphate insecticides.[1]

The decision to employ this reagent in either of these contexts hinges on a careful evaluation of several factors:

  • Efficacy and Selectivity: The efficiency of mineral recovery or the yield and purity of the final pesticide product.

  • Cost-Effectiveness: The bulk price of the reagent, its required dosage, and the overall process economics.

  • Safety and Handling: The toxicological profile and the necessary precautions for safe industrial-scale use.

  • Environmental Impact: The ecotoxicity of the reagent and its degradation byproducts, as well as the environmental footprint of its manufacturing process.

This guide will dissect each of these aspects in a comparative framework, providing a holistic view of the costs and benefits associated with the use of this compound.

Comparative Analysis in Mineral Flotation

In the mining industry, the selection of a collector is paramount to the economic viability of ore processing. This compound and its dithiophosphate counterpart are highly effective collectors for sulfide minerals. Their primary competitors are xanthates, such as sodium ethyl xanthate (SEX) and potassium amyl xanthate (PAX).

Performance Comparison: Dithiophosphates vs. Xanthates

Experimental data from various studies consistently demonstrate the high performance of dithiophosphates in sulfide mineral flotation. However, their advantages over xanthates are often ore-specific.

MineralCollectorTypical Dosage ( g/ton )pHRecovery (%)Grade (%)Key ObservationsSource(s)
ChalcopyriteSodium Diethyl Dithiophosphate50-1509-1190-95-Good selectivity against pyrite.[1]
ChalcopyriteSodium Ethyl Xanthate50-1509-1185-92-Generally a stronger but less selective collector.[1]
BorniteSodium Diethyl Dithiophosphate100-2009~80-Less effective than xanthates for bornite.[1]
BorniteSodium Butyl Xanthate100-2009>85-Higher recovery for bornite compared to dithiophosphate.[1]
Copper Sulfide OreSodium Diethyl Dithiophosphate6011~88~18High recovery and good grade.[2]
Copper Sulfide OreSodium Ethyl Xanthate6011~86~17Slightly lower recovery and grade compared to dithiophosphate.[2]

Key Insights from Performance Data:

  • Selectivity: Dithiophosphates often exhibit better selectivity than xanthates, particularly in separating copper sulfides from iron sulfides (pyrite).[1][3] This can lead to a higher grade of the final concentrate, reducing downstream processing costs.

  • Strength: Xanthates are generally considered stronger, more aggressive collectors, which can be advantageous for ores with low valuable mineral content but may lead to lower selectivity.[1][4]

  • Ore-Specific Performance: The choice between dithiophosphates and xanthates is highly dependent on the specific mineralogy of the ore being processed. For example, while dithiophosphates can be superior for chalcopyrite, xanthates may be more effective for bornite.[1]

  • Collector Mixtures: In many industrial applications, a combination of dithiophosphates and xanthates is used to leverage the strengths of both, achieving both high recovery and good selectivity.[4][5]

Cost-Benefit Analysis in Flotation
FactorThis compound/dithiophosphateXanthates (e.g., Sodium Ethyl Xanthate)
Bulk Price Generally higher than xanthates.Lower cost, making them economically attractive.[6]
Dosage Often effective at lower dosages due to higher selectivity.[7]May require higher dosages to achieve desired recovery.
Performance Higher selectivity can lead to higher grade concentrates, increasing the value of the final product and reducing smelting costs.[4]Stronger collecting power can lead to higher overall recovery, maximizing the amount of metal extracted.[8]
Environmental More stable in aqueous solutions, leading to lower concentrations of toxic degradation products like carbon disulfide (CS₂). Considered more environmentally friendly.[9][10]Decompose in acidic and neutral conditions to produce highly toxic and flammable carbon disulfide (CS₂).[11][12]
Safety Toxic, but the primary hazard is the parent compound.[1]The decomposition to CS₂ poses a significant inhalation and fire hazard in industrial settings.[11]

Workflow for Collector Selection in Mineral Flotation

G cluster_0 Initial Assessment cluster_1 Laboratory-Scale Testing cluster_2 Pilot-Scale and Economic Analysis cluster_3 Decision Ore_Characterization Ore Mineralogy and Grade Analysis Economic_Goals Define Target Recovery and Grade Ore_Characterization->Economic_Goals Bench_Flotation Bench-Scale Flotation Tests with Dithiophosphate and Xanthate Economic_Goals->Bench_Flotation Performance_Evaluation Analyze Recovery, Grade, and Selectivity Bench_Flotation->Performance_Evaluation Pilot_Plant Pilot Plant Trials with Optimal Collector(s) Performance_Evaluation->Pilot_Plant Cost_Analysis Cost-Benefit Analysis (Reagent Cost, Recovery Value, Environmental and Safety Costs) Pilot_Plant->Cost_Analysis Final_Selection Final Collector Selection and Plant-Scale Implementation Cost_Analysis->Final_Selection

Caption: Logical workflow for selecting a flotation collector.

Comparative Analysis in Organophosphate Pesticide Synthesis

This compound serves as a crucial building block for a variety of organophosphate pesticides. A common synthetic route involves the reaction of its chlorinated derivative, O,O-diethyl phosphorochloridothioate, with a suitable nucleophile.[13][14]

Synthesis of O,O-diethyl phosphorochloridothioate

A prevalent industrial method for synthesizing the key intermediate, O,O-diethyl phosphorochloridothioate, involves a two-step process:[15]

  • Formation of O,O-diethyl dithiophosphoric acid: Reaction of phosphorus pentasulfide with ethanol.

  • Chlorination: Reaction of the resulting dithiophosphoric acid with chlorine gas.

An alternative approach involves the direct reaction of thiophosphoryl chloride with ethanol.[16]

Alternatives in Pesticide Synthesis

The primary alternatives to using this compound or its derivatives in pesticide synthesis often involve different phosphorus-containing starting materials. These can include:

  • Phosphorus trichloride (PCl₃): A more fundamental building block that can be reacted with various alcohols and other reagents to build up the desired organophosphate structure.[5]

  • Phosphorus oxychloride (POCl₃): Used for the synthesis of phosphate-based pesticides (as opposed to phosphorothioates).[17]

  • Other dialkyl phosphorochloridothioates: For example, using O,O-dimethyl phosphorochloridothioate to produce pesticides with methyl ester groups.

The choice of starting material is dictated by the desired final pesticide structure and the overall economics of the synthetic route.

Cost-Benefit Analysis in Pesticide Synthesis
FactorThis compound RouteAlternative Routes (e.g., from PCl₃)
Synthesis Steps May involve fewer steps if the diethyl phosphorothioate moiety is the desired core structure.Can be a more convergent synthesis, allowing for greater flexibility in introducing different alkyl and aryl groups.[5]
Reagent Cost The cost of this compound or its precursors will be a major factor.PCl₃ is a relatively inexpensive commodity chemical, but the overall cost will depend on the other reagents and the number of synthetic steps.
Yield and Purity Can lead to high yields and purity of the final product, especially if the subsequent reaction is a simple coupling.Yields and purity can vary significantly depending on the complexity of the synthesis and the efficiency of each step.
Safety This compound and its derivatives are toxic.[1]PCl₃ is highly corrosive and reacts violently with water. The safety considerations for the entire synthetic route must be evaluated.
Waste Generation The environmental impact will depend on the specific reaction and work-up procedures.Multi-step syntheses can generate more waste streams that require treatment.

Illustrative Synthesis Pathway

G cluster_0 Intermediate Synthesis cluster_1 Pesticide Synthesis P4S10 P₄S₁₀ + Ethanol Dithiophosphoric_Acid O,O-diethyl dithiophosphoric acid P4S10->Dithiophosphoric_Acid Chlorination Chlorination Dithiophosphoric_Acid->Chlorination DEPC O,O-diethyl phosphorochloridothioate Chlorination->DEPC Coupling Coupling Reaction DEPC->Coupling Nucleophile Nucleophile (e.g., substituted phenol or heterocycle) Nucleophile->Coupling Pesticide Organophosphate Pesticide Coupling->Pesticide

Caption: A general synthetic route to organophosphate pesticides via O,O-diethyl phosphorochloridothioate.

Safety and Environmental Considerations

A comprehensive cost-benefit analysis must extend beyond economic factors to include the significant costs associated with safety and environmental protection.

Human Health and Safety

Both this compound and its alternatives, such as xanthates and other organophosphorus precursors, are hazardous materials that require strict handling protocols.

  • This compound/dithiophosphate: These compounds are toxic and can cause skin and eye irritation.[1] Inhalation or ingestion can be harmful. Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.

  • Xanthates: While the parent compounds are also irritants, a major concern is their decomposition to carbon disulfide (CS₂), which is highly flammable, volatile, and neurotoxic.[11][12] This necessitates robust ventilation and fire suppression systems in facilities where xanthates are used.

  • Organophosphate Pesticides: The final products are, by design, biologically active and often highly toxic.[2][18] Their synthesis requires stringent containment measures to prevent worker exposure.

Environmental Impact

The environmental fate of these compounds is a critical consideration.

  • Dithiophosphates: They are generally more stable in aqueous environments than xanthates, leading to a lower potential for the formation of toxic byproducts.[9][10] However, they are still toxic to aquatic life and their discharge into the environment must be carefully controlled.[1]

  • Xanthates: Their decomposition in water can release CS₂, which is harmful to aquatic organisms.[11] The overall environmental impact of xanthates is generally considered to be higher than that of dithiophosphates due to the toxicity of their degradation products.[12]

  • Pesticide Manufacturing: The production of organophosphate pesticides generates wastewater streams that can contain the active ingredient, intermediates, and byproducts.[3] These streams require extensive treatment before discharge to prevent environmental contamination.

Experimental Protocols

To provide a practical context for the comparative data presented, this section outlines a general protocol for a key experiment in the evaluation of flotation collectors.

Protocol: Bench-Scale Flotation Test for Copper Sulfide Ore

Objective: To compare the flotation performance of this compound and Sodium Ethyl Xanthate in the recovery of copper from a sulfide ore.

Materials:

  • Representative ore sample, ground to a suitable particle size (e.g., 80% passing 75 µm)

  • This compound solution (e.g., 1% w/v)

  • Sodium Ethyl Xanthate solution (e.g., 1% w/v)

  • Frother (e.g., MIBC - Methyl Isobutyl Carbinol)

  • pH modifier (e.g., lime or sodium hydroxide)

  • Deionized water

  • Laboratory flotation cell

  • Filtration apparatus

  • Drying oven

  • Assay equipment for copper analysis (e.g., AAS or ICP-OES)

Procedure:

  • Pulp Preparation:

    • Add a specific weight of the ground ore (e.g., 1 kg) to the flotation cell.

    • Add a known volume of deionized water to achieve the desired pulp density (e.g., 30% solids).

    • Agitate the pulp for a set time to ensure proper mixing.

  • Conditioning:

    • Adjust the pulp pH to the desired level (e.g., 10.5) using the pH modifier.

    • Add the collector (either this compound or Sodium Ethyl Xanthate) at a specific dosage (e.g., 50 g/ton ).

    • Condition the pulp with the collector for a set time (e.g., 5 minutes).

    • Add the frother at a specific dosage (e.g., 25 g/ton ).

    • Condition the pulp with the frother for a shorter time (e.g., 2 minutes).

  • Flotation:

    • Introduce air into the flotation cell to generate a froth.

    • Collect the froth concentrate for a specific period (e.g., 10 minutes), scraping the froth from the surface at regular intervals.

  • Sample Processing and Analysis:

    • Filter and dry the collected concentrate and the remaining tailings.

    • Determine the weight of the dry concentrate and tailings.

    • Analyze the copper content of the feed, concentrate, and tailings using appropriate analytical techniques.

  • Calculations:

    • Calculate the copper recovery in the concentrate.

    • Calculate the copper grade of the concentrate.

Experimental Workflow Diagram

G Pulp_Prep Pulp Preparation (Ore + Water) Conditioning Conditioning (pH Adjustment, Collector and Frother Addition) Pulp_Prep->Conditioning Flotation Flotation (Air Introduction and Froth Collection) Conditioning->Flotation Sample_Processing Sample Processing (Filtering and Drying of Concentrate and Tailings) Flotation->Sample_Processing Analysis Assay for Copper Content Sample_Processing->Analysis Calculations Calculation of Recovery and Grade Analysis->Calculations

Caption: Workflow for a bench-scale flotation experiment.

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced landscape where the optimal choice of reagent is highly application-dependent.

In mineral flotation , this compound (and its dithiophosphate analogue) offers the significant advantage of higher selectivity, often leading to higher-grade concentrates. This can translate to substantial downstream cost savings in smelting and refining. While generally more expensive than their primary competitors, xanthates, their effectiveness at lower dosages and their more favorable environmental profile make them a compelling choice, particularly for complex ores where selectivity is paramount. The higher stability of dithiophosphates, which minimizes the formation of hazardous carbon disulfide, is a critical safety and environmental benefit.[9][10]

In pesticide synthesis , this compound serves as a valuable intermediate. The decision to use this precursor versus building the organophosphate from more fundamental starting materials like phosphorus trichloride depends on the specific target molecule and the overall synthetic strategy. A route utilizing a pre-formed diethyl phosphorothioate moiety can be more efficient for certain products, but a more convergent synthesis from a basic phosphorus source may offer greater flexibility and cost advantages for a broader range of pesticides.

Ultimately, the selection of this compound for large-scale synthesis requires a holistic assessment that weighs its performance advantages against its cost and the associated safety and environmental considerations. For applications where selectivity and a reduced environmental footprint are critical, the higher initial cost of this reagent can be justified by the long-term economic and sustainability benefits.

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  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Publishing. [Link]

  • Process for the purification of dialkylphosphorochloridothioates.
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  • Zero-Liquid Discharge Treatment of Wastewater from a Fertilizer Factory. MDPI. [Link]

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  • Organophosphate. Wikipedia. [Link]

  • Organophosphates as Versatile Substrates in Organic Synthesis. PMC. [Link]

  • Wastewater treatment from phosphorus (phosphate) with electromagnetic nano-mill. YouTube. [Link]

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  • Method for preparing O, O-diethyl chlorothiophosphate.
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  • Production method of sodium O-ethyl phosphate.
  • Cost‑Efficiency Strategies and Their Impact on the Xanthate Market.... iria. [Link]

  • Life Cycle Environmental Impacts of Wastewater-Derived Phosphorus Products: An Agricultural End-User Perspective. Semantic Scholar. [Link]

  • O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. ResearchGate. [Link]

  • Comparison of ethyl xanthate and diisobutyldithiophosphinate collectors for the lead roughing of the hilton ore of Mt Isa mines ltd. ResearchGate. [Link]

  • Cradle-to-gate life cycle assessment of beneficiated phosphate rock production in Tunisia. SpringerLink. [Link]

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  • The degradation of sodium O,O-diethyl dithiophosphate by bacteria from metalworking fluids. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium O,O-diethyl phosphorothioate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of Sodium O,O-diethyl phosphorothioate. As researchers, scientists, and drug development professionals, our commitment to pioneering discovery is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide moves beyond mere procedural lists, offering a deep dive into the chemical principles and practical steps necessary for the responsible management of this organophosphorothioate compound. Our aim is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and excellence within your laboratory.

Understanding the Compound: Chemical Identity and Associated Hazards

This compound is an organophosphorus compound utilized in the synthesis of novel phosphorothioates and phosphorodithioates, which have applications as cholinesterase inhibitors[1]. Understanding its chemical properties is paramount to its safe handling and disposal.

Key Chemical Identifiers:

PropertyValueSource
Chemical Name This compound[1]
Synonyms Sodium Diethyl Thionophosphate, O,O-Diethyl S-Sodium Phosphorothioate[1]
CAS Number 5852-63-1[1]
Molecular Formula C₄H₁₀NaO₃PS[1]
Molecular Weight 192.15 g/mol [1]

Organophosphorus compounds, as a class, are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function[2]. While this compound is a precursor and its specific toxicity data is less prevalent than for active pesticides, it is crucial to handle it with the assumption of significant hazard.

Primary Hazards:

  • Toxicity: Assumed to be toxic to non-target organisms, including humans, due to its classification as an organophosphorus compound[2].

  • Environmental Hazard: Improper disposal can lead to contamination of waterways, harming aquatic life[3].

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant disposal. The following diagram illustrates the critical decision points in this workflow.

cluster_0 Waste Characterization & Segregation cluster_1 Disposal Pathway Selection cluster_2 Post-Treatment & Final Disposal Waste_Generated This compound Waste Generated (Aqueous solutions, contaminated labware) Segregate Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) Waste_Generated->Segregate Small_Quantity Small Quantity (<10g or <100mL) in Lab? Segregate->Small_Quantity Chemical_Treatment Chemical Treatment (Alkaline Hydrolysis) (Proceed to Section 3) Small_Quantity->Chemical_Treatment Yes Licensed_Disposal Licensed Hazardous Waste Disposal (Contact EHS/Waste Vendor) Small_Quantity->Licensed_Disposal No Verify_Degradation Verify Degradation (pH testing) Chemical_Treatment->Verify_Degradation Package_Solid_Waste Package Treated Solid Waste for Pickup Licensed_Disposal->Package_Solid_Waste Neutralize_and_Dispose Neutralize and Dispose of Aqueous Waste (in accordance with local regulations) Verify_Degradation->Neutralize_and_Dispose

Caption: Decision workflow for the disposal of this compound.

In-Lab Disposal Protocol: Alkaline Hydrolysis

For small quantities of this compound waste typically generated in a research setting, chemical degradation through alkaline hydrolysis is a viable and preferred method over direct disposal. This process breaks down the organophosphorothioate into less toxic, water-soluble phosphate and organic components[4][5].

Causality of Alkaline Hydrolysis: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus atom in the phosphorothioate. This leads to the cleavage of the phosphoester bonds (P-O or P-S), resulting in the formation of diethyl phosphate and a corresponding thiol or alcohol, which are generally less toxic and more amenable to disposal. The rate of this hydrolysis is dependent on pH, temperature, and the specific structure of the organophosphorothioate[4][5].

Necessary Personal Protective Equipment (PPE) and Safety Precautions
  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves (nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat is mandatory.

  • Ventilation: All steps must be performed in a certified chemical fume hood.

  • Emergency Access: Ensure an emergency shower and eyewash station are readily accessible.

Step-by-Step Procedure for Alkaline Hydrolysis

This procedure is designed for the treatment of small quantities (up to 10g of solid or 100mL of a dilute solution) of this compound waste.

  • Preparation of the Hydrolysis Solution:

    • Prepare a 10% (w/v) solution of sodium hydroxide (NaOH) or a saturated solution of calcium hydroxide (Ca(OH)₂).

    • Rationale: A high pH is necessary to facilitate the nucleophilic attack of the hydroxide ion on the phosphorus center of the phosphorothioate[4][5]. Calcium hydroxide is a less corrosive and safer alternative to sodium hydroxide, though it is less soluble.

  • Dilution of the Waste:

    • If treating a concentrated solution or solid, dilute it with water in a suitable container (e.g., a borosilicate glass beaker) to a concentration of no more than 1%.

    • Rationale: Dilution helps to control the reaction rate and dissipate any heat generated during hydrolysis.

  • Addition of the Hydrolyzing Agent:

    • Slowly and with constant stirring, add the prepared alkaline solution to the diluted this compound waste. Aim for a significant excess of the hydrolyzing agent (e.g., a 10:1 molar ratio of hydroxide to the estimated amount of phosphorothioate).

    • Rationale: A stoichiometric excess of the hydroxide ensures the complete degradation of the organophosphorothioate.

  • Reaction and Monitoring:

    • Cover the reaction vessel and allow the mixture to stir at room temperature for at least 24 hours.

    • Monitor the pH of the solution periodically. It should remain highly alkaline (pH > 12). If the pH drops, add more of the alkaline solution.

    • Rationale: A sustained high pH is critical for the hydrolysis reaction to proceed to completion[4][5].

  • Verification of Degradation:

    • After 24 hours, check the pH of the solution again. If it remains strongly alkaline, it is a good indicator that the hydrolysis is complete.

    • For rigorous verification in a drug development setting, a sample of the treated solution can be analyzed by an appropriate analytical method (e.g., GC-MS or LC-MS) to confirm the absence of the parent compound.

  • Neutralization and Final Disposal:

    • Once degradation is confirmed, neutralize the resulting alkaline solution by slowly adding a weak acid, such as citric acid or a dilute solution of hydrochloric acid, until the pH is between 6 and 8.

    • The neutralized aqueous waste can then be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.

    • Any solid residues should be collected, labeled as "Hydrolyzed Organophosphorus Waste," and disposed of through your institution's hazardous waste program.

Emergency Procedures

Spills
  • Evacuate and Isolate: Immediately evacuate the area and prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE as outlined in section 3.1.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels directly on the neat substance.

  • Neutralize (if safe): For small spills, once absorbed, the material can be treated with a weak basic solution (e.g., sodium bicarbonate) before collection.

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by water.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the disposal procedures and meticulously following the steps outlined in this guide, you contribute to a safer laboratory environment for yourself, your colleagues, and the wider community. Let this guide serve as a cornerstone for building a deep and abiding trust in your laboratory's commitment to safety and scientific integrity.

References

  • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7277–7289. [Link]

  • PubMed. (2014). Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Safe Disposal of Pesticides. Retrieved from [Link]

  • Safe Work Australia. (2021). Health monitoring for organophosphate pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23669981, phosphorothioic acid, o,o-diethyl ester, sodium salt. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Sodium Hydroxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Requirements for Pesticide Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity. Retrieved from [Link]

  • Ground Rules. (2023). Working safely with organophosphates. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Sodium O,O-diethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of chemical reagents is paramount. Sodium O,O-diethyl phosphorothioate, a member of the organophosphate family, is a valuable reagent in the synthesis of novel compounds, including cholinesterase inhibitors.[1] However, its utility is matched by its potential hazards, necessitating a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both your safety and the integrity of your research.

The foundational principle of our safety protocol is a comprehensive understanding of the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[2][3]

  • Causes severe skin burns and eye damage (Skin corrosion/irritation)[2][3]

  • Causes serious eye damage[2]

  • Harmful if inhaled (Acute toxicity, inhalation)[2][3]

These classifications underscore the critical need for a multi-faceted PPE strategy that shields against all potential routes of exposure.

The Core Ensemble: Your Primary Defense

The following PPE recommendations form the essential barrier between you and the chemical. Adherence to these guidelines is not merely procedural; it is a proactive measure to mitigate risk at every step of your workflow.

Eye and Face Protection: A Non-Negotiable Shield

Direct contact with this compound can cause severe eye damage, potentially leading to irreversible harm.[2][4] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum.[3][5]

  • Enhanced Protection for Splash Risks: When handling larger quantities, performing vigorous mixing, or any procedure with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[5][6] This combination provides a comprehensive barrier for the entire face.

The causality is clear: the corrosive nature of the compound demands a physical barrier to prevent contact with the sensitive tissues of the eyes and face.[4][7][8]

Hand Protection: Selecting the Right Glove

The directive to "wear protective gloves" is a starting point, not a complete instruction.[3][9][10] The choice of glove material is critical, as not all materials offer the same level of protection against specific chemicals.[11] For organophosphorus compounds like this compound, the following materials are recommended:

  • Recommended Glove Materials: Nitrile, neoprene, or PVC gloves provide suitable chemical resistance.[6][12]

  • Thickness Matters: A glove thickness of at least 11 mils (0.28 mm) is advisable to provide a durable barrier against potential degradation or incidental contact.

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[6][13]

  • Double Gloving: For procedures with a high risk of splashing or when handling the pure compound, double gloving provides an additional layer of safety.

It is crucial to understand that gloves have a finite breakthrough time. If direct contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient protection against a chemical that causes severe skin burns.[2][3] Chemical-resistant clothing is essential.

  • Chemical-Resistant Apron or Gown: When handling small quantities in a well-ventilated area, a chemical-resistant apron worn over a long-sleeved shirt and long pants provides a good initial barrier.

  • Coveralls for Increased Risk: For larger scale work or procedures with a higher potential for splashes and spills, chemical-resistant coveralls are required. These can be disposable (e.g., made of Tyvek®) or reusable, depending on the frequency of use and your facility's protocols.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. When handling this compound, chemical-resistant shoe covers or boots should be worn, with pant legs worn outside the boots to prevent chemicals from entering.[12]

The rationale for this level of body protection is to prevent any skin contact, as the compound can cause severe burns upon contact.[4][7]

Respiratory Protection: An Invisible Shield

This compound is harmful if inhaled.[2][3] Therefore, engineering controls are the primary line of defense.

  • Fume Hood: All work with this compound should be conducted within a certified chemical fume hood to minimize the concentration of airborne vapors or aerosols.[6]

  • When a Respirator is Required: In the event of a spill, the failure of engineering controls, or during specific procedures that may generate significant aerosols, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[6][14] For situations with particulate matter, a combination cartridge with a particulate filter (N, R, or P series) should be used.[14]

A proper fit test is mandatory for all users of tight-fitting respirators to ensure a protective seal.

Operational Plan: From Donning to Disposal

A successful safety protocol extends beyond simply having the right PPE; it involves a systematic approach to its use.

Donning and Doffing Procedure

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers/Boots: If required.

  • Inner Gloves: If double gloving.

  • Coverall or Gown.

  • Respirator: If required. Perform a seal check.

  • Goggles and Face Shield.

  • Outer Gloves: Ensure the cuffs of the gloves go over the sleeves of the coverall or gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off the first glove by grasping the cuff and pulling it off inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out.

  • Coverall or Gown: Unfasten and peel away from the body, rolling it inside out as you go.

  • Goggles and Face Shield: Handle by the headband or sides.

  • Respirator: If worn.

  • Inner Gloves: Remove as described in step 1.

  • Wash Hands Thoroughly: This is the final and most crucial step.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Coverall/Gown don2->don3 don4 4. Respirator don3->don4 don5 5. Goggles/Face Shield don4->don5 don6 6. Outer Gloves don5->don6 doff1 1. Outer Gloves doff2 2. Coverall/Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands doff5->doff6

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Disposal Plan: Responsible Waste Management

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.

  • Segregation: Do not mix contaminated PPE with regular laboratory trash.[6]

  • Containerization: All used disposable PPE (gloves, coveralls, shoe covers) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][9]

  • Decontamination of Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's approved procedures before reuse. If heavily contaminated, they should be disposed of as hazardous waste.

  • Regulatory Compliance: Ensure that all waste disposal practices comply with local, state, and federal regulations.[7][9]

Summary of PPE Recommendations

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities in a Fume Hood Safety goggles with side shieldsNitrile, neoprene, or PVC glovesChemical-resistant apron over lab coatNot typically required if work is within the fume hood
Procedures with High Splash Potential Safety goggles and a full-face shieldDouble-gloved with nitrile, neoprene, or PVCChemical-resistant coverallsNot typically required if work is within the fume hood
Spill Cleanup or Failure of Engineering Controls Safety goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridge

By integrating these detailed PPE protocols into your standard operating procedures, you create a robust system of self-validation, ensuring that every interaction with this compound is conducted with the highest level of safety. This commitment to meticulous safety practices not only protects you and your colleagues but also upholds the integrity and reproducibility of your scientific endeavors.

References

  • PubChem. Sodium diethyl phosphorodithioate. National Institutes of Health. [Link]

  • MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. [Link]

  • Haz-Map. Sodium diethyl phosphorodithioate - Hazardous Agents. [Link]

  • International Enviroguard. OSHA Regulations for Chemical Protective Clothing. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • PubMed Central. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. [Link]

  • ResearchGate. 11 Items of clothing and PPE worn during OP pesticides application. [Link]

  • Flottec. SAFETY DATA SHEET. [Link]

  • Chem Service. SAFETY DATA SHEET. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. [Link]

  • Centers for Disease Control and Prevention. organophosphorus pesticides 5600 | niosh. [Link]

  • University of New Hampshire Extension. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. [Link]

  • PubChem. O,O-diethyl phosphorothioate. National Institutes of Health. [Link]

  • Oregon State University. Personal Protective Equipment: Selection, Use and Maintenance for Pesticide Applicators. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.